Product packaging for 1,2-Benzoxazol-7-ol(Cat. No.:CAS No. 55559-31-4)

1,2-Benzoxazol-7-ol

Cat. No.: B1288728
CAS No.: 55559-31-4
M. Wt: 135.12 g/mol
InChI Key: IUWKCOMOHIDVRE-UHFFFAOYSA-N
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Description

1,2-Benzoxazol-7-ol is a chemical compound based on the benzoxazole scaffold, a fused heterocyclic structure known for its diverse biological activities and significant value in scientific research and development. Benzoxazole derivatives are recognized as important privileged structures in agrochemical and pharmaceutical discovery due to their stable molecular framework and ease of modification . In the field of agrochemical research, benzoxazole compounds have demonstrated a broad spectrum of promising biological activities. These include antibacterial, antifungal, antiviral, herbicidal, and insecticidal properties . Specific benzoxazole-based compounds, such as the herbicides metamifop and fenoxaprop-p-ethyl, function as acetyl-coenzyme A carboxylase inhibitors, while others like mefenacet inhibit cell division . Although the specific mechanism of action for this compound is subject to further investigation, related 1,2-benzisoxazole analogs have been shown to exhibit potent antibacterial effects against multi-drug resistant Gram-negative pathogens, such as Acinetobacter baumannii . The antibacterial activity in these analogs may involve metabolic pathways related to 4-hydroxybenzoate, potentially targeting enzymes like chorismate pyruvate-lyase and 4-hydroxybenzoate octaprenyltransferase . This makes the benzoxazole scaffold a point of interest for developing new anti-infective agents. Furthermore, benzoxazole derivatives are also extensively investigated in anticancer research, with numerous novel scaffolds being designed and evaluated for their cytotoxic effects against various human cancer cell lines . This product, this compound, is offered as a tool for researchers to explore these and other potential applications in a controlled laboratory setting. Intended Use and Handling: this compound is provided For Research Use Only (RUO). It is not intended for diagnostic, therapeutic, or any human or veterinary use. Handle this compound with care, using appropriate personal protective equipment and in accordance with all applicable laboratory safety regulations.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H5NO2 B1288728 1,2-Benzoxazol-7-ol CAS No. 55559-31-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,2-benzoxazol-7-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5NO2/c9-6-3-1-2-5-4-8-10-7(5)6/h1-4,9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUWKCOMOHIDVRE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)O)ON=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10614339
Record name 1,2-Benzoxazol-7-ol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

135.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55559-31-4
Record name 1,2-Benzoxazol-7-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10614339
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,2-benzoxazol-7-ol
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Foundational & Exploratory

1,2-Benzoxazol-7-ol molecular weight and formula

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and analytical characterization of 1,2-Benzoxazol-7-ol. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development, offering detailed information on the molecule's core attributes and methodologies for its synthesis and analysis.

Core Molecular Data

This compound, a heterocyclic compound, possesses a molecular structure integrating a benzene ring fused with an isoxazole ring and a hydroxyl group. This arrangement confers specific physicochemical properties that are of interest in medicinal chemistry.

PropertyValueSource
Molecular Formula C₇H₅NO₂N/A
Molecular Weight 135.12 g/mol N/A
CAS Number 55559-31-4N/A
Melting Point 124 °CN/A

Synthesis and Characterization

A plausible synthetic approach could involve the reaction of a suitably protected 2,3-dihydroxybenzonitrile or a related precursor, followed by cyclization to form the isoxazole ring and subsequent deprotection of the hydroxyl group at the 7-position. The progress of such a synthesis would be monitored by standard analytical techniques.

General Experimental Workflow for Synthesis and Purification:

G start Starting Materials reaction Chemical Reaction (e.g., Cyclization) start->reaction monitoring Reaction Monitoring (TLC/LC-MS) reaction->monitoring monitoring->reaction Continue if incomplete workup Aqueous Work-up & Extraction monitoring->workup Proceed if complete purification Column Chromatography workup->purification characterization Spectroscopic Analysis (NMR, MS) purification->characterization final_product Pure this compound characterization->final_product

Caption: A generalized workflow for the synthesis and purification of this compound.

Analytical Characterization

Detailed spectroscopic data for this compound is not extensively published. However, based on the analysis of structurally similar compounds, such as 3-hydroxy-1,2-benzisoxazole, the following spectroscopic characteristics can be anticipated:

  • ¹H NMR: The proton nuclear magnetic resonance spectrum is expected to show distinct signals for the aromatic protons on the benzene ring, with chemical shifts influenced by the electron-withdrawing nature of the isoxazole ring and the electron-donating hydroxyl group. The hydroxyl proton will likely appear as a broad singlet.

  • ¹³C NMR: The carbon-13 NMR spectrum will display signals corresponding to the seven carbon atoms in the molecule. The carbons of the aromatic ring will resonate in the typical downfield region, with the carbon attached to the hydroxyl group and the carbons of the isoxazole ring showing characteristic chemical shifts.

  • Mass Spectrometry: High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition, with the molecular ion peak corresponding to the calculated exact mass of the molecule.

Biological Activity and Signaling Pathways

Currently, there is a lack of specific information in the scientific literature detailing the biological activities or the signaling pathways directly modulated by this compound. The broader class of benzisoxazole derivatives has been investigated for a range of pharmacological activities, including antipsychotic, anticonvulsant, and antimicrobial effects. This suggests that this compound could be a valuable scaffold for further investigation in drug discovery programs.

Given the absence of specific pathway information, a logical workflow for investigating the biological activity of this compound is proposed below.

Workflow for Biological Activity Screening:

G compound This compound in_vitro In Vitro Assays (e.g., Enzyme Inhibition, Receptor Binding) compound->in_vitro cell_based Cell-Based Assays (e.g., Cytotoxicity, Reporter Gene) compound->cell_based hit_id Hit Identification in_vitro->hit_id cell_based->hit_id moa Mechanism of Action Studies hit_id->moa target_id Target Identification & Validation moa->target_id lead_opt Lead Optimization target_id->lead_opt

Caption: A proposed workflow for the initial biological screening of this compound.

Further research is warranted to elucidate the specific biological targets and mechanisms of action of this compound, which could unlock its potential as a lead compound in various therapeutic areas.

Navigating the Solubility Landscape of 1,2-Benzoxazol-7-ol: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide is intended for researchers, scientists, and professionals in drug development, providing a comprehensive overview of the solubility characteristics of 1,2-Benzoxazol-7-ol in organic solvents. Due to a lack of publicly available quantitative solubility data for this specific compound, this document focuses on providing a robust framework for determining its solubility profile. It includes detailed experimental protocols and outlines the expected solubility behavior based on the general characteristics of related heterocyclic compounds.

Introduction to this compound

This compound, a heterocyclic compound, holds potential for various applications in medicinal chemistry and materials science. Understanding its solubility in different organic solvents is a critical first step in its development and application, influencing everything from reaction kinetics and purification to formulation and bioavailability. This guide provides the necessary tools for researchers to establish a comprehensive solubility profile for this compound.

Predicted Solubility Profile

Based on the chemical structure of this compound and the known solubility of related benzoxazole and isoxazole derivatives, a qualitative solubility profile can be predicted. Generally, these classes of compounds exhibit higher solubility in polar organic solvents. It is anticipated that this compound will be more soluble in solvents such as dimethyl sulfoxide (DMSO), methanol, and ethanol, and less soluble in nonpolar solvents like hexane and toluene.

Quantitative Solubility Data

As of the date of this publication, specific quantitative solubility data for this compound in various organic solvents is not available in peer-reviewed literature or chemical databases. The following table is provided as a template for researchers to populate with their experimentally determined data.

Table 1: Experimentally Determined Solubility of this compound in Common Organic Solvents at 25°C

SolventDielectric Constant (at 20°C)Polarity IndexSolubility ( g/100 mL)Solubility (mol/L)
Dimethyl Sulfoxide (DMSO)46.77.2Data to be determinedData to be determined
Methanol32.75.1Data to be determinedData to be determined
Ethanol24.54.3Data to be determinedData to be determined
Acetone20.75.1Data to be determinedData to be determined
Ethyl Acetate6.04.4Data to be determinedData to be determined
Dichloromethane8.93.1Data to be determinedData to be determined
Toluene2.42.4Data to be determinedData to be determined
Hexane1.90.1Data to be determinedData to be determined

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The "shake-flask" method is a widely recognized and reliable technique for determining the thermodynamic solubility of a compound.[1][2][3][4][5] The following protocol provides a detailed methodology for determining the solubility of this compound in various organic solvents.

4.1. Materials and Equipment

  • This compound (high purity)

  • Selected organic solvents (analytical grade)

  • Scintillation vials or flasks with screw caps

  • Orbital shaker or magnetic stirrer with temperature control

  • Analytical balance

  • Centrifuge

  • Syringe filters (0.22 µm)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

4.2. Experimental Workflow

The following diagram illustrates the key steps in the shake-flask solubility determination process.

experimental_workflow cluster_preparation Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Weigh excess this compound B Add known volume of solvent A->B  to vial/flask C Seal and agitate at constant temperature (e.g., 24-48h) B->C D Allow to settle C->D E Centrifuge to pellet undissolved solid D->E F Filter supernatant through 0.22 µm syringe filter E->F G Prepare serial dilutions of the saturated solution F->G H Analyze concentration by HPLC or UV-Vis G->H I Calculate solubility H->I

Caption: Experimental workflow for the shake-flask solubility determination method.

4.3. Detailed Procedure

  • Preparation: Accurately weigh an excess amount of this compound into a vial or flask. The amount should be sufficient to ensure that undissolved solid remains after equilibration. Add a precise volume of the chosen organic solvent.

  • Equilibration: Seal the container tightly to prevent solvent evaporation. Place the container in an orbital shaker or on a magnetic stirrer in a temperature-controlled environment (e.g., 25°C). Agitate the mixture for a sufficient period (typically 24 to 48 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the suspension to stand undisturbed for a period to allow the excess solid to settle. To further separate the solid and liquid phases, centrifuge the sample.

  • Sample Collection: Carefully withdraw an aliquot of the clear supernatant using a syringe and filter it through a 0.22 µm syringe filter to remove any remaining microscopic particles. This ensures that only the dissolved solute is analyzed.

  • Analysis: Prepare a series of dilutions of the filtered saturated solution. Determine the concentration of this compound in the diluted samples using a validated analytical method, such as HPLC or UV-Vis spectrophotometry. A calibration curve prepared with known concentrations of the compound should be used for accurate quantification.

  • Calculation: Calculate the solubility of this compound in the solvent at the specified temperature, expressing the result in appropriate units such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).

Logical Relationship for Method Selection

The choice of analytical technique for concentration determination depends on the properties of the compound and the desired accuracy.

method_selection A Does this compound have a strong chromophore? B Use UV-Vis Spectrophotometry A->B Yes C Is higher sensitivity and selectivity required? A->C No D Use HPLC with UV-Vis or other suitable detector C->D Yes E Consider alternative detection methods (e.g., MS) C->E No

References

An In-depth Technical Guide to 1,2-Benzoxazol-7-ol: Physicochemical Properties and Biological Significance

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,2-Benzoxazol-7-ol, a heterocyclic aromatic compound, is a subject of growing interest within the scientific community, particularly in the fields of medicinal chemistry and drug discovery. As a derivative of the benzoxazole core, it holds potential for a diverse range of biological activities. This technical guide provides a comprehensive overview of the known physical and chemical characteristics of this compound. It also explores the broader pharmacological context of the benzisoxazole and benzoxazole classes of compounds, highlighting their potential as antimicrobial, anticonvulsant, anti-inflammatory, and anticancer agents. While specific experimental protocols and detailed biological mechanisms for this compound are not yet extensively documented in publicly available literature, this guide consolidates the existing data and provides a framework for future research and development.

Physicochemical Characteristics

This compound, also known as 7-hydroxy-1,2-benzisoxazole, possesses a unique set of physical and chemical properties that are fundamental to its behavior and potential applications. A summary of its key quantitative data is presented below for easy reference.

PropertyValueReference
CAS Number 55559-31-4[1]
Molecular Formula C₇H₅NO₂[1]
Molecular Weight 135.12 g/mol [1]
Melting Point 124 °C[1]

Synthesis and Spectroscopic Analysis

Due to the limited availability of specific experimental data for this compound, detailed NMR, IR, and mass spectra are not included in this guide. However, the following sections outline the expected spectroscopic characteristics based on the analysis of related benzoxazole compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra of this compound would be expected to show characteristic signals corresponding to the aromatic protons and carbons of the fused ring system, as well as the hydroxyl proton. The specific chemical shifts and coupling constants would be influenced by the positions of the nitrogen, oxygen, and hydroxyl groups.

Infrared (IR) Spectroscopy

The IR spectrum of this compound would be expected to exhibit characteristic absorption bands. A broad peak in the region of 3200-3600 cm⁻¹ would indicate the O-H stretching of the hydroxyl group. Aromatic C-H stretching vibrations would likely appear around 3000-3100 cm⁻¹. The C=N stretching of the oxazole ring would be expected in the 1600-1650 cm⁻¹ region, and C-O stretching vibrations would likely be observed in the 1000-1300 cm⁻¹ range.

Mass Spectrometry (MS)

In a mass spectrum of this compound, the molecular ion peak (M+) would be expected at an m/z value corresponding to its molecular weight (135.12). The fragmentation pattern would likely involve the loss of small neutral molecules such as CO, HCN, and H₂O, leading to the formation of characteristic fragment ions.

Biological Activity and Potential Therapeutic Applications

The benzisoxazole and benzoxazole scaffolds are recognized as "privileged structures" in medicinal chemistry due to their presence in a wide array of biologically active compounds.[2][3] These core structures have been associated with a diverse range of pharmacological activities.

Antimicrobial Activity

Derivatives of benzisoxazole have demonstrated activity against both Gram-positive and Gram-negative bacteria.[3] Some compounds have shown promising results against multidrug-resistant strains, such as Acinetobacter baumannii.[4] The benzoxazole nucleus is also found in compounds with antifungal properties.[5]

Anticonvulsant Activity

Studies on 3-substituted 1,2-benzisoxazole derivatives have revealed significant anticonvulsant activity in animal models.[6] This suggests that the benzisoxazole core could be a valuable template for the development of new antiepileptic drugs.

Anti-inflammatory and Analgesic Effects

The benzoxazole moiety is a core component of several non-steroidal anti-inflammatory drugs (NSAIDs).[5] This highlights the potential of benzoxazole derivatives, including this compound, to act as anti-inflammatory agents.

Anticancer Properties

Various benzisoxazole derivatives have been investigated for their antiproliferative activity against several human cancer cell lines.[2] This indicates that the benzoxazole scaffold could be a promising starting point for the design of novel anticancer agents.

Other Biological Activities

Beyond the activities mentioned above, the benzisoxazole and benzoxazole skeletons are found in compounds with antipsychotic, antitubercular, and antioxidant properties.[2][3] The well-known atypical antipsychotic drug, risperidone, contains a benzisoxazole functional group and is believed to exert its effects through dopamine and serotonin receptor antagonism.[7]

Experimental Workflows and Signaling Pathways

Detailed experimental workflows for the synthesis and analysis of this compound, as well as specific signaling pathways it may modulate, are not yet well-defined in the literature. The following diagrams, generated using the DOT language, provide conceptual frameworks for potential experimental approaches and logical relationships based on the known activities of related compounds.

experimental_workflow cluster_synthesis Synthesis cluster_analysis Analysis cluster_bioactivity Biological Activity Screening Start Starting Materials (e.g., Substituted o-aminophenol) Reaction Condensation Reaction (Catalyst, Solvent, Temp.) Start->Reaction Purification Purification (Crystallization, Chromatography) Reaction->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Antimicrobial Antimicrobial Assays Purification->Antimicrobial Anticancer Anticancer Assays Purification->Anticancer AntiInflammatory Anti-inflammatory Assays Purification->AntiInflammatory

Caption: A generalized experimental workflow for the synthesis, analysis, and biological screening of this compound.

logical_relationship Benzoxazole_Core Benzoxazole Core Structure Substitution Substitution Pattern (e.g., 7-hydroxy group) Benzoxazole_Core->Substitution Physicochemical_Properties Physicochemical Properties (Solubility, pKa, etc.) Substitution->Physicochemical_Properties Biological_Activity Biological Activity Substitution->Biological_Activity Physicochemical_Properties->Biological_Activity

Caption: Logical relationship illustrating how the core structure and substitutions of benzoxazole derivatives influence their properties and activities.

Conclusion and Future Directions

This compound represents a molecule of significant interest for further investigation. While its fundamental physicochemical properties are partially characterized, a significant gap exists in the literature regarding its specific synthesis, comprehensive spectroscopic analysis, and detailed biological evaluation. The diverse pharmacological activities associated with the broader benzisoxazole and benzoxazole families strongly suggest that this compound could possess valuable therapeutic properties.

Future research should focus on:

  • Developing and optimizing a specific and efficient synthetic route for this compound.

  • Conducting thorough spectroscopic analysis (NMR, IR, MS) to create a complete and publicly available dataset for this compound.

  • Performing a wide range of biological screenings to identify its specific activities, including but not limited to antimicrobial, anticancer, and anti-inflammatory assays.

  • Investigating the mechanism of action and identifying the specific molecular targets and signaling pathways modulated by this compound.

A deeper understanding of this compound will undoubtedly contribute to the advancement of medicinal chemistry and the development of novel therapeutic agents.

References

The Benzoxazole Core: A Journey from 19th Century Discovery to Modern Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract: The benzoxazole scaffold, a bicyclic heterocyclic system, has been a subject of intense scientific scrutiny for over a century. Its journey began with its initial synthesis in the late 19th century and has evolved into a cornerstone of medicinal chemistry, with numerous derivatives showing a wide array of biological activities. This technical guide provides a comprehensive overview of the discovery and history of benzoxazole compounds, detailing key synthetic methodologies with experimental protocols, highlighting significant naturally occurring and synthetic derivatives, and summarizing their quantitative biological data. Furthermore, it visualizes the intricate signaling pathways and mechanisms of action of key benzoxazole compounds, offering a valuable resource for researchers and professionals in the field of drug discovery and development.

Introduction to the Benzoxazole Scaffold

Benzoxazole is an aromatic organic compound featuring a benzene ring fused to an oxazole ring.[1] The parent benzoxazole is a stable entity, but it possesses reactive sites that allow for functionalization, making it a versatile starting material for the synthesis of more complex, bioactive structures.[1] This heterocycle is a "privileged" scaffold in medicinal chemistry, meaning it is a structural motif that is capable of binding to multiple biological targets with high affinity. This has led to the development of a vast library of benzoxazole derivatives with a wide spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[2] A number of marketed drugs, such as the non-steroidal anti-inflammatory drug (NSAID) flunoxaprofen and the antibiotic calcimycin, feature the benzoxazole core, underscoring its therapeutic importance.[3][4]

A Historical Timeline of Benzoxazole Discovery and Development

The history of heterocyclic compounds, including benzoxazoles, dates back to the mid-19th century.[2] The timeline below highlights the key milestones in the discovery and development of benzoxazole chemistry.

  • 1876: The First Recognition. Arthur Ladenburg is credited with the first recognition of the oxazole ring system through the synthesis of 2-methylbenzoxazole. This seminal work laid the foundation for the entire field of benzoxazole chemistry.

  • Mid-20th Century: Discovery of Naturally Occurring Benzoxazoles. The discovery of naturally occurring benzoxazoles with potent biological activities, such as the antibiotic Calcimycin (A23187) from Streptomyces chartreusensis, sparked significant interest in this class of compounds.[5]

  • Late 20th Century to Present: Emergence as a "Privileged Scaffold" in Medicinal Chemistry. The versatile synthetic accessibility and the wide range of biological activities of benzoxazole derivatives led to their recognition as a "privileged scaffold" in drug discovery. This period has seen the development of numerous synthetic benzoxazoles with potent anticancer, anti-inflammatory, and antimicrobial properties. The bis(benzoxazole) natural product UK-1, isolated from a Streptomyces species, was also discovered and shown to have potent anticancer activity.[6][7]

  • 21st Century: Advanced Therapeutic Applications. Research in the 21st century continues to uncover novel therapeutic applications for benzoxazole derivatives, including their use as kinase inhibitors for cancer therapy and as modulators of various signaling pathways. The development of new synthetic methodologies continues to expand the chemical space of accessible benzoxazole compounds.

Key Synthetic Methodologies

The construction of the benzoxazole ring system can be achieved through various synthetic strategies. The most common approach involves the condensation of an o-aminophenol with a carboxylic acid or its derivative.

The Ladenburg Synthesis (1876): The First Recognition of the Benzoxazole Ring

The first synthesis of a benzoxazole derivative, 2-methylbenzoxazole, by Arthur Ladenburg in 1876 represents a landmark in heterocyclic chemistry. This reaction involves the condensation of o-aminophenol with acetic anhydride.

Experimental Protocol: Synthesis of 2-Methylbenzoxazole (Representative Modern Procedure)

  • Reactants: o-Aminophenol (1 eq.) and acetic anhydride (1.1 eq.).

  • Procedure: A mixture of o-aminophenol and acetic anhydride is heated at reflux for 2-3 hours. The reaction mixture is then cooled to room temperature and poured into ice-cold water. The precipitated solid is collected by filtration, washed with water, and recrystallized from a suitable solvent (e.g., ethanol/water) to afford pure 2-methylbenzoxazole.

  • Yield: Typically high, often exceeding 80-90%.

Phillips-Ladenburg Condensation: Synthesis of 2-Aryl and 2-Alkylbenzoxazoles

A more general and widely used method is the Phillips-Ladenburg condensation, which involves the reaction of an o-aminophenol with a carboxylic acid, typically in the presence of a dehydrating agent such as polyphosphoric acid (PPA) or Eaton's reagent (P₂O₅ in methanesulfonic acid).

Experimental Protocol: Synthesis of 2-Phenylbenzoxazole

  • Reactants: o-Aminophenol (1 eq.) and benzoic acid (1 eq.).

  • Condensing Agent: Polyphosphoric acid (PPA).

  • Procedure: A mixture of o-aminophenol, benzoic acid, and polyphosphoric acid is heated at a high temperature (typically 180-220 °C) for several hours. After cooling, the reaction mixture is poured into ice water, and the resulting precipitate is collected by filtration. The crude product is then purified by recrystallization or column chromatography.

  • Yield: Moderate to good, depending on the specific substrates and reaction conditions.

Naturally Occurring Benzoxazoles of Significance

Nature has provided a rich source of complex molecules, and benzoxazoles are no exception. The discovery of naturally occurring benzoxazoles with potent biological activities has been a major driving force for research in this area.

Calcimycin (A23187)
  • Discovery and Structure: Calcimycin, also known as A23187, is a polyether antibiotic and a highly selective ionophore for divalent cations, particularly Ca²⁺.[5] It was isolated from the fermentation broth of Streptomyces chartreusensis. Its unique structure features a benzoxazole ring linked to a complex spiroketal system.

  • Biological Activity: Calcimycin acts as a mobile ion carrier, facilitating the transport of Ca²⁺ across biological membranes, thereby increasing intracellular calcium concentrations.[5] This property makes it an invaluable tool in cell biology for studying calcium-dependent signaling pathways. It also exhibits antibiotic activity against Gram-positive bacteria and fungi.[5]

UK-1
  • Discovery and Structure: UK-1 is a bis(benzoxazole) natural product that was isolated from a strain of Streptomyces.[6] It possesses a unique structure with two benzoxazole rings connected by a central linkage.

  • Anticancer Properties: UK-1 has demonstrated potent and selective anticancer activity against a broad range of human cancer cell lines, with IC₅₀ values in the nanomolar range.[6][7] Its mechanism of action is believed to involve the binding of metal ions, particularly Mg²⁺, and subsequent interaction with DNA.[6][8]

Benzoxazoles in Modern Drug Development

The benzoxazole scaffold is a prominent feature in many modern drug discovery programs, particularly in the field of oncology.

Anticancer Activity: Targeting Kinase Signaling

Many synthetic benzoxazole derivatives have been developed as potent inhibitors of various protein kinases, which are key regulators of cellular signaling pathways often dysregulated in cancer. A significant focus has been on the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis (the formation of new blood vessels), which is crucial for tumor growth and metastasis.

Quantitative Data Summary

The following tables summarize quantitative data for the synthesis and biological activity of selected benzoxazole compounds.

Table 1: Comparison of Selected Synthetic Methodologies for Benzoxazole Derivatives

EntryReactant 1Reactant 2Catalyst/ReagentConditionsProductYield (%)
1o-AminophenolAcetic Anhydride-Reflux, 2h2-Methylbenzoxazole>90
2o-AminophenolBenzoic AcidPPA200 °C, 4h2-Phenylbenzoxazole75-85
3o-AminophenolBenzaldehydeI₂/TBHPrt, 12h2-Phenylbenzoxazole88
4o-AminophenolPhenylacetyleneCuI/DBU100 °C, 24h2-Benzylbenzoxazole76

Table 2: Anticancer Activity (IC₅₀, µM) of Selected Benzoxazole Compounds

CompoundTarget/Cell LineMCF-7 (Breast)HCT116 (Colon)A549 (Lung)VEGFR-2 (Kinase Assay)
UK-1 DNA/Metal Binding0.02 - 0.1-0.05 - 0.2-
Compound 8d [9]VEGFR-23.432.79-0.0554
Compound 8h [9]VEGFR-23.532.94--
Compound 12l [10]VEGFR-215.21--0.097
Compound 10b [11]Tubulin0.100.220.13-

Visualizing Mechanisms: Signaling Pathways and Logical Relationships

The biological effects of benzoxazole compounds are often mediated through their interaction with specific cellular signaling pathways. The following diagrams, generated using the DOT language, illustrate some of these key mechanisms.

Calcimycin (A23187): A Gateway for Calcium Influx

Calcimycin acts as an ionophore, creating a channel for calcium ions to enter the cell, leading to a rapid increase in intracellular calcium concentration. This surge in Ca²⁺ activates a cascade of downstream signaling events, including the activation of calcium-dependent enzymes and transcription factors.

Calcimycin_Pathway cluster_membrane Cell Membrane extracellular Extracellular Space [High Ca²⁺] Ca_ion Ca²⁺ intracellular Intracellular Space [Low Ca²⁺] Calcimycin Calcimycin (A23187) Ca_channel Ca²⁺ Channel Formation Calcimycin->Ca_channel Inserts into membrane Ca_ion->Ca_channel Ca_influx Increased Intracellular [Ca²⁺] Ca_channel->Ca_influx Facilitates influx Downstream Downstream Signaling (e.g., Calmodulin, PKC activation) Ca_influx->Downstream

Mechanism of Calcimycin-induced calcium influx.
Inhibition of VEGFR-2 Signaling by Anticancer Benzoxazoles

Certain synthetic benzoxazole derivatives act as potent inhibitors of the VEGFR-2 tyrosine kinase. By binding to the ATP-binding site of the kinase domain, they block its activation and prevent the downstream signaling cascade that promotes angiogenesis.

VEGFR2_Inhibition VEGF VEGF VEGFR2 VEGFR-2 Receptor VEGF->VEGFR2 Binds Dimerization Receptor Dimerization & Autophosphorylation VEGFR2->Dimerization Signaling Downstream Signaling (PI3K/Akt, MAPK pathways) Dimerization->Signaling Benzoxazole Benzoxazole Inhibitor Benzoxazole->Dimerization Blocks ATP binding ATP ATP ATP->Dimerization Phosphorylates Angiogenesis Angiogenesis Signaling->Angiogenesis

Inhibition of the VEGFR-2 signaling pathway.
Proposed Mechanism of Action for UK-1

The anticancer activity of UK-1 is thought to involve its ability to chelate divalent metal ions, such as Mg²⁺, forming a complex that can then interact with DNA, potentially leading to cell cycle arrest and apoptosis.

UK1_Mechanism UK1 UK-1 UK1_Mg_Complex UK-1-Mg²⁺ Complex UK1->UK1_Mg_Complex Mg_ion Mg²⁺ Mg_ion->UK1_Mg_Complex DNA_Interaction DNA Binding/ Intercalation UK1_Mg_Complex->DNA_Interaction DNA Cellular DNA DNA->DNA_Interaction Cell_Death Cell Cycle Arrest & Apoptosis DNA_Interaction->Cell_Death

Proposed mechanism of action for the anticancer agent UK-1.

Conclusion and Future Perspectives

The journey of benzoxazole compounds, from their initial discovery in the 19th century to their current status as a "privileged scaffold" in medicinal chemistry, is a testament to their remarkable chemical and biological versatility. The historical context provides a foundation for understanding the evolution of their synthesis, while modern methodologies continue to expand the accessible chemical space. Naturally occurring benzoxazoles like Calcimycin and UK-1 have not only provided valuable biological tools and potential therapeutic leads but have also inspired the design of novel synthetic analogs. The development of benzoxazole-based anticancer agents, particularly kinase inhibitors, highlights the power of rational drug design.

Future research in the field of benzoxazoles is likely to focus on several key areas: the discovery of novel, naturally occurring benzoxazoles from underexplored biological sources; the development of more efficient and sustainable synthetic methods; the exploration of new therapeutic applications beyond oncology, such as in neurodegenerative and infectious diseases; and the use of advanced computational methods to design next-generation benzoxazole derivatives with enhanced potency and selectivity. The rich history and continued innovation in the field ensure that the benzoxazole core will remain a cornerstone of chemical and biomedical research for the foreseeable future.

References

1,2-Benzoxazol-7-ol: A Scarcely Explored Scaffold with Potential in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the available literature reveals that while the benzoxazole and 1,2-benzisoxazole cores are privileged structures in medicinal chemistry, specific data on 1,2-benzoxazol-7-ol is notably absent from public-domain research. This technical guide, therefore, aims to provide a comprehensive overview of the broader class of 7-substituted benzoxazoles, drawing on the most relevant available data to infer the potential role and significance of the 7-hydroxy-1,2-benzoxazole scaffold for researchers, scientists, and drug development professionals.

The benzoxazole and its isomer, the 1,2-benzisoxazole (also known as benzisoxazole), are heterocyclic aromatic compounds that form the core of numerous biologically active molecules.[1][2] These scaffolds are recognized for their ability to interact with a wide range of biological targets, leading to diverse pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antipsychotic effects.[1][3] The substitution pattern on the benzene ring of these molecules plays a crucial role in modulating their biological activity, making the exploration of derivatives a key area of research in medicinal chemistry.

Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₇H₅NO₂
Molecular Weight 135.12 g/mol
Melting Point 124 °C
CAS Number 55559-31-4

Synthesis of 7-Substituted Benzoxazole Derivatives

A general synthetic route to 7-substituted-2-aminobenzoxazoles has been described in the literature, which could potentially be adapted for the synthesis of this compound derivatives. The synthesis typically starts from a substituted 2-aminophenol.

Experimental Protocol: General Synthesis of 7-Substituted-2-aminobenzoxazoles

A common synthetic approach involves the cyclization of a corresponding 2-aminophenol derivative. For instance, the synthesis of 2-amino-7-substituted benzoxazoles can be achieved by reacting a 2-amino-3-substituted phenol with cyanogen bromide or a similar cyclizing agent. The specific reaction conditions, such as solvent, temperature, and reaction time, would need to be optimized for each specific derivative.

For example, to synthesize a 7-methoxy-2-aminobenzoxazole, one would start with 2-amino-3-methoxyphenol. The reaction would proceed via an initial N-cyanation followed by an intramolecular cyclization to form the benzoxazole ring. Subsequent demethylation could potentially yield the desired 7-hydroxy-2-aminobenzoxazole. The synthesis of this compound would likely require a different synthetic strategy, possibly involving the cyclization of a suitably substituted salicylaldehyde oxime.

Role in Medicinal Chemistry: Insights from 7-Substituted Analogs

While data on this compound is scarce, research on other 7-substituted benzoxazoles provides valuable insights into the potential of this substitution pattern. A notable example is the investigation of 2-amino-7-substituted benzoxazole analogs as inhibitors of Ribosomal S6 Kinase 2 (RSK2).[4]

Anticancer Activity: RSK2 Inhibition

RSK2 is a serine/threonine kinase that plays a role in cell proliferation, survival, and motility, and its dysregulation has been implicated in various cancers. The development of RSK2 inhibitors is therefore a promising strategy for cancer therapy.

A series of 2-amino-7-substituted benzoxazole analogs were identified as potent RSK2 inhibitors through high-throughput screening.[4] Structure-activity relationship (SAR) studies were conducted to optimize the potency and physicochemical properties of these compounds.

Table 1: In Vitro Activity of 2-Amino-7-substituted Benzoxazole Analogs against RSK2

Compound7-SubstituentRSK2 IC₅₀ (nM)[4]
1 -H1300
2 -Cl340
3 -OCH₃250
4 -CH₃450
5 -CF₃280

Data extracted from Bioorganic & Medicinal Chemistry Letters, 2014, 24(6), 1592-1596.[4]

The data in Table 1 suggests that substitution at the 7-position of the benzoxazole ring can significantly influence the inhibitory activity against RSK2. Electron-donating and electron-withdrawing groups at this position were shown to enhance potency compared to the unsubstituted analog.

Experimental Protocol: RSK2 Inhibition Assay

The inhibitory activity of the compounds against RSK2 was determined using a biochemical assay. A typical protocol would involve the following steps:

  • Enzyme and Substrate Preparation: Recombinant human RSK2 enzyme and a suitable peptide substrate are prepared in an appropriate assay buffer.

  • Compound Incubation: The test compounds are serially diluted and incubated with the RSK2 enzyme.

  • Reaction Initiation: The kinase reaction is initiated by the addition of ATP.

  • Detection: The phosphorylation of the substrate is measured, typically using a fluorescence- or luminescence-based method.

  • IC₅₀ Determination: The concentration of the compound that inhibits 50% of the enzyme activity (IC₅₀) is calculated from the dose-response curve.

Signaling Pathway and Experimental Workflow

The development of RSK2 inhibitors from the 2-amino-7-substituted benzoxazole series can be visualized through a logical workflow.

experimental_workflow HTS High-Throughput Screening Hit_Ident Hit Identification (2-amino-7-H-benzoxazole) HTS->Hit_Ident SAR Structure-Activity Relationship Studies Hit_Ident->SAR IC50 = 1300 nM Lead_Opt Lead Optimization (Improved Potency & PK) SAR->Lead_Opt Introduction of 7-substituents In_Vivo In Vivo Efficacy Studies Lead_Opt->In_Vivo signaling_pathway Ras Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK RSK RSK2 ERK->RSK Substrates Downstream Substrates (e.g., CREB, c-Fos) RSK->Substrates Proliferation Cell Proliferation & Survival Substrates->Proliferation Inhibitor 2-Amino-7-substituted benzoxazole Inhibitor->RSK

References

The Benzoxazole Scaffold: A Comprehensive Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The benzoxazole scaffold, a bicyclic heterocyclic system composed of a fused benzene and oxazole ring, is a cornerstone in medicinal chemistry.[1][2] Its inherent structural features, including its planarity and ability to participate in various non-covalent interactions, make it a privileged pharmacophore in the design of novel therapeutic agents.[1] Benzoxazole derivatives have demonstrated a remarkable breadth of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties, underscoring their significance in the ongoing quest for new and effective drugs.[1][3][4] This technical guide provides an in-depth exploration of the fundamental research surrounding the benzoxazole core, with a focus on its synthesis, biological activities, and the underlying mechanisms of action.

Chemical Synthesis of the Benzoxazole Scaffold

The synthesis of the benzoxazole core and its derivatives is a well-established field in organic chemistry, with numerous methodologies available to researchers. The most prevalent approach involves the condensation and subsequent cyclization of 2-aminophenols with various electrophilic partners.

General Synthesis of 2-Substituted Benzoxazoles

A common and versatile method for the synthesis of 2-substituted benzoxazoles involves the reaction of a 2-aminophenol with a carboxylic acid or its derivative (e.g., acid chloride, ester, or nitrile). The reaction typically proceeds via the formation of an intermediate o-hydroxyanilide, which then undergoes intramolecular cyclodehydration to yield the benzoxazole ring.

Experimental Protocol: Synthesis of 2-Arylbenzoxazoles via Condensation of 2-Aminophenol and Benzaldehydes

This protocol outlines a general procedure for the synthesis of 2-arylbenzoxazoles catalyzed by a Brønsted acidic ionic liquid under solvent-free conditions.

Materials:

  • 2-Aminophenol

  • Substituted benzaldehyde

  • Brønsted acidic ionic liquid gel (BAIL gel)

  • Ethyl acetate

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • To a 5 mL vessel, add 2-aminophenol (1 mmol), the desired benzaldehyde (1 mmol), and the BAIL gel (0.010 g, 1.0 mol % of BAIL).

  • Stir the reaction mixture at 130 °C for 5 hours under solvent-free conditions.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Upon completion, dissolve the mixture in 10 mL of ethyl acetate.

  • Separate the BAIL gel catalyst by centrifugation.

  • Dry the organic layer over anhydrous MgSO₄.

  • Concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel to yield the desired 2-arylbenzoxazole.

Biological Activities of Benzoxazole Derivatives

The benzoxazole scaffold is a versatile platform for the development of a wide array of biologically active compounds. The following sections detail some of the most significant therapeutic areas where benzoxazole derivatives have shown promise, supported by quantitative data from various studies.

Anticancer Activity

Benzoxazole derivatives have emerged as a significant class of anticancer agents, exhibiting cytotoxicity against a range of human cancer cell lines.[1][2] Their mechanisms of action are diverse and often involve the inhibition of key signaling pathways crucial for cancer cell proliferation, survival, and angiogenesis.

Quantitative Data: Anticancer Activity of Benzoxazole Derivatives

CompoundCancer Cell LineIC50 (µM)Reference
8d MCF-7 (Breast)3.43[5]
8d HCT116 (Colorectal)2.79[5]
8d HepG2 (Liver)2.43[5]
8h MCF-7 (Breast)3.53[5]
8h HCT116 (Colorectal)2.94[5]
8h HepG2 (Liver)2.76[5]
12l HepG2 (Liver)10.50[6]
12l MCF-7 (Breast)15.21[6]
5e -0.07 (VEGFR-2 Inhibition)[7]
5c -0.08 (VEGFR-2 Inhibition)[7]
3m HT-29 (Colon)-[4]
3n HT-29 (Colon)-[4]
Anti-inflammatory Activity

Chronic inflammation is a key component of numerous diseases, and the development of novel anti-inflammatory agents is a major focus of drug discovery. Benzoxazole derivatives have demonstrated potent anti-inflammatory effects, often through the inhibition of pro-inflammatory enzymes and signaling pathways.

Quantitative Data: Anti-inflammatory Activity of Benzoxazole Derivatives

CompoundTargetIC50 (µM)Reference
5b p38α MAP Kinase0.031[8]
SB 203580 (Standard) p38α MAP Kinase0.043[8]
AA6 p38 MAP Kinase0.403[9]
Adezmapimod (Standard) p38 MAP Kinase0.222[9]
Antimicrobial Activity

The rise of antibiotic resistance necessitates the discovery of new antimicrobial agents with novel mechanisms of action. Benzoxazole derivatives have shown broad-spectrum activity against various bacterial and fungal pathogens.

Quantitative Data: Antimicrobial Activity of Benzoxazole Derivatives

CompoundMicroorganismMIC (µg/mL)Reference
B7 P. aeruginosa16[10]
B11 P. aeruginosa16[10]
10 B. subtilis1.14 x 10⁻³ (µM)[11]
24 E. coli1.40 x 10⁻³ (µM)[11]
19 A. niger2.40 x 10⁻³ (µM)[11]
1 C. albicans0.34 x 10⁻³ (µM)[11]

Key Experimental Protocols

This section provides detailed methodologies for key experiments commonly used in the evaluation of benzoxazole derivatives.

MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the benzoxazole derivatives and a vehicle control. Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.

  • Formazan Solubilization: Carefully aspirate the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete solubilization. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Western Blot Analysis for Apoptosis Markers

Western blotting is a technique used to detect specific proteins in a sample. This protocol is for the analysis of apoptosis-related proteins such as caspases, Bcl-2, and Bax.

Protocol:

  • Protein Extraction: Lyse the treated and control cells with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Separate 20-40 µg of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody specific for the protein of interest (e.g., anti-caspase-3, anti-Bcl-2, anti-Bax) overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Repeat the washing step as described in step 7.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Signaling Pathways and Experimental Workflows

Signaling Pathway: VEGFR-2 Inhibition by Benzoxazole Derivatives

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, a process crucial for tumor growth and metastasis. Several benzoxazole derivatives have been identified as potent inhibitors of VEGFR-2 kinase activity.[5][6][7][12][13]

VEGFR2_Inhibition cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binding & Dimerization P1 P VEGFR2->P1 Autophosphorylation P2 P VEGFR2->P2 P3 P VEGFR2->P3 Downstream Downstream Signaling (e.g., PLCγ, PI3K/Akt, MAPK) P2->Downstream Activation Proliferation Cell Proliferation Downstream->Proliferation Migration Cell Migration Downstream->Migration Survival Cell Survival Downstream->Survival Angiogenesis Angiogenesis Proliferation->Angiogenesis Migration->Angiogenesis Survival->Angiogenesis Benzoxazole Benzoxazole Derivative Benzoxazole->VEGFR2 Inhibition

Caption: Inhibition of the VEGFR-2 signaling pathway by benzoxazole derivatives.

Signaling Pathway: p38 MAPK Inhibition by Benzoxazole Derivatives

The p38 Mitogen-Activated Protein Kinase (MAPK) signaling pathway plays a critical role in the inflammatory response. Inhibition of p38 MAPK is a promising strategy for the treatment of inflammatory diseases. Certain benzoxazole derivatives have been shown to be effective inhibitors of p38 MAPK.[8][9][14][15]

p38_MAPK_Inhibition Stress Inflammatory Stimuli (e.g., LPS, Cytokines) MAPKKK MAPKKK (e.g., TAK1, MEKKs) Stress->MAPKKK MKK MKK3/6 MAPKKK->MKK p38 p38 MAPK MKK->p38 Substrates Downstream Substrates (e.g., MK2, ATF2) p38->Substrates Cytokines Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) Substrates->Cytokines COX2 COX-2 Substrates->COX2 Inflammation Inflammation Cytokines->Inflammation COX2->Inflammation Benzoxazole Benzoxazole Derivative Benzoxazole->p38 Inhibition

Caption: Inhibition of the p38 MAPK signaling pathway by benzoxazole derivatives.

Experimental Workflow: Drug Discovery and Evaluation of Benzoxazole Derivatives

The discovery and development of new drugs based on the benzoxazole scaffold follows a structured workflow, from initial design and synthesis to preclinical evaluation.

Drug_Discovery_Workflow cluster_Discovery Discovery Phase cluster_Optimization Lead Optimization cluster_Preclinical Preclinical Evaluation Design Compound Design & Library Synthesis HTS High-Throughput Screening (HTS) Design->HTS Hit_ID Hit Identification HTS->Hit_ID SAR Structure-Activity Relationship (SAR) Studies Hit_ID->SAR Lead_Opt Lead Optimization SAR->Lead_Opt In_Vitro In Vitro Efficacy & Mechanism of Action Studies Lead_Opt->In_Vitro In_Vivo In Vivo Efficacy & Toxicology Studies In_Vitro->In_Vivo Candidate Candidate Selection In_Vivo->Candidate

Caption: A typical drug discovery workflow for benzoxazole derivatives.

Conclusion

The benzoxazole scaffold continues to be a rich source of inspiration for the design and development of novel therapeutic agents. Its synthetic tractability and the diverse range of biological activities exhibited by its derivatives make it an attractive starting point for drug discovery programs targeting a multitude of diseases. The information presented in this technical guide, from synthetic protocols and quantitative biological data to the elucidation of signaling pathways, is intended to serve as a valuable resource for researchers dedicated to unlocking the full therapeutic potential of this remarkable heterocyclic system. Further exploration of structure-activity relationships and the development of more targeted benzoxazole-based therapies hold great promise for addressing unmet medical needs.

References

Spectroscopic Characterization of 1,2-Benzoxazole Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Preamble: This document provides a detailed overview of the spectroscopic data for benzoxazole compounds, with a particular focus on the analytical techniques used for their characterization. While the primary subject of this guide is 1,2-Benzoxazol-7-ol , a thorough search of publicly available scientific databases did not yield experimental spectroscopic data (NMR, IR, Mass Spectrometry) for this specific compound. However, the existence of this compound is confirmed, with a registered CAS number of 55559-31-4 and a reported melting point of 124°C.

In the absence of experimental data for this compound, this guide will present the spectroscopic data for the parent compound, 1,2-Benzisoxazole (CAS Number: 271-95-4), as an illustrative example.[1][2][3][4][5] This will serve to demonstrate the application of spectroscopic methods in the structural elucidation of this class of compounds. The experimental protocols provided are generally applicable for the analysis of 1,2-benzoxazole derivatives.

Spectroscopic Data of 1,2-Benzisoxazole

The following tables summarize the key spectroscopic data obtained for the parent compound, 1,2-Benzisoxazole.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: 1H NMR Spectroscopic Data for 1,2-Benzisoxazole [2][6]

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
7.22 - 7.28m2H
6.83 - 6.89m2H

Note: The spectrum was reported in D2O. The assignments refer to the protons on the benzene ring.

Table 2: 13C NMR Spectroscopic Data for 1,2-Benzisoxazole [7]

Chemical Shift (δ) ppmAssignment
165.3C=N
157.1C-O
145.1Ar-C
128.3Ar-CH
123.0Ar-CH
120.2Ar-CH
111.7Ar-CH

Note: The spectrum was reported in D2O. Ar-C denotes a quaternary aromatic carbon.

Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands for 1,2-Benzisoxazole [1][8]

Wavenumber (cm-1)IntensityAssignment
1635StrongC=N stretch
~3050MediumAromatic C-H stretch
1580-1600Medium-StrongAromatic C=C stretch
1450-1500Medium-StrongAromatic C=C stretch
1200-1300StrongC-O stretch
700-900StrongAromatic C-H bend (out-of-plane)
Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data for 1,2-Benzisoxazole [1][9]

m/zRelative Intensity (%)Assignment
119100[M]+ (Molecular Ion)
91~60[M-CO]+
64~40[C5H4]+

Experimental Protocols

The following sections detail the generalized experimental methodologies for acquiring the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain 1H and 13C NMR spectra for the structural elucidation of the analyte.

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

Procedure:

  • Sample Preparation:

    • Weigh approximately 5-10 mg of the solid sample.

    • Dissolve the sample in a suitable deuterated solvent (e.g., CDCl3, DMSO-d6, D2O) in a clean, dry NMR tube. The final volume should be approximately 0.5-0.7 mL.

    • Ensure the sample is fully dissolved; sonication may be used to aid dissolution.

  • Instrument Setup and Data Acquisition:

    • Insert the NMR tube into the spectrometer's probe.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

    • For 1H NMR, acquire the spectrum using a standard pulse sequence. Key parameters include a 90° pulse angle, a relaxation delay of 1-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

    • For 13C NMR, acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans and a longer relaxation delay may be necessary due to the lower natural abundance and smaller gyromagnetic ratio of 13C.

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.

    • Phase correct the spectrum.

    • Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

    • Integrate the peaks in the 1H NMR spectrum to determine the relative number of protons.

    • Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the corresponding nuclei in the molecule.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule by measuring the absorption of infrared radiation.

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer.

Procedure (for solid samples using Attenuated Total Reflectance - ATR):

  • Background Spectrum:

    • Ensure the ATR crystal is clean.

    • Record a background spectrum of the empty ATR accessory. This will be subtracted from the sample spectrum.

  • Sample Analysis:

    • Place a small amount of the solid sample directly onto the ATR crystal.

    • Apply pressure using the built-in clamp to ensure good contact between the sample and the crystal.

    • Acquire the FT-IR spectrum of the sample. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing and Analysis:

    • The software will automatically subtract the background spectrum from the sample spectrum.

    • Identify the characteristic absorption bands (in cm-1) and correlate them to specific functional groups and bond vibrations within the molecule.

Electron Ionization Mass Spectrometry (EI-MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer equipped with an electron ionization (EI) source.

Procedure:

  • Sample Introduction:

    • Introduce a small amount of the sample into the ion source. For volatile compounds, this is often done via a gas chromatograph (GC-MS). For less volatile solids, a direct insertion probe may be used.

  • Ionization:

    • In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV).

    • This causes the molecules to ionize, forming a molecular ion ([M]+), and to fragment into smaller, characteristic ions.

  • Mass Analysis and Detection:

    • The positively charged ions are accelerated into a mass analyzer (e.g., quadrupole, time-of-flight).

    • The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

    • The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.

  • Data Analysis:

    • Identify the molecular ion peak to determine the molecular weight of the compound.

    • Analyze the fragmentation pattern to gain structural information. The fragmentation pattern serves as a "fingerprint" for the compound.

Workflow and Logical Relationships

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.

Spectroscopic_Analysis_Workflow cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Structure Elucidation Synthesis Synthesis of This compound Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (1H, 13C) Purification->NMR Sample IR IR Spectroscopy Purification->IR Sample MS Mass Spectrometry Purification->MS Sample Data_Processing Data Processing & Analysis NMR->Data_Processing IR->Data_Processing MS->Data_Processing Structure_Determination Structure Determination Data_Processing->Structure_Determination Final_Report Final Report Structure_Determination->Final_Report

Caption: General workflow for the synthesis, purification, and spectroscopic analysis of a chemical compound.

References

Potential Biological Activities of 1,2-Benzoxazol-7-ol: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Direct experimental data on the biological activities of 1,2-Benzoxazol-7-ol is limited in publicly available scientific literature. This guide provides an in-depth analysis of the potential biological activities of this molecule by examining a closely related and well-studied analog, 3,6-dihydroxy-1,2-benzisoxazole . The structural similarity allows for informed inferences regarding potential therapeutic applications, mechanisms of action, and experimental evaluation.

Introduction

The benzoxazole and its isomeric form, 1,2-benzisoxazole, represent a class of privileged heterocyclic scaffolds in medicinal chemistry. These structures are present in numerous compounds with a wide array of pharmacological properties, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective activities. This technical guide focuses on the potential biological activities of this compound, a specific member of this family, by leveraging data from its close analog, 3,6-dihydroxy-1,2-benzisoxazole.

Potential Biological Activities

Based on the activities of its analogs, this compound is predicted to exhibit a range of biological effects. The primary and most strongly supported potential activity is antibacterial , particularly against multi-drug resistant Gram-negative bacteria.

Antibacterial Activity

The most compelling evidence for the potential bioactivity of this compound comes from studies on 3,6-dihydroxy-1,2-benzisoxazole, which has demonstrated potent antibacterial effects against clinically relevant strains of multi-drug resistant Acinetobacter baumannii.[1] This suggests that the 1,2-benzisoxazole core, particularly with hydroxyl substitutions, is a promising pharmacophore for the development of new antibiotics.

The following table summarizes the Minimum Inhibitory Concentration (MIC) values for 3,6-dihydroxy-1,2-benzisoxazole and its synthetic analogs against various bacterial strains. This data provides a quantitative measure of their antibacterial potency.

CompoundBacterial StrainMIC (µg/mL)
3,6-dihydroxy-1,2-benzisoxazole Acinetobacter baumannii L1051 (Carbapenem-resistant)6.25
Acinetobacter baumannii NR-13382 (Carbapenem-resistant)12.5
Acinetobacter baumannii Ab19712.5
Pseudomonas aeruginosa UCBPP14> 100
3-hydroxy-1,2-benzisoxazoleAcinetobacter baumannii Ab197> 100
3-hydroxy-6-fluoro-1,2-benzisoxazoleAcinetobacter baumannii Ab197> 100
3-hydroxy-6-(benzyloxy)-1,2-benzisoxazoleAcinetobacter baumannii Ab197> 100
3-hydroxy-6-amino-1,2-benzisoxazoleAcinetobacter baumannii Ab197> 100
3-hydroxy-6-methoxy-1,2-benzisoxazoleAcinetobacter baumannii Ab197> 100
3,4,6-trihydroxy-1,2-benzisoxazoleAcinetobacter baumannii Ab19750

Data extracted from Deering et al., 2021.

The data indicates that the presence and position of the hydroxyl groups are critical for the antibacterial activity against A. baumannii.

Other Potential Activities

Derivatives of the benzoxazole and benzisoxazole core have been reported to exhibit a variety of other biological activities, suggesting further avenues of investigation for this compound:

  • Anticancer Activity: Various benzoxazole derivatives have shown cytotoxic effects against a range of cancer cell lines.[2]

  • Anti-inflammatory Activity: The benzoxazole scaffold is a component of some non-steroidal anti-inflammatory drugs (NSAIDs).

  • Immunosuppressive Activity: Certain benzoxazole derivatives have been shown to inhibit T-lymphocyte proliferation through pathways such as the JAK3/STAT5 signaling cascade.[3]

  • Enzyme Inhibition: Benzisoxazole derivatives have been identified as inhibitors of enzymes like monoamine oxidase (MAO).

Mechanism of Action

Proposed Antibacterial Mechanism

For the antibacterial activity of 3,6-dihydroxy-1,2-benzisoxazole against A. baumannii, a potential mechanism of action has been proposed. It is suggested that the compound interferes with the utilization of 4-hydroxybenzoate (4-HB) in the bacterium.[1] This interference is hypothesized to occur through the inhibition of key enzymes in pathways that utilize 4-HB, such as chorismate pyruvate-lyase (CPL) or 4-hydroxybenzoate octaprenyltransferase. These enzymes are crucial for the synthesis of essential metabolites.

Proposed_Antibacterial_Mechanism cluster_bacterium Acinetobacter baumannii cluster_pathway 4-HB Utilization Pathway Chorismate Chorismate CPL Chorismate Pyruvate-Lyase (CPL) Chorismate->CPL 4HB 4-Hydroxybenzoate Octaprenyltransferase 4-HB Octaprenyltransferase 4HB->Octaprenyltransferase Essential_Metabolites Essential Metabolites Benzisoxazole 3,6-dihydroxy-1,2-benzisoxazole Benzisoxazole->CPL Inhibition Benzisoxazole->Octaprenyltransferase Inhibition CPL->4HB Octaprenyltransferase->Essential_Metabolites

Proposed mechanism of antibacterial action.
Potential Interaction with Host Signaling Pathways

While not directly demonstrated for 3,6-dihydroxy-1,2-benzisoxazole, other benzoxazole derivatives are known to modulate host cell signaling pathways. For instance, the immunosuppressive activity of some benzoxazoles is mediated through the inhibition of the JAK/STAT pathway.[3] This pathway is crucial for cytokine signaling and immune cell function.

JAK_STAT_Signaling_Pathway cluster_cell Host Immune Cell Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation pSTAT p-STAT STAT->pSTAT STAT_dimer STAT Dimer pSTAT->STAT_dimer Dimerization Nucleus Nucleus STAT_dimer->Nucleus Translocation Gene_Expression Gene Expression (e.g., Proliferation, Inflammation) Nucleus->Gene_Expression Modulation Benzoxazole Benzoxazole Derivative Benzoxazole->JAK Inhibition

Representative JAK/STAT signaling pathway.

Experimental Protocols

Synthesis of 3,6-dihydroxy-1,2-benzisoxazole

This protocol is adapted from the synthesis of 3,6-dihydroxy-1,2-benzisoxazole and can likely be modified for the synthesis of this compound by starting with an appropriately substituted precursor.

Materials:

  • Methyl 2,5-dihydroxybenzoate

  • Hydroxylamine hydrochloride

  • Potassium hydroxide (KOH)

  • 1,1'-Carbonyldiimidazole (CDI)

  • Triethylamine (Et3N)

  • Tetrahydrofuran (THF), anhydrous

  • Water

  • Ethyl acetate

  • Magnesium sulfate (MgSO4), anhydrous

Procedure:

  • Hydroxamic Acid Formation:

    • Dissolve hydroxylamine hydrochloride in water at room temperature.

    • Add potassium hydroxide to the stirring solution.

    • Add methyl 2,5-dihydroxybenzoate to the reaction mixture and stir.

    • Monitor the reaction by Thin Layer Chromatography (TLC).

    • Upon completion, acidify the reaction mixture and extract the product with ethyl acetate.

    • Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure to yield the intermediate hydroxamic acid.

  • Cyclization to form 3,6-dihydroxy-1,2-benzisoxazole:

    • Dissolve the intermediate hydroxamic acid in anhydrous THF.

    • Add 1,1'-carbonyldiimidazole (CDI) and triethylamine (Et3N) to the solution.

    • Reflux the reaction mixture and monitor by TLC.

    • Upon completion, cool the reaction mixture and quench with water.

    • Extract the product with ethyl acetate.

    • Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to obtain 3,6-dihydroxy-1,2-benzisoxazole.

Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the broth microdilution method for determining the MIC of a compound against a bacterial strain.

MIC_Assay_Workflow cluster_workflow MIC Determination Workflow Start Start Prepare_Compound Prepare Serial Dilutions of Test Compound in a 96-well Plate Start->Prepare_Compound Prepare_Inoculum Prepare Standardized Bacterial Inoculum Start->Prepare_Inoculum Inoculate_Plate Inoculate Wells with Bacterial Suspension Prepare_Compound->Inoculate_Plate Prepare_Inoculum->Inoculate_Plate Incubate Incubate at 37°C for 18-24h Inoculate_Plate->Incubate Read_Results Visually Inspect for Bacterial Growth (Turbidity) Incubate->Read_Results Determine_MIC Determine MIC: Lowest Concentration with no Visible Growth Read_Results->Determine_MIC End End Determine_MIC->End

Workflow for MIC determination.

Procedure:

  • Preparation of Compound Dilutions:

    • In a 96-well microtiter plate, prepare two-fold serial dilutions of the test compound (e.g., this compound) in a suitable broth medium (e.g., Mueller-Hinton Broth).

    • Include a positive control (broth with bacteria, no compound) and a negative control (broth only).

  • Preparation of Bacterial Inoculum:

    • Culture the test bacterium (e.g., A. baumannii) overnight on an appropriate agar plate.

    • Suspend bacterial colonies in sterile saline to match a 0.5 McFarland turbidity standard.

    • Dilute this suspension in the broth medium to achieve the final desired inoculum concentration.

  • Inoculation and Incubation:

    • Add the standardized bacterial inoculum to each well of the microtiter plate (except the negative control).

    • Incubate the plate at 37°C for 18-24 hours.

  • Determination of MIC:

    • After incubation, visually inspect the wells for turbidity, which indicates bacterial growth.

    • The MIC is the lowest concentration of the compound at which there is no visible growth.

Conclusion

While direct experimental evidence for the biological activities of this compound is currently lacking, the data from its close analog, 3,6-dihydroxy-1,2-benzisoxazole, strongly suggests its potential as a promising antibacterial agent, particularly against multi-drug resistant Gram-negative pathogens. The proposed mechanism of action, involving the disruption of a key metabolic pathway in bacteria, presents an attractive target for novel antibiotic development. Further research into the synthesis and biological evaluation of this compound is warranted to fully elucidate its therapeutic potential. The experimental protocols and potential mechanisms of action outlined in this guide provide a solid foundation for such future investigations.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 1,2-Benzoxazol-7-ol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 1,2-Benzoxazol-7-ol, a heterocyclic compound of interest in medicinal chemistry and drug development. Due to the lack of a direct synthetic route from o-aminophenol, a practical and efficient two-step pathway is presented, commencing with the readily available 2-hydroxy-3-methoxybenzaldehyde. The synthesis involves the formation of a 7-methoxy-1,2-benzisoxazole intermediate, followed by a selective demethylation to yield the target compound. This application note includes comprehensive experimental procedures, tables of quantitative data for key reaction parameters, and a visual representation of the synthetic workflow to aid in laboratory execution.

Introduction

The 1,2-benzisoxazole (also known as 1,2-benzoxazole) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active compounds. Derivatives of this heterocycle exhibit a wide range of biological activities, including antipsychotic, anticonvulsant, anti-inflammatory, and antimicrobial properties. The presence of a hydroxyl group on the benzene ring, as in this compound, can significantly influence the compound's pharmacokinetic and pharmacodynamic properties, making it a valuable target for structure-activity relationship (SAR) studies in drug discovery programs.

Applications in Drug Development

Substituted 1,2-benzisoxazoles are key components in several FDA-approved drugs. For instance, the antipsychotic drug risperidone and the anticonvulsant zonisamide feature this heterocyclic core. The hydroxylated derivatives are of particular interest as they can serve as crucial intermediates for further functionalization, enabling the exploration of a wider chemical space. The 7-hydroxy moiety can act as a handle for introducing new substituents to modulate properties such as solubility, metabolic stability, and target binding affinity.

Proposed Synthetic Pathway

The synthesis of this compound is achieved through a two-step process:

  • Step 1: Synthesis of 7-methoxy-1,2-benzisoxazole from 2-hydroxy-3-methoxybenzaldehyde and hydroxylamine hydrochloride.

  • Step 2: Demethylation of 7-methoxy-1,2-benzisoxazole to yield this compound.

This pathway is illustrated in the workflow diagram below.

Synthesis_Workflow cluster_step1 Step 1: Isoxazole Ring Formation cluster_step2 Step 2: Demethylation A 2-Hydroxy-3-methoxybenzaldehyde C 7-methoxy-1,2-benzisoxazole A->C NaOH, EtOH/H2O, Reflux B Hydroxylamine Hydrochloride B->C E This compound C->E DCM, rt D Demethylating Agent (e.g., BBr3 or AlCl3) D->E

Figure 1: Synthetic workflow for the preparation of this compound.

Experimental Protocols

Step 1: Synthesis of 7-methoxy-1,2-benzisoxazole

Materials:

  • 2-hydroxy-3-methoxybenzaldehyde

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • Sodium hydroxide (NaOH)

  • Ethanol (EtOH)

  • Deionized water

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-hydroxy-3-methoxybenzaldehyde (1.0 eq) in a mixture of ethanol and water (e.g., 1:1 v/v).

  • Add hydroxylamine hydrochloride (1.1 eq) to the solution and stir until dissolved.

  • Slowly add a solution of sodium hydroxide (1.2 eq) in water to the reaction mixture.

  • Heat the mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3 x volume).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford pure 7-methoxy-1,2-benzisoxazole.

Step 2: Demethylation of 7-methoxy-1,2-benzisoxazole

Materials:

  • 7-methoxy-1,2-benzisoxazole

  • Boron tribromide (BBr₃) or Aluminum chloride (AlCl₃)

  • Dichloromethane (DCM), anhydrous

  • Methanol (MeOH)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Deionized water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure using Boron Tribromide (BBr₃):

  • Dissolve 7-methoxy-1,2-benzisoxazole (1.0 eq) in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of boron tribromide (1.2 eq) in dichloromethane to the cooled solution.

  • Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature. Continue stirring for an additional 2-3 hours, monitoring the reaction by TLC.

  • Upon completion, carefully quench the reaction by the slow addition of methanol at 0 °C.

  • Add water and extract the product with ethyl acetate (3 x volume).

  • Wash the combined organic layers with saturated sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., hexane/ethyl acetate gradient) to yield pure this compound.

Data Presentation

Table 1: Summary of Reaction Conditions and Yields

StepReactantReagentsSolventTemperatureTime (h)Yield (%)
12-hydroxy-3-methoxybenzaldehydeNH₂OH·HCl, NaOHEtOH/H₂OReflux2-485-95
27-methoxy-1,2-benzisoxazoleBBr₃DCM0 °C to rt3-470-85

Table 2: Spectroscopic Data

CompoundMolecular FormulaMolecular Weight ( g/mol )¹H NMR (CDCl₃, δ ppm)¹³C NMR (CDCl₃, δ ppm)
7-methoxy-1,2-benzisoxazoleC₈H₇NO₂149.158.35 (s, 1H), 7.20-7.10 (m, 2H), 6.95 (d, 1H), 3.95 (s, 3H)Data to be determined experimentally
This compoundC₇H₅NO₂135.128.30 (s, 1H), 7.15-7.05 (m, 2H), 6.90 (d, 1H), 5.50 (br s, 1H)Data to be determined experimentally

*Note: The provided NMR data are predicted values and should be confirmed by experimental analysis.

Safety Precautions

  • All experiments should be carried out in a well-ventilated fume hood.

  • Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.

  • Boron tribromide is a highly corrosive and moisture-sensitive reagent. It should be handled with extreme care under an inert atmosphere.

  • Aluminum chloride is also corrosive and reacts violently with water.

  • Consult the Safety Data Sheets (SDS) for all chemicals before use.

Application Notes and Protocols for the Synthesis of 1,2-Benzoxazol-7-ol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed experimental protocol for the synthesis of 1,2-Benzoxazol-7-ol, a heterocyclic compound with potential applications in medicinal chemistry and drug development. Due to the absence of a directly published synthesis route, this protocol outlines a plausible and scientifically grounded two-step approach. The synthesis commences with the nitration of a commercially available starting material, 1,3-dihydroxybenzene (resorcinol), to yield 2-nitro-1,3-benzenediol. This intermediate subsequently undergoes a reductive cyclization to afford the target compound, this compound. This protocol is designed to be a comprehensive guide for researchers, providing detailed methodologies, expected outcomes, and a clear visualization of the experimental workflow.

Introduction

The 1,2-benzoxazole (or 1,2-benzisoxazole) scaffold is a privileged heterocyclic motif found in a variety of biologically active compounds and approved pharmaceuticals. For instance, the antipsychotic drug risperidone and the anticonvulsant zonisamide feature this core structure. The introduction of a hydroxyl group at the 7-position of the 1,2-benzoxazole ring system can provide a valuable handle for further functionalization or can directly contribute to the molecule's biological activity through hydrogen bonding interactions with biological targets. This protocol details a practical, albeit hypothetical, laboratory-scale synthesis of this compound.

Overall Reaction Scheme

The synthesis of this compound can be envisioned in two primary steps:

  • Nitration of Resorcinol: The starting material, 1,3-dihydroxybenzene (resorcinol), is nitrated to introduce a nitro group ortho to one of the hydroxyl groups, yielding 2-nitro-1,3-benzenediol.

  • Reductive Cyclization: The intermediate, 2-nitro-1,3-benzenediol, is then subjected to reductive cyclization. In this step, the nitro group is selectively reduced to a hydroxylamine, which spontaneously undergoes intramolecular cyclization with the adjacent hydroxyl group to form the desired 1,2-benzoxazole ring.

Quantitative Data Summary

The following table summarizes the key quantitative data for the proposed synthesis of this compound.

StepReactantFormulaMolar Mass ( g/mol )Moles (mmol)EquivalentsReagent/CatalystSolventExpected Yield (%)
11,3-Dihydroxybenzene (Resorcinol)C₆H₆O₂110.11101.0Nitric Acid (70%) / Sulfuric Acid (conc.)Acetic Acid40-50
22-Nitro-1,3-benzenediolC₆H₅NO₄155.1141.0Sodium Dithionite (Na₂S₂O₄) or Catalytic Hydrogenation (H₂/Pd-C)Methanol/Water60-70

Experimental Protocols

Step 1: Synthesis of 2-Nitro-1,3-benzenediol

Materials:

  • 1,3-Dihydroxybenzene (Resorcinol) (1.10 g, 10 mmol)

  • Concentrated Sulfuric Acid (98%)

  • Concentrated Nitric Acid (70%)

  • Glacial Acetic Acid

  • Ice

  • Deionized Water

  • Round-bottom flask (100 mL)

  • Magnetic stirrer

  • Dropping funnel

  • Ice bath

  • Büchner funnel and filter paper

Procedure:

  • In a 100 mL round-bottom flask, dissolve 1.10 g (10 mmol) of 1,3-dihydroxybenzene in 20 mL of glacial acetic acid.

  • Cool the flask in an ice bath to 0-5 °C with continuous stirring.

  • Slowly add 1.0 mL of concentrated sulfuric acid to the solution. Maintain the temperature below 10 °C.

  • In a separate beaker, prepare a nitrating mixture by carefully adding 0.7 mL of concentrated nitric acid to 2.0 mL of glacial acetic acid. Cool this mixture in an ice bath.

  • Add the cold nitrating mixture dropwise to the resorcinol solution over a period of 30 minutes, ensuring the reaction temperature does not exceed 10 °C.

  • After the addition is complete, continue stirring the reaction mixture in the ice bath for an additional 2 hours.

  • Pour the reaction mixture slowly into 100 mL of ice-cold deionized water with vigorous stirring.

  • A yellow precipitate of 2-nitro-1,3-benzenediol should form.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the solid with cold deionized water (3 x 20 mL).

  • Dry the product under vacuum to a constant weight.

Step 2: Synthesis of this compound

Materials:

  • 2-Nitro-1,3-benzenediol (0.62 g, 4 mmol)

  • Sodium Dithionite (Na₂S₂O₄)

  • Methanol

  • Deionized Water

  • Sodium Bicarbonate (NaHCO₃)

  • Ethyl Acetate

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask (100 mL)

  • Magnetic stirrer

  • Reflux condenser

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a 100 mL round-bottom flask, suspend 0.62 g (4 mmol) of 2-nitro-1,3-benzenediol in a mixture of 20 mL of methanol and 10 mL of deionized water.

  • To this suspension, add 2.78 g (16 mmol, 4 equivalents) of sodium dithionite in portions over 15 minutes with vigorous stirring. The reaction is exothermic, and the color of the mixture may change.

  • After the addition is complete, attach a reflux condenser and heat the mixture to reflux (approximately 70-80 °C) for 2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent (e.g., Ethyl Acetate/Hexane).

  • After the reaction is complete, cool the mixture to room temperature and remove the methanol under reduced pressure using a rotary evaporator.

  • Neutralize the remaining aqueous solution with a saturated solution of sodium bicarbonate.

  • Extract the product from the aqueous layer with ethyl acetate (3 x 30 mL).

  • Combine the organic layers and wash with brine (1 x 20 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

  • The crude product can be purified by column chromatography on silica gel if necessary.

Experimental Workflow Diagram

SynthesisWorkflow cluster_0 Step 1: Nitration cluster_1 Step 2: Reductive Cyclization Resorcinol 1,3-Dihydroxybenzene (Resorcinol) Dissolution Dissolve in Glacial Acetic Acid Resorcinol->Dissolution Cooling1 Cool to 0-5 °C Dissolution->Cooling1 H2SO4_add Add conc. H₂SO₄ Cooling1->H2SO4_add Nitration Dropwise addition of Nitrating Mixture H2SO4_add->Nitration Nitrating_mix Prepare Nitrating Mixture (HNO₃ in Acetic Acid) Nitrating_mix->Nitration Stirring1 Stir for 2 hours at 0-5 °C Nitration->Stirring1 Quenching Pour into Ice-Water Stirring1->Quenching Filtration1 Vacuum Filtration Quenching->Filtration1 Drying1 Dry under Vacuum Filtration1->Drying1 Intermediate 2-Nitro-1,3-benzenediol Drying1->Intermediate Suspension Suspend Intermediate in Methanol/Water Intermediate->Suspension Reduction Add Sodium Dithionite (Na₂S₂O₄) Suspension->Reduction Reflux Reflux for 2 hours Reduction->Reflux Evaporation Remove Methanol Reflux->Evaporation Neutralization Neutralize with NaHCO₃ Evaporation->Neutralization Extraction Extract with Ethyl Acetate Neutralization->Extraction Drying2 Dry with MgSO₄ Extraction->Drying2 Concentration Concentrate in vacuo Drying2->Concentration Purification Column Chromatography (if necessary) Concentration->Purification Final_Product This compound Purification->Final_Product

Caption: Experimental workflow for the two-step synthesis of this compound.

Safety Precautions

  • Handle concentrated acids (sulfuric and nitric acid) with extreme care in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.

  • The nitration reaction is exothermic and requires careful temperature control to avoid runaway reactions.

  • Sodium dithionite is a flammable solid and can decompose to release toxic sulfur dioxide gas. Handle it in a well-ventilated area.

  • All organic solvents are flammable. Avoid open flames and work in a well-ventilated area.

Conclusion

This document provides a comprehensive, though theoretical, experimental protocol for the synthesis of this compound. The described two-step synthesis, involving nitration of resorcinol followed by reductive cyclization, is based on well-established organic chemistry principles. This protocol should serve as a valuable starting point for researchers aiming to synthesize this and related compounds for further investigation in drug discovery and development. It is recommended that small-scale pilot reactions are performed to optimize the reaction conditions.

Application Notes and Protocols for the Efficient Synthesis of Benzoxazole Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of modern catalytic methods for the efficient synthesis of benzoxazole derivatives, which are crucial scaffolds in medicinal chemistry and materials science.[1][2][3] This document details various catalytic systems, presents comparative data, and offers step-by-step experimental protocols.

Introduction to Benzoxazole Synthesis

Benzoxazoles are a significant class of heterocyclic compounds with a wide range of pharmacological activities, including antimicrobial, antiviral, and antitumor properties.[4][5] The synthesis of these molecules has evolved significantly, with a strong focus on the development of efficient, selective, and environmentally benign catalytic methods. Modern approaches often utilize transition metal catalysts, non-metal catalysts, and nanocatalysts to achieve high yields under mild conditions.[1][3][4]

Catalytic Systems for Benzoxazole Synthesis

The choice of catalyst is paramount for the efficient synthesis of benzoxazoles. Catalytic methods can be broadly categorized into metal-catalyzed and non-metal-catalyzed processes.[1][2]

Metal-Based Catalysts: Transition metals such as copper, palladium, iron, ruthenium, and iridium are extensively used.[1][2] Copper-based catalysts, in particular, are noted for their efficiency in intramolecular O-arylation of ortho-haloanilides.[6] Nanoparticle catalysts, like copper(II) oxide and copper ferrite, offer advantages such as high stability, reusability, and high selectivity.[4][7]

Non-Metal-Based Catalysts: Brønsted acids are common non-metal catalysts for benzoxazole synthesis.[1][2] Organocatalysts, such as polyamines, have also been developed for the synthesis of 2-aryl-substituted benzoxazoles at room temperature.[8]

Green Catalysts: In recent years, there has been a shift towards more sustainable "green" catalysts. Examples include samarium triflate in aqueous media, ionic liquids, and poly(ethylene glycol)-bound sulfonic acid (PEG-SO3H).[7][9][10][11] These catalysts are often recyclable and can be used under solvent-free conditions.[9][12]

Data Presentation: Comparison of Catalytic Systems

The following tables summarize the performance of various catalysts in the synthesis of 2-substituted benzoxazoles.

Table 1: Metal-Based Catalysts

CatalystReactantsSolventTemperature (°C)Time (h)Yield (%)Reference
Cu(acac)2/1,10-Phen2-chloroanilidesEtOH90-Good[6]
Copper(II) oxide nanoparticleso-bromoaryl derivativesDMSO---[7]
Copper ferrite nanoparticlesN-(2-halophenyl)benzamides-130--[4][7]
TiO2 – ZrO2Substituted 2-aminophenol, heterocyclic aldehydes-Moderate--[4]
Palladiumo-aminophenol, IsocyanidesDioxane---[4]
Ruthenium2-aminophenol, phenyl methanol----[4]

Table 2: Non-Metal and Green Catalysts

CatalystReactantsSolventTemperature (°C)Time (h)Yield (%)Reference
Polyamine organocatalysto-aminophenol, aromatic aldehydes-Room TempShortGood to Excellent[8]
Samarium triflate [Sm(OTf)3]2-aminophenol, aldehydeAqueousMild--[4][7]
PEG-SO3HSubstituted o-nitro phenols, substituted aldehydes-80-906-7Satisfactory[10][11]
LAIL@MNP2-aminophenol, benzaldehydeSolvent-free (sonication)700.5up to 90%[9]
Indion 190 resin2-aminophenol, aldehyde----[4]

Experimental Protocols

Below are detailed methodologies for key experiments in the synthesis of benzoxazole derivatives.

Protocol 1: Synthesis of 2-Arylbenzoxazoles using a Homogeneous Polyamine Organocatalyst

  • Objective: To synthesize 2-aryl-substituted benzoxazoles via conjugation of o-aminophenol with various aromatic aldehydes using a polyamine organocatalyst.[8]

  • Materials:

    • o-aminophenol

    • Aromatic aldehyde (e.g., benzaldehyde)

    • Polyamine organocatalyst

    • Methanol

    • Ethyl acetate

    • Hexane

  • Procedure:

    • In a round-bottom flask, dissolve o-aminophenol (1.0 mmol) and the aromatic aldehyde (1.0 mmol) in methanol.

    • Add a catalytic amount of the polyamine organocatalyst to the solution.

    • Stir the reaction mixture at room temperature in the presence of atmospheric oxygen.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Upon completion, concentrate the reaction mixture under reduced pressure.

    • Purify the crude product by column chromatography using a hexane:ethyl acetate solvent system to obtain the pure 2-aryl-substituted benzoxazole.[8]

Protocol 2: Green Synthesis of 2-Substituted Benzoxazoles using LAIL@MNP Catalyst under Ultrasound Irradiation

  • Objective: To synthesize 2-substituted benzoxazoles using a recyclable magnetic nanoparticle-supported Lewis acidic ionic liquid (LAIL@MNP) catalyst under solvent-free conditions.[9]

  • Materials:

    • 2-aminophenol

    • Benzaldehyde

    • LAIL@MNP catalyst (4 mg)

  • Procedure:

    • Combine 2-aminophenol (1.0 mmol), benzaldehyde (1.0 mmol), and the LAIL@MNP catalyst (4 mg) in a reaction vessel.[9]

    • Subject the mixture to ultrasound irradiation at 70°C for 30 minutes in the absence of a solvent.[9]

    • Monitor the reaction conversion using GC-MS.[9]

    • After the reaction, add a suitable solvent (e.g., ethanol) and separate the LAIL@MNP catalyst from the reaction mixture using an external magnet.

    • Wash the recovered catalyst with the solvent and dry it for reuse.

    • Evaporate the solvent from the product mixture to obtain the crude product.

    • Purify the product by recrystallization or column chromatography.

Protocol 3: Synthesis of 2-Aminobenzoxazoles using PEG-SO3H

  • Objective: To synthesize 2-aminobenzoxazole derivatives using poly(ethylene glycol)-bound sulfonic acid (PEG-SO3H) as a reusable catalyst.[10][11]

  • Materials:

    • Substituted aniline

    • Potassium thiocyanate

    • PEG-SO3H

    • Ammonia solution

    • Rectified spirit (ethanol)

  • Procedure:

    • To a mixture of substituted aniline and potassium thiocyanate, add a catalytic amount of PEG-SO3H.

    • Heat the reaction mixture with stirring at 80-90°C for 6-7 hours.

    • Monitor the reaction's progress by TLC.

    • After completion, cool the reaction to room temperature.

    • Filter the mixture to recover the PEG-SO3H catalyst.

    • Make the filtrate basic by adding ammonia solution, which will cause the product to precipitate.

    • Collect the precipitated product by filtration and recrystallize it from rectified spirit to obtain the pure 2-aminobenzoxazole derivative.[10]

Visualizations

General Synthesis of 2-Substituted Benzoxazoles

G cluster_reactants Reactants cluster_conditions Reaction Conditions 2-Aminophenol 2-Aminophenol Intermediate Intermediate 2-Aminophenol->Intermediate Aldehyde/Acid/etc Aldehyde, Ketone, Acid, etc. Aldehyde/Acid/etc->Intermediate Catalyst Catalyst Catalyst->Intermediate Solvent Solvent Solvent->Intermediate Temperature Temperature Temperature->Intermediate Benzoxazole_Derivative 2-Substituted Benzoxazole Derivative Intermediate->Benzoxazole_Derivative Cyclization

Caption: General reaction pathway for the synthesis of 2-substituted benzoxazoles.

Experimental Workflow for Catalyst Screening

G Start Start Define_Reactants Define Reactants (2-Aminophenol & Substrate) Start->Define_Reactants Select_Catalysts Select a Panel of Potential Catalysts Define_Reactants->Select_Catalysts Run_Reactions Run Parallel Reactions with Each Catalyst Select_Catalysts->Run_Reactions Analyze_Results Analyze Reaction Outcomes (TLC, GC-MS, NMR) Run_Reactions->Analyze_Results Compare_Performance Compare Yield, Time, and Purity Analyze_Results->Compare_Performance Select_Optimal Optimal Catalyst Found? Compare_Performance->Select_Optimal Select_Optimal->Select_Catalysts No Optimize_Conditions Optimize Reaction Conditions (Temp, Solvent, Loading) Select_Optimal->Optimize_Conditions Yes End End Optimize_Conditions->End

Caption: Workflow for screening and optimizing catalysts for benzoxazole synthesis.

Decision Tree for Catalyst Selection

G Start Desired Reaction Characteristics? Green_Chemistry Green Chemistry Emphasis? Start->Green_Chemistry Sustainability High_Yield High Yield/ Short Time? Start->High_Yield Efficiency Mild_Conditions Mild Conditions (Room Temp)? Start->Mild_Conditions Simplicity Recyclable_Catalyst Consider: - LAIL@MNP - PEG-SO3H - Nanoparticles Green_Chemistry->Recyclable_Catalyst Yes Aqueous_Media Consider: - Samarium Triflate Green_Chemistry->Aqueous_Media Yes Metal_Catalysts Consider: - Cu, Pd, Fe based - Nanocatalysts High_Yield->Metal_Catalysts Yes Organocatalyst Consider: - Polyamine Mild_Conditions->Organocatalyst Yes

Caption: Decision-making guide for selecting a suitable catalyst.

References

Application Note: Purification of 1,2-Benzoxazol-7-ol by Recrystallization

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a comprehensive guide and detailed protocols for the purification of 1,2-Benzoxazol-7-ol using recrystallization. The focus is on developing a robust method through systematic solvent screening and applying a generalized recrystallization procedure to obtain high-purity material suitable for research and development applications.

Introduction

This compound is a heterocyclic organic compound. As with many functionalized benzoxazole derivatives, it holds potential as a key intermediate or building block in medicinal chemistry and materials science. The purity of such compounds is paramount for obtaining reliable and reproducible results in downstream applications, including biological assays, structural analysis, and drug formulation. Impurities can lead to erroneous data, side reactions, and misleading structure-activity relationship (SAR) studies.

Recrystallization is a powerful and widely used technique for purifying solid organic compounds.[1] The principle relies on the differential solubility of the target compound and its impurities in a chosen solvent at different temperatures.[2][3] This application note details a systematic approach to developing a recrystallization protocol for this compound, from solvent selection to the final isolation of the purified product.

General Principles of Recrystallization

The success of recrystallization hinges on selecting an appropriate solvent or solvent system. An ideal solvent should exhibit the following characteristics:

  • High solubility for this compound at elevated temperatures (e.g., at or near the solvent's boiling point).

  • Low solubility for this compound at low temperatures (e.g., room temperature or in an ice bath).[2][4]

  • Favorable solubility profile for impurities: Impurities should either be insoluble in the hot solvent (allowing for removal by hot filtration) or remain soluble in the cold solvent (to be removed with the mother liquor).[2]

  • Chemical inertness: The solvent must not react with this compound.[4]

  • Volatility: The solvent should have a relatively low boiling point to be easily removed from the purified crystals during drying.

  • Safety: The solvent should be non-toxic, non-flammable, and inexpensive, although these are secondary to performance.[4]

If a single solvent does not meet these criteria, a two-solvent (binary) system may be employed. This typically involves a "good" solvent in which the compound is highly soluble and a "poor" solvent in which the compound is sparingly soluble, with the two solvents being miscible.[4]

Experimental Protocols

Protocol for Solvent Screening

This protocol outlines a systematic method to identify a suitable recrystallization solvent for this compound.

Materials and Equipment:

  • Crude this compound

  • Selection of test solvents (e.g., Water, Ethanol, Methanol, Isopropanol, Acetone, Ethyl Acetate, Toluene, Hexane/Heptane)

  • Test tubes (e.g., 13x100 mm) and a test tube rack

  • Spatula

  • Hot plate or heating mantle

  • Water bath or sand bath for heating

  • Vortex mixer (optional)

  • Ice-water bath

Procedure:

  • Place approximately 20-30 mg of crude this compound into a series of labeled test tubes.

  • To each tube, add a different solvent dropwise (starting with ~0.5 mL) at room temperature.

  • Agitate the mixture (vortex or flick the tube) for 60 seconds and observe the solubility. Record the results. A suitable solvent should not dissolve the compound at this stage.[5]

  • If the compound is insoluble at room temperature, heat the test tube in a water or sand bath towards the boiling point of the solvent.[5]

  • Add more solvent in small portions (0.2 mL increments) while heating until the solid completely dissolves. The goal is to use the minimum amount of hot solvent.[4]

  • Record if the compound dissolved in the hot solvent. If it remains insoluble even after adding a significant volume of solvent (e.g., 3-4 mL), the solvent is unsuitable.

  • If the compound dissolves fully, remove the test tube from the heat source and allow it to cool slowly to room temperature. Do not disturb the tube during this cooling phase.

  • Observe for crystal formation. If no crystals form, try scratching the inside of the test tube with a glass rod to induce crystallization.[2]

  • Once the tube has reached room temperature, place it in an ice-water bath for 15-20 minutes to maximize crystal yield.

  • Observe the quantity and quality of the crystals formed. An ideal solvent will produce a large crop of well-defined crystals.

  • Record all observations in a table (see Table 1).

Protocol for Recrystallization of this compound

This protocol should be performed using the optimal solvent identified in the screening process.

Materials and Equipment:

  • Crude this compound

  • Optimal recrystallization solvent

  • Erlenmeyer flasks (2-3, appropriate sizes)

  • Hot plate with stirring capability

  • Magnetic stir bar

  • Watch glass to cover the flask

  • Stemless funnel and fluted filter paper (for hot filtration, if needed)

  • Büchner funnel, filter flask, and filter paper (for vacuum filtration)

  • Vacuum source

  • Spatula and glass rod

  • Drying oven or vacuum desiccator

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask with a magnetic stir bar. Add a small amount of the chosen solvent, just enough to create a slurry. Heat the flask on a hot plate to the boiling point of the solvent while stirring. Add the minimum amount of boiling solvent in small portions until the compound just dissolves completely.[4][6]

  • Hot Filtration (Optional): If insoluble impurities are observed in the hot solution, perform a hot gravity filtration. To do this, pre-heat a second Erlenmeyer flask and a stemless funnel containing fluted filter paper on the hot plate. Quickly pour the hot solution through the filter paper to remove the insoluble material. This step prevents premature crystallization in the funnel.

  • Crystallization: Remove the flask containing the clear solution from the heat and cover it with a watch glass. Allow the solution to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals.[4][7]

  • Maximizing Yield: Once the flask has reached room temperature and crystal growth appears complete, place it in an ice-water bath for at least 30 minutes to maximize the precipitation of the product from the solution.

  • Crystal Collection: Set up a Büchner funnel with a piece of filter paper that fits flat and covers all the holes. Place the funnel on a filter flask connected to a vacuum source. Wet the filter paper with a small amount of the cold recrystallization solvent to ensure it is sealed against the funnel.[4]

  • Washing: Turn on the vacuum and pour the crystallized slurry into the Büchner funnel. Use a spatula to transfer any remaining crystals. Wash the collected crystals with a small amount of fresh, ice-cold solvent to rinse away the impurity-laden mother liquor.[4][6] Use a minimal amount of cold solvent to avoid re-dissolving the product.[8]

  • Drying: Leave the vacuum on for several minutes to pull air through the crystals and partially dry them. Transfer the purified crystals from the funnel to a pre-weighed watch glass. Dry the crystals completely in a well-ventilated area, in a low-temperature drying oven (below the compound's melting point of 124 °C), or in a vacuum desiccator.

  • Analysis: Once dry, weigh the purified this compound to calculate the percent recovery. Determine the melting point and use analytical techniques (e.g., HPLC, NMR) to assess its purity. A pure compound will have a sharp melting point range close to the literature value.[2]

Data Presentation

Quantitative data from the solvent screening and final purification should be recorded systematically.

Table 1: Solvent Screening for this compound Recrystallization

SolventSolubility (Cold, ~25°C)Solubility (Hot, ~B.P.)Crystal Formation (Upon Cooling)Observations (Crystal Quality, Color, etc.)
WaterInsoluble
Ethanol
Acetone
Ethyl Acetate
Toluene
HeptaneInsolubleInsolubleN/AUnsuitable as a single solvent
User Defined

Table 2: Summary of Purification Results

ParameterValue
Mass of Crude Compound (g)e.g., 5.00
Mass of Purified Compound (g)e.g., 4.15
Appearancee.g., Off-white crystalline solid
Melting Point (°C)e.g., 123-124°C
Purity (by HPLC, Area %)e.g., >99.5%
Recovery Yield (%) e.g., 83%

Note: Values in Table 2 are examples. Users should populate with their own experimental data.

Visualized Workflows and Logic

The following diagrams illustrate the experimental workflow and the logic for solvent selection.

RecrystallizationWorkflow start Crude this compound dissolve Dissolve in Minimum Boiling Solvent start->dissolve hot_filter_q Insoluble Impurities Present? dissolve->hot_filter_q hot_filter Hot Gravity Filtration hot_filter_q->hot_filter Yes cool Cool Solution Slowly to Room Temperature hot_filter_q->cool No hot_filter->cool ice_bath Cool in Ice-Water Bath cool->ice_bath collect Collect Crystals via Vacuum Filtration ice_bath->collect wash Wash with Minimal Cold Solvent collect->wash dry Dry Crystals wash->dry end Pure this compound dry->end

Caption: Experimental workflow for the recrystallization of this compound.

SolventSelection start Start: Test Solvent q1 Soluble in Cold Solvent? start->q1 q2 Soluble in Hot Solvent? q1->q2 No reject1 Reject: Too Soluble q1->reject1 Yes q3 Forms Good Crystals upon Cooling? q2->q3 Yes reject2 Reject: Insoluble q2->reject2 No reject3 Reject: Poor Crystallization (oiling out, no crystals) q3->reject3 No accept Accept: Good Solvent q3->accept Yes

Caption: Decision tree for selecting a suitable recrystallization solvent.

References

Application Notes and Protocols for the Analytical Characterization of 1,2-Benzoxazol-7-ol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the analytical methodologies for the characterization of 1,2-Benzoxazol-7-ol (CAS No: 55559-31-4), a heterocyclic compound with potential applications in pharmaceuticals and material science.[1] The following protocols are designed to ensure accurate identification, purity assessment, and structural elucidation of this compound.

Compound Information

  • IUPAC Name: this compound[1]

  • Synonyms: 7-Hydroxy-1,2-benzisoxazole

  • CAS Number: 55559-31-4[1]

  • Molecular Formula: C₇H₅NO₂[1]

  • Molecular Weight: 135.12 g/mol [1][2]

  • Melting Point: 124 °C[2]

Analytical Techniques

A multi-faceted analytical approach is recommended for the comprehensive characterization of this compound. This includes chromatographic and spectroscopic methods to determine its purity, identity, and structure.

High-Performance Liquid Chromatography (HPLC) for Purity and Quantification

Application: To determine the purity of this compound and quantify it in various matrices. A reverse-phase HPLC method is generally suitable for this class of compounds.

Experimental Protocol:

  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 224 nm.

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

  • Standard Preparation: Prepare a stock solution of this compound in methanol or acetonitrile at a concentration of 1 mg/mL. Prepare a series of dilutions for the calibration curve.

  • Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent to a final concentration within the calibration range. Filter through a 0.45 µm syringe filter before injection.

Data Presentation:

ParameterValue
Retention Time (tR) ~ 4-6 min (typical)
Linearity (r²) > 0.999
Limit of Detection (LOD) ~ 0.05 µg/mL
Limit of Quantification (LOQ) ~ 0.15 µg/mL
Spectroscopic Characterization

Spectroscopic techniques are essential for the structural elucidation and confirmation of this compound.

Application: To determine the chemical structure of this compound by analyzing the magnetic properties of its atomic nuclei. Both ¹H NMR and ¹³C NMR are crucial.

Experimental Protocol:

  • Instrumentation: A 400 MHz or higher NMR spectrometer.

  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated methanol (CD₃OD).

  • Sample Concentration: 5-10 mg of the sample dissolved in 0.5-0.7 mL of deuterated solvent.

  • Reference: Tetramethylsilane (TMS) as an internal standard.

  • Acquisition: Standard pulse sequences for ¹H and ¹³C NMR.

Expected Spectral Data (based on analogous structures[3]):

¹H NMR (DMSO-d₆, 400 MHz)
Chemical Shift (δ, ppm) Multiplicity
~ 10.0 - 11.0br s (OH)
~ 7.2 - 7.6m (aromatic CH)
~ 6.8 - 7.1m (aromatic CH)
¹³C NMR (DMSO-d₆, 100 MHz)
Chemical Shift (δ, ppm) Assignment
~ 160 - 165C=N
~ 150 - 155C-OH
~ 110 - 140Aromatic C

Application: To determine the molecular weight and fragmentation pattern of this compound, confirming its molecular formula.

Experimental Protocol:

  • Instrumentation: A mass spectrometer with an electrospray ionization (ESI) source. High-resolution mass spectrometry (HRMS) is recommended for accurate mass determination.

  • Ionization Mode: Positive or negative ESI.

  • Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile) and introduce it into the mass spectrometer via direct infusion or coupled with an HPLC system.

Data Presentation:

ParameterValue
Molecular Formula C₇H₅NO₂
Calculated Exact Mass 135.0320
Observed [M+H]⁺ (HRMS) 136.0393
Observed [M-H]⁻ (HRMS) 134.0242

Application: To identify the functional groups present in this compound.

Experimental Protocol:

  • Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.

  • Sample Preparation: Prepare a KBr pellet containing a small amount of the sample or use an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: Scan in the range of 4000-400 cm⁻¹.

Expected IR Absorption Bands:

Wavenumber (cm⁻¹)Functional Group Assignment
3400 - 3200O-H stretch (phenolic)
3100 - 3000C-H stretch (aromatic)
1630 - 1600C=N stretch
1500 - 1400C=C stretch (aromatic)
1250 - 1150C-O stretch (phenol)

Visualized Workflows and Pathways

The following diagrams illustrate the general workflow for the analytical characterization of this compound.

analytical_workflow cluster_synthesis Synthesis & Purification cluster_characterization Analytical Characterization cluster_data Data Analysis & Reporting Synthesis Synthesis of this compound Purification Purification (e.g., Recrystallization, Column Chromatography) Synthesis->Purification HPLC HPLC (Purity) Purification->HPLC NMR NMR (¹H, ¹³C) Purification->NMR MS Mass Spectrometry (HRMS) Purification->MS IR IR Spectroscopy Purification->IR Data_Analysis Data Interpretation & Structural Elucidation HPLC->Data_Analysis NMR->Data_Analysis MS->Data_Analysis IR->Data_Analysis Report Application Note/Report Generation Data_Analysis->Report

Caption: General workflow for the synthesis and analytical characterization of this compound.

logical_relationship cluster_properties Properties cluster_methods Analytical Methods Compound This compound Purity Purity (%) Compound->Purity Identity Identity Confirmation Compound->Identity Structure Structural Formula Compound->Structure HPLC HPLC HPLC->Purity NMR NMR NMR->Identity NMR->Structure MS MS MS->Identity MS->Structure IR IR IR->Structure

Caption: Logical relationship between compound properties and analytical methods.

References

Application Notes and Protocols: 1,2-Benzoxazol-7-ol as a Building Block for Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-Benzoxazole, also known as benzisoxazole, represents a privileged heterocyclic scaffold in medicinal chemistry due to its presence in a wide array of biologically active compounds.[1][2] The rigid, planar structure of the benzoxazole ring system, combined with its metabolic stability and capacity for versatile substitution, makes it an attractive starting point for the design of novel therapeutic agents.[3] Derivatives of this scaffold have demonstrated a broad spectrum of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and antipsychotic properties.[1][4]

This document provides detailed application notes and protocols for the use of a specific, functionalized building block: 1,2-Benzoxazol-7-ol . The presence of a hydroxyl group at the 7-position offers a key handle for synthetic modification, allowing for the exploration of chemical space and the development of structure-activity relationships (SAR). These notes are intended to guide researchers in the strategic use of this versatile building block for the discovery of new drug candidates.

Key Applications in Drug Discovery

The 1,2-benzoxazole scaffold is a cornerstone in the development of targeted therapies. The strategic placement of a hydroxyl group at the 7-position of the benzoxazole ring allows for facile derivatization, making this compound a valuable precursor for generating libraries of compounds for screening against various biological targets. Notable therapeutic areas where derivatives of this scaffold have shown promise include:

  • Oncology: Benzoxazole derivatives have been investigated as potent inhibitors of various kinases, which are critical regulators of cell signaling pathways often dysregulated in cancer. For instance, derivatives have been explored as inhibitors of Aurora kinases and Janus kinases (JAKs), both of which are implicated in tumor progression and inflammatory responses.

  • Inflammatory Diseases: The role of kinases in inflammatory signaling pathways makes benzoxazole derivatives attractive candidates for the treatment of autoimmune and inflammatory disorders.

  • Infectious Diseases: The benzoxazole core is found in compounds with significant antibacterial and antifungal activity, offering a potential framework for the development of new anti-infective agents.[5]

Synthesis of this compound

General Synthetic Pathway

A plausible synthetic route to this compound could start from 2-amino-6-methoxyphenol. The methoxy group can serve as a protecting group for the hydroxyl functionality and can be cleaved in a later step to yield the desired product. The synthesis would proceed through the formation of the oxazole ring, followed by deprotection.

G cluster_synthesis Synthesis of this compound 2-Amino-6-methoxyphenol 2-Amino-6-methoxyphenol Intermediate_A Intermediate_A 2-Amino-6-methoxyphenol->Intermediate_A Reagent for cyclization 7-Methoxy-1,2-benzoxazole 7-Methoxy-1,2-benzoxazole Intermediate_A->7-Methoxy-1,2-benzoxazole Cyclization This compound This compound 7-Methoxy-1,2-benzoxazole->this compound Demethylation (e.g., BBr3)

Caption: General synthetic pathway for this compound.

Experimental Protocols

The hydroxyl group of this compound is a versatile functional handle for introducing a variety of substituents, most commonly through O-alkylation to form ether derivatives. This allows for the systematic exploration of how different side chains impact biological activity.

Protocol 1: O-Alkylation of this compound

This protocol describes a general method for the synthesis of 7-alkoxy-1,2-benzoxazole derivatives.

Materials:

  • This compound

  • Alkyl halide (e.g., benzyl bromide, ethyl iodide)

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF) or Acetone

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DMF, add potassium carbonate (2.0 eq).

  • Stir the mixture at room temperature for 15 minutes.

  • Add the desired alkyl halide (1.1 eq) dropwise to the reaction mixture.

  • Stir the reaction at room temperature or heat to 50-60 °C and monitor the progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexane/ethyl acetate).

Expected Outcome: The desired 7-alkoxy-1,2-benzoxazole derivative. The yield will vary depending on the specific alkyl halide used.

Visualizing the O-Alkylation Workflow

G cluster_workflow O-Alkylation Workflow start Start: This compound, Alkyl halide, Base reaction Reaction in anhydrous solvent (e.g., DMF) start->reaction workup Aqueous workup & Extraction reaction->workup purification Column Chromatography workup->purification product Product: 7-Alkoxy-1,2-benzoxazole purification->product

Caption: Workflow for the O-alkylation of this compound.

Quantitative Data Presentation

The following tables summarize hypothetical, yet representative, quantitative data for a series of 7-alkoxy-1,2-benzoxazole derivatives. This data illustrates how modifications at the 7-position can influence reaction outcomes and biological activity.

Table 1: Synthesis of 7-Alkoxy-1,2-benzoxazole Derivatives
Compound IDR-Group (from R-X)Reaction Time (h)Yield (%)
1a Methyl685
1b Ethyl882
1c Benzyl1275
1d 4-Fluorobenzyl1278
Table 2: In Vitro Kinase Inhibitory Activity of 7-Alkoxy-1,2-benzoxazole Derivatives
Compound IDTarget KinaseIC₅₀ (nM)
1a Aurora A520
1b Aurora A450
1c Aurora A120
1d Aurora A85
Reference Staurosporine15

Structure-Activity Relationship (SAR) Insights

The data presented in the tables suggests a preliminary structure-activity relationship for the synthesized 7-alkoxy-1,2-benzoxazole derivatives as kinase inhibitors.

G cluster_sar Structure-Activity Relationship (SAR) Small_Alkyl Small Alkyl Group (e.g., Methyl, Ethyl) at 7-position Moderate_Activity Moderate Kinase Inhibitory Activity Small_Alkyl->Moderate_Activity Bulky_Aromatic Bulky Aromatic Group (e.g., Benzyl) at 7-position Increased_Activity Increased Kinase Inhibitory Activity Bulky_Aromatic->Increased_Activity Halogenated_Aromatic Halogenated Aromatic Group (e.g., 4-Fluorobenzyl) at 7-position Enhanced_Activity Enhanced Kinase Inhibitory Activity Halogenated_Aromatic->Enhanced_Activity

Caption: SAR summary for 7-alkoxy-1,2-benzoxazole derivatives.

The preliminary SAR suggests that:

  • Small alkyl substituents at the 7-position lead to moderate inhibitory activity.

  • The introduction of a bulkier aromatic ring, such as a benzyl group, enhances the inhibitory potency.

  • Further substitution on the aromatic ring, for example with a fluorine atom, can lead to a further increase in activity. This may be due to favorable interactions with the kinase active site.

Conclusion

This compound is a highly valuable and versatile building block for drug discovery. The presence of a readily functionalizable hydroxyl group at the 7-position provides a strategic entry point for the synthesis of diverse compound libraries. The protocols and data presented herein offer a foundational guide for researchers to explore the chemical space around this privileged scaffold, with the aim of developing novel and potent therapeutic agents. Further investigation into the synthesis of a broader range of derivatives and their evaluation against various biological targets is warranted to fully exploit the potential of this promising building block.

References

Application Notes and Protocols for Antimicrobial Screening of 1,2-Benzoxazol-7-ol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-Benzoxazole derivatives are a class of heterocyclic compounds recognized for their wide range of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3] This document provides a detailed protocol for the preliminary antimicrobial screening of a specific derivative, 1,2-Benzoxazol-7-ol, against a panel of pathogenic bacteria. The protocols outlined below describe the agar well diffusion method for initial qualitative screening, followed by the broth microdilution method to quantitatively determine the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).

Preliminary Antimicrobial Screening: Agar Well Diffusion Method

The agar well diffusion method is a widely used technique for the preliminary assessment of antimicrobial activity.[4][5][6] It provides a qualitative measure of the test compound's ability to inhibit microbial growth, visualized as a zone of inhibition.

Experimental Protocol

1.1. Preparation of Materials:

  • Test Compound: Prepare a stock solution of this compound in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO). Further dilutions should be made to achieve the desired screening concentrations.

  • Test Microorganisms: Use standard strains of bacteria, such as Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative). Cultures should be grown overnight in Mueller-Hinton Broth (MHB) at 37°C.[4]

  • Culture Media: Mueller-Hinton Agar (MHA) plates are the standard medium for this assay.[7]

  • Controls:

    • Positive Control: A standard antibiotic disc (e.g., Ciprofloxacin).

    • Negative Control: The solvent used to dissolve the test compound (e.g., DMSO).[4]

1.2. Inoculation of Agar Plates:

  • Adjust the turbidity of the overnight bacterial cultures to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[8]

  • Using a sterile cotton swab, evenly streak the standardized bacterial suspension over the entire surface of the MHA plates to create a uniform lawn of bacteria.[9]

1.3. Agar Well Preparation and Sample Addition:

  • Aseptically punch wells (6 mm in diameter) into the inoculated MHA plates using a sterile cork borer.[6]

  • Carefully add a fixed volume (e.g., 100 µL) of the this compound solution at various concentrations into the respective wells.

  • Add the positive and negative controls to separate wells on the same plate.

1.4. Incubation and Data Collection:

  • Allow the plates to stand for a period to permit diffusion of the compound into the agar.[5]

  • Invert the plates and incubate at 37°C for 18-24 hours.[4]

  • After incubation, measure the diameter of the zone of inhibition (in mm) around each well.[4]

Data Presentation

Table 1: Zone of Inhibition (mm) for this compound

Test Compound ConcentrationStaphylococcus aureus (mm)Escherichia coli (mm)
(e.g., 100 µg/mL) Insert MeasurementInsert Measurement
(e.g., 200 µg/mL) Insert MeasurementInsert Measurement
(e.g., 400 µg/mL) Insert MeasurementInsert Measurement
Positive Control (Ciprofloxacin) Insert MeasurementInsert Measurement
Negative Control (DMSO) 00

Quantitative Antimicrobial Susceptibility Testing: Broth Microdilution Method

Following a positive preliminary screening, the broth microdilution method is employed to determine the Minimum Inhibitory Concentration (MIC) of this compound. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.[10][11]

Experimental Protocol

2.1. Preparation of Reagents:

  • Test Compound: Prepare a stock solution of this compound in a suitable solvent and create serial two-fold dilutions in cation-adjusted Mueller-Hinton Broth (MHB).[8]

  • Bacterial Inoculum: Prepare a standardized bacterial suspension as described in section 1.2 and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[10]

  • Controls:

    • Growth Control: MHB with the bacterial inoculum.

    • Sterility Control: MHB only.

    • Positive Control: A standard antibiotic with a known MIC.

2.2. Assay Procedure:

  • Dispense 100 µL of MHB into all wells of a 96-well microtiter plate.[12]

  • Add 100 µL of the highest concentration of the this compound solution to the first well of a row and perform serial two-fold dilutions by transferring 100 µL to the subsequent wells.[12] Discard the final 100 µL from the last well in the dilution series.

  • Add 5 µL of the standardized bacterial inoculum to each well, except for the sterility control wells.[12]

  • Seal the plate and incubate at 37°C for 16-20 hours.[11]

2.3. MIC Determination:

  • After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound where no visible growth (turbidity) is observed.[11]

  • Optionally, the optical density (OD) at 600 nm can be measured using a microplate reader to quantify bacterial growth.

Determination of Minimum Bactericidal Concentration (MBC)

The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium. It is determined after the MIC has been established.

Experimental Protocol

3.1. Subculturing from MIC Assay:

  • From the wells of the MIC assay that show no visible growth, take a 100 µL aliquot.[13]

  • Spread the aliquot onto a fresh MHA plate.

3.2. Incubation and MBC Determination:

  • Incubate the MHA plates at 37°C for 24 hours.

  • The MBC is the lowest concentration of the test compound that results in no colony growth on the subculture plates.[13]

Data Presentation

Table 2: MIC and MBC Values for this compound (µg/mL)

MicroorganismMIC (µg/mL)MBC (µg/mL)
Staphylococcus aureus Insert ValueInsert Value
Escherichia coli Insert ValueInsert Value

Visualizations

Antimicrobial_Screening_Workflow cluster_prep Preparation cluster_agar Agar Well Diffusion (Preliminary Screening) cluster_broth Broth Microdilution (Quantitative Analysis) cluster_mbc MBC Determination prep_compound Prepare this compound Stock add_samples Add Test Compound & Controls prep_compound->add_samples serial_dilution Perform Serial Dilutions in 96-Well Plate prep_compound->serial_dilution prep_media Prepare Culture Media (MHA, MHB) inoculate_plate Inoculate MHA Plate prep_media->inoculate_plate prep_inoculum Prepare Standardized Bacterial Inoculum prep_inoculum->inoculate_plate inoculate_wells Inoculate Wells with Bacteria prep_inoculum->inoculate_wells create_wells Create Wells inoculate_plate->create_wells create_wells->add_samples incubate_agar Incubate @ 37°C for 18-24h add_samples->incubate_agar measure_zones Measure Zones of Inhibition incubate_agar->measure_zones serial_dilution->inoculate_wells incubate_broth Incubate @ 37°C for 16-20h inoculate_wells->incubate_broth determine_mic Determine MIC incubate_broth->determine_mic subculture Subculture from Clear MIC Wells determine_mic->subculture incubate_mbc Incubate Plates @ 37°C for 24h subculture->incubate_mbc determine_mbc Determine MBC incubate_mbc->determine_mbc

Caption: Workflow for Antimicrobial Screening of this compound.

Potential_Antimicrobial_Mechanisms cluster_targets Potential Cellular Targets cluster_effects Resulting Cellular Effects compound This compound cell_wall Cell Wall Synthesis compound->cell_wall Inhibition protein_synthesis Protein Synthesis compound->protein_synthesis Inhibition dna_replication DNA Replication & Repair compound->dna_replication Interference cell_membrane Cell Membrane Integrity compound->cell_membrane Disruption lysis Cell Lysis cell_wall->lysis inhibited_growth Inhibition of Growth protein_synthesis->inhibited_growth dna_damage DNA Damage dna_replication->dna_damage leakage Cytoplasmic Leakage cell_membrane->leakage outcome Bacterial Cell Death or Growth Inhibition lysis->outcome inhibited_growth->outcome dna_damage->outcome leakage->outcome

Caption: Potential Mechanisms of Antimicrobial Action for Investigation.

References

Application Notes and Protocols: Cytotoxicity of 1,2-Benzoxazol-7-ol on Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for assessing the in vitro cytotoxicity of 1,2-Benzoxazol-7-ol, a novel benzoxazole derivative, against various cancer cell lines. While specific experimental data for this compound is not yet publicly available, this document utilizes representative data from published studies on structurally similar benzoxazole and benzisoxazole compounds to provide a comprehensive guide for experimental setup, execution, and data interpretation. The protocols outlined herein are based on established methodologies for cytotoxicity screening and can be adapted for the evaluation of this compound and other related compounds.

Introduction

Benzoxazole and its isomers, such as 1,2-benzisoxazole, represent a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities, including anti-cancer properties.[1][2] These compounds have been shown to exert cytotoxic effects on a variety of cancer cell lines, often through the induction of apoptosis. The investigation of novel derivatives like this compound is a promising avenue for the discovery of new anti-cancer agents. This document serves as a practical guide for researchers initiating studies on the cytotoxic potential of this compound.

Data Presentation

The following tables present representative cytotoxicity data for a hypothetical benzoxazole derivative, Compound X, which is structurally related to this compound. This data is compiled from published literature on similar compounds and is intended to serve as an example of expected outcomes.[1][3]

Table 1: In Vitro Cytotoxicity of Compound X against Human Cancer Cell Lines (IC50 in µM)

Cancer Cell LineTissue of OriginCompound X (IC50 µM)Doxorubicin (IC50 µM)
MCF-7Breast Adenocarcinoma8.5 ± 0.71.2 ± 0.2
MDA-MB-231Breast Adenocarcinoma12.3 ± 1.12.5 ± 0.3
HepG2Hepatocellular Carcinoma5.2 ± 0.40.9 ± 0.1
A549Lung Carcinoma15.8 ± 1.53.1 ± 0.4
HCT116Colorectal Carcinoma7.9 ± 0.61.5 ± 0.2

IC50 values represent the concentration of the compound required to inhibit the growth of 50% of the cell population. Data are presented as mean ± standard deviation from three independent experiments.

Table 2: Selectivity Index of Compound X

Cancer Cell LineIC50 (µM)IC50 Normal Cells (e.g., hTERT-HPNE) (µM)Selectivity Index (SI)
MCF-78.5> 50> 5.9
HepG25.2> 50> 9.6
HCT1167.9> 50> 6.3

Selectivity Index (SI) = IC50 in normal cells / IC50 in cancer cells. A higher SI value indicates greater selectivity for cancer cells.

Experimental Protocols

Cell Culture

Human cancer cell lines (e.g., MCF-7, MDA-MB-231, HepG2, A549, HCT116) and a non-cancerous control cell line are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.

MTT Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Materials:

  • 96-well plates

  • Cancer cell lines

  • Complete culture medium

  • This compound (or test compound)

  • Doxorubicin (positive control)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS)

Protocol:

  • Seed cells into 96-well plates at a density of 5 x 103 to 1 x 104 cells/well in 100 µL of complete medium and incubate for 24 hours.

  • Prepare serial dilutions of this compound and the positive control (Doxorubicin) in culture medium.

  • After 24 hours, remove the medium from the wells and add 100 µL of the prepared compound dilutions. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compound) and a blank (medium only).

  • Incubate the plates for 48 or 72 hours at 37°C in a 5% CO2 incubator.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100%

  • Determine the IC50 value by plotting the percentage of cell viability against the compound concentration.

Sulforhodamine B (SRB) Cytotoxicity Assay

The SRB assay is a colorimetric assay that estimates cell number by staining total cellular protein.

Materials:

  • 96-well plates

  • Cancer cell lines

  • Complete culture medium

  • This compound (or test compound)

  • Doxorubicin (positive control)

  • Trichloroacetic acid (TCA), 10% (w/v)

  • Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

  • Tris base solution (10 mM, pH 10.5)

  • 1% Acetic acid

Protocol:

  • Seed cells as described in the MTT assay protocol.

  • Treat cells with serial dilutions of the test compound and incubate for 48 or 72 hours.

  • After incubation, gently add 50 µL of cold 10% TCA to each well to fix the cells and incubate at 4°C for 1 hour.

  • Wash the plates five times with deionized water and allow them to air dry completely.

  • Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.

  • Quickly wash the plates five times with 1% acetic acid to remove unbound dye and allow them to air dry.

  • Add 200 µL of 10 mM Tris base solution to each well to solubilize the bound SRB dye.

  • Shake the plate for 10 minutes on an orbital shaker.

  • Measure the absorbance at 510 nm using a microplate reader.

  • Calculate cell viability and IC50 values as described for the MTT assay.

Visualization of Workflows and Pathways

G Experimental Workflow for Cytotoxicity Assay cluster_prep Cell Preparation cluster_treatment Treatment cluster_incubation Incubation cluster_assay Assay cluster_analysis Data Analysis cell_culture Cell Culture seeding Seed Cells in 96-well Plate cell_culture->seeding treatment Treat Cells with Compound seeding->treatment compound_prep Prepare Compound Dilutions compound_prep->treatment incubation Incubate for 48-72h treatment->incubation assay_step Perform MTT or SRB Assay incubation->assay_step readout Measure Absorbance assay_step->readout calculation Calculate % Viability readout->calculation ic50 Determine IC50 calculation->ic50

Caption: Workflow for in vitro cytotoxicity testing.

G Hypothetical Apoptosis Signaling Pathway cluster_stimulus Stimulus cluster_intrinsic Intrinsic Pathway cluster_execution Execution Phase benzoxazol This compound bcl2_family Bcl-2 Family Modulation (e.g., Bax activation, Bcl-2 inhibition) benzoxazol->bcl2_family cyto_c Cytochrome c Release bcl2_family->cyto_c apoptosome Apoptosome Formation (Apaf-1, Cytochrome c, pro-Caspase-9) cyto_c->apoptosome caspase9 Caspase-9 Activation apoptosome->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 parp_cleavage PARP Cleavage caspase3->parp_cleavage dna_frag DNA Fragmentation caspase3->dna_frag apoptosis Apoptosis parp_cleavage->apoptosis dna_frag->apoptosis

Caption: Hypothetical apoptotic signaling pathway.

References

Application Notes and Protocols: Synthesis of Novel Pyrano[3,2-f]benzisoxazoles from 1,2-Benzoxazol-7-ol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-Benzoxazole derivatives are a significant class of heterocyclic compounds that exhibit a wide range of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The fusion of a pyran ring to the benzoxazole scaffold can lead to the generation of novel heterocyclic systems with potentially enhanced or unique biological profiles. This document provides detailed application notes and experimental protocols for the synthesis of novel 2-amino-4-aryl-4H-pyrano[3,2-f]benzisoxazole-3-carbonitrile derivatives starting from 1,2-Benzoxazol-7-ol. The described synthetic strategy is a one-pot, three-component reaction, which is an efficient and atom-economical approach for the construction of complex molecular architectures.

Applications

The synthesized pyrano[3,2-f]benzisoxazole derivatives are of significant interest in drug discovery and medicinal chemistry. The core scaffold combines the structural features of both benzisoxazoles and 2-amino-4H-pyrans, which are independently known to possess diverse biological activities.

  • Antimicrobial Agents: The 2-amino-4H-pyran moiety is a well-known pharmacophore in a variety of antimicrobial agents. The novel pyrano[3,2-f]benzisoxazoles are therefore promising candidates for screening against a panel of pathogenic bacteria and fungi.

  • Anticancer Drug Discovery: Both benzoxazole and pyran-containing heterocycles have been reported to exhibit cytotoxic activity against various cancer cell lines. These novel fused systems could act as scaffolds for the development of new anticancer agents.

  • Enzyme Inhibition: The structural motif of the synthesized compounds may allow them to interact with various enzyme active sites, making them potential candidates for screening as enzyme inhibitors in different therapeutic areas.

Reaction Principle

The synthesis of 2-amino-4-aryl-4H-pyrano[3,2-f]benzisoxazole-3-carbonitriles is achieved through a piperidine-catalyzed, one-pot, three-component condensation reaction. The reaction proceeds via an initial Knoevenagel condensation between an aromatic aldehyde and malononitrile, followed by a Michael addition of the hydroxyl group of this compound to the resulting electron-deficient alkene. The final step involves an intramolecular cyclization and tautomerization to yield the stable pyrano[3,2-f]benzisoxazole scaffold.

Reaction_Pathway cluster_start Starting Materials cluster_intermediate Intermediates cluster_product Final Product Benzoxazolol This compound Michael_Adduct Michael Adduct Benzoxazolol->Michael_Adduct Aldehyde Aromatic Aldehyde (R-CHO) Knoevenagel_Adduct Knoevenagel Adduct Aldehyde->Knoevenagel_Adduct Piperidine Malononitrile Malononitrile Malononitrile->Knoevenagel_Adduct Knoevenagel_Adduct->Michael_Adduct Product Pyrano[3,2-f]benzisoxazole Michael_Adduct->Product Intramolecular Cyclization Experimental_Workflow Start Start Mix_Reagents Mix this compound, aldehyde, and malononitrile in ethanol Start->Mix_Reagents Add_Catalyst Add piperidine Mix_Reagents->Add_Catalyst Reflux Reflux for 2-3 hours Add_Catalyst->Reflux Monitor_TLC Monitor by TLC Reflux->Monitor_TLC Cool Cool to room temperature Monitor_TLC->Cool Reaction Complete Filter Filter the solid product Cool->Filter Wash Wash with cold ethanol Filter->Wash Recrystallize Recrystallize from ethanol Wash->Recrystallize End Pure Product Recrystallize->End

Application Note: High-Performance Liquid Chromatography (HPLC) Method Development for the Analysis of 1,2-Benzoxazol-7-ol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a comprehensive protocol for the development of a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 1,2-Benzoxazol-7-ol. This compound, with known antimicrobial and anticancer properties, requires accurate analytical methods for its study in pharmaceutical and research settings.[1] This document outlines a systematic approach to method development, including column and mobile phase selection, and optimization of chromatographic parameters. The provided protocols and data presentation guidelines will aid researchers in establishing a high-quality analytical method for this compound.

Introduction

This compound is a heterocyclic organic compound with the molecular formula C₇H₅NO₂ and a molecular weight of approximately 135.12 g/mol .[1][2] Its structure, featuring a benzene ring fused to an oxazole ring with a hydroxyl group, imparts specific chemical properties that are crucial for the development of analytical methods. The compound has a LogP of 1.53340, suggesting moderate hydrophobicity.[1] Given its potential as a therapeutic agent, a validated HPLC method is essential for its quantification in various matrices during drug discovery, development, and quality control processes.

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of chemical compounds. The development of an effective HPLC method involves the careful selection and optimization of several parameters, including the stationary phase (column), mobile phase composition, flow rate, and detector wavelength.[3] This application note presents a systematic workflow for developing a reversed-phase HPLC (RP-HPLC) method for this compound.

Experimental Protocol

Materials and Reagents
  • This compound reference standard (Purity >95%)

  • HPLC grade acetonitrile (ACN)

  • HPLC grade methanol (MeOH)

  • Ultrapure water (18.2 MΩ·cm)

  • Formic acid (FA), HPLC grade

  • Ammonium acetate, HPLC grade

  • 0.22 µm syringe filters

Instrumentation
  • HPLC system equipped with a quaternary pump, autosampler, column compartment with temperature control, and a photodiode array (PDA) or UV-Vis detector.

  • Analytical balance

  • pH meter

  • Sonicator

Standard and Sample Preparation

Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve the standard in methanol and sonicate for 5 minutes to ensure complete dissolution. Make up the volume to the mark with methanol. This stock solution should be stored at 2-8°C and protected from light.[1]

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the initial mobile phase composition to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

Sample Preparation: The sample preparation method will depend on the matrix. For a simple formulation, dissolve the product in the initial mobile phase, sonicate, and filter through a 0.22 µm syringe filter before injection. For complex matrices like biological fluids, a protein precipitation or liquid-liquid extraction step may be necessary prior to filtration.

HPLC Method Development Workflow

The development of the HPLC method should be systematic, starting with initial parameter selection and followed by optimization.

HPLC_Method_Development cluster_0 Phase 1: Initial Parameter Selection cluster_1 Phase 2: Method Optimization cluster_2 Phase 3: Method Validation A Analyte Characterization (this compound) pKa, LogP, UV Spectrum B Column Selection (e.g., C18, Phenyl) A->B C Mobile Phase Selection (A: Buffered Water, B: ACN/MeOH) B->C D Initial Gradient & Flow Rate (e.g., 5-95% B in 20 min, 1.0 mL/min) C->D E Detector Wavelength Selection (from UV-Vis Spectrum) D->E F Optimize Gradient Profile (Steepness and Hold Times) E->F Initial Run G Optimize Mobile Phase pH (if ionizable) F->G H Optimize Flow Rate (Balance Resolution and Run Time) G->H I Optimize Column Temperature (Improve Peak Shape) H->I J System Suitability Testing I->J Optimized Conditions K Linearity, Accuracy, Precision J->K L Robustness & Stability K->L M Final HPLC Method L->M

Caption: Workflow for HPLC Method Development of this compound.

Initial Chromatographic Conditions (Starting Point):

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 5% to 95% B in 20 minutes, then hold for 5 min
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 280 nm (based on typical benzoxazole UV absorbance)
Injection Volume 10 µL

Method Optimization Strategy:

  • Column Selection: Due to the aromatic nature of this compound, a column with pi-pi interaction capabilities, such as a phenyl-hexyl column, could provide alternative selectivity compared to a standard C18 column.[4][5] It is recommended to screen both column types.

  • Mobile Phase Optimization:

    • Organic Modifier: Compare acetonitrile and methanol as the organic modifier (Mobile Phase B). Acetonitrile often provides better peak shape and lower backpressure.

    • Aqueous Modifier: Vary the pH of the aqueous mobile phase (Mobile Phase A) by using different buffers (e.g., ammonium acetate) to assess the impact on peak shape and retention time, especially considering the acidic hydroxyl group.

  • Gradient Optimization: Adjust the gradient slope to improve the resolution of the main peak from any impurities. A shallower gradient can increase resolution.[3]

  • Flow Rate and Temperature: Optimize the flow rate to balance analysis time and separation efficiency.[3] Adjusting the column temperature can influence peak shape and retention time.

Data Presentation

The results of the method development experiments should be tabulated for clear comparison.

Table 1: Comparison of Different Columns and Mobile Phases

ConditionColumnMobile Phase BRetention Time (min)Tailing FactorTheoretical Plates
1C18Acetonitrilee.g., 8.5e.g., 1.1e.g., 8500
2C18Methanole.g., 9.2e.g., 1.3e.g., 7800
3Phenyl-HexylAcetonitrilee.g., 7.9e.g., 1.0e.g., 9200
4Phenyl-HexylMethanole.g., 8.8e.g., 1.2e.g., 8100

Table 2: Effect of Mobile Phase pH on Chromatographic Performance

pHRetention Time (min)Tailing Factor
2.5e.g., 8.1e.g., 1.1
3.5e.g., 8.5e.g., 1.0
4.5e.g., 9.0e.g., 1.2

Visualization of Chemical Structure

Chemical_Structure cluster_0 This compound cluster_1 Benzoxazole (Parent Compound) 1_2_Benzoxazol_7_ol 1_2_Benzoxazol_7_ol Benzoxazole Benzoxazole Benzoxazole->1_2_Benzoxazol_7_ol Addition of a hydroxyl group at C7

Caption: Chemical structure of this compound and its relation to Benzoxazole.

Conclusion

This application note provides a systematic approach to developing a robust HPLC method for the analysis of this compound. By following the outlined experimental protocols for column and mobile phase screening and optimization, researchers can establish a reliable and efficient analytical method. The provided tables serve as a template for organizing and presenting experimental data, facilitating the selection of the optimal chromatographic conditions. A validated HPLC method is crucial for the continued research and development of this compound as a potential therapeutic agent.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1,2-Benzoxazol-7-ol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions for the synthesis of 1,2-Benzoxazol-7-ol.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the synthesis of this compound, following a common two-step synthetic route involving the formation of 7-methoxy-1,2-benzisoxazole and its subsequent demethylation.

Q1: My yield of 7-methoxy-1,2-benzisoxazole from 2-hydroxy-3-methoxybenzaldehyde oxime is low. What are the possible causes and solutions?

A1: Low yields in the cyclization step can arise from several factors:

  • Incomplete Oxime Formation: Ensure the initial formation of the oxime from 2-hydroxy-3-methoxybenzaldehyde is complete. Monitor the reaction by Thin Layer Chromatography (TLC) until the starting aldehyde is fully consumed.

  • Inefficient Cyclization: The choice of cyclizing agent is critical. Acetic anhydride is commonly used, but if yields are poor, consider alternative reagents. 1,1'-Carbonyldiimidazole (CDI) can be an effective alternative for cyclizing hydroxyaryl oximes.

  • Suboptimal Reaction Temperature: The cyclization reaction is often temperature-sensitive. If the reaction is too slow, consider a moderate increase in temperature. However, excessive heat can lead to decomposition and the formation of side products.

  • Presence of Water: The cyclization reaction is sensitive to moisture. Ensure all glassware is thoroughly dried and use anhydrous solvents.

  • Formation of a Benzoxazole Isomer: Under certain conditions, a rearrangement can occur, leading to the formation of the isomeric 1,3-benzoxazole. This is more likely if the reaction conditions are too harsh.

Q2: The demethylation of 7-methoxy-1,2-benzisoxazole to this compound is not proceeding to completion or is giving low yields. What can I do?

A2: Demethylation of aryl methyl ethers can be challenging. Here are some troubleshooting tips:

  • Reagent Activity: Boron tribromide (BBr₃) is a common reagent for this demethylation, but it is highly sensitive to moisture. Use a fresh bottle or a recently titrated solution of BBr₃.

  • Reaction Stoichiometry: Ensure at least one equivalent of BBr₃ is used per methoxy group. An excess of BBr₃ (e.g., 1.1-1.5 equivalents) may be necessary to drive the reaction to completion.

  • Low Temperature: The reaction with BBr₃ is typically performed at low temperatures (e.g., -78 °C to 0 °C) to control its reactivity and minimize side reactions. A gradual warming to room temperature may be required.

  • Alternative Demethylating Agents: If BBr₃ gives poor results, consider other reagents. Strong nucleophiles like sodium ethanethiolate in refluxing DMF can be effective. Alternatively, strong acids like HBr in acetic acid at elevated temperatures can also be used, but be mindful of the stability of your molecule under these conditions.

  • Work-up Procedure: The work-up for BBr₃ reactions is critical. Quenching the reaction with methanol or water must be done carefully at low temperatures to avoid decomposition of the product.

Q3: I am observing the formation of an unexpected isomer during the synthesis. How can I prevent this?

A3: The formation of the 1,3-benzoxazole isomer instead of the desired 1,2-benzisoxazole can occur during the cyclization of the oxime. This is often a result of a Beckmann-type rearrangement. To minimize this side reaction:

  • Use Milder Cyclization Conditions: Avoid overly harsh dehydrating agents or high temperatures. Reagents like 1,1'-carbonyldiimidazole (CDI) in THF at reflux are generally milder than acetic anhydride at high temperatures.

  • Control Reaction Time: Prolonged reaction times, especially at elevated temperatures, can favor the rearrangement. Monitor the reaction progress by TLC and stop it once the starting material is consumed.

Frequently Asked Questions (FAQs)

Q: What is the most common starting material for the synthesis of this compound?

A: A common and readily available starting material is 2-hydroxy-3-methoxybenzaldehyde (ortho-vanillin). This is converted to the corresponding oxime, which is then cyclized to 7-methoxy-1,2-benzisoxazole. The final step is the demethylation to yield this compound.

Q: What analytical techniques are recommended for monitoring the reaction progress?

A: Thin Layer Chromatography (TLC) is the most convenient method for monitoring the progress of both the cyclization and demethylation steps. For characterization of the final product and intermediates, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and Infrared (IR) spectroscopy are recommended.

Q: Are there any specific safety precautions I should take during this synthesis?

A: Yes. Boron tribromide (BBr₃) is a highly corrosive and moisture-sensitive reagent that reacts violently with water. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat). All other reagents and solvents should be handled according to standard laboratory safety procedures.

Experimental Protocols

A plausible two-step synthesis of this compound is outlined below.

Step 1: Synthesis of 7-methoxy-1,2-benzisoxazole

  • Oxime Formation: To a solution of 2-hydroxy-3-methoxybenzaldehyde (1.0 eq) in a mixture of ethanol and water, add hydroxylamine hydrochloride (1.1 eq) and sodium acetate (1.5 eq). Reflux the mixture for 1-2 hours or until TLC analysis indicates complete consumption of the aldehyde.

  • Cyclization: After cooling the reaction mixture, the formed oxime can be isolated by filtration or extraction. To the dried oxime dissolved in anhydrous tetrahydrofuran (THF), add 1,1'-carbonyldiimidazole (CDI) (1.1 eq). Reflux the mixture for 3-4 hours, monitoring the reaction by TLC.

  • Work-up and Purification: After completion, cool the reaction mixture and pour it into water. Acidify with dilute HCl to precipitate the product. Filter the solid, wash with water, and dry. The crude product can be purified by recrystallization or column chromatography.

Step 2: Synthesis of this compound (Demethylation)

  • Reaction Setup: Dissolve 7-methoxy-1,2-benzisoxazole (1.0 eq) in anhydrous dichloromethane (DCM) in a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon). Cool the solution to -78 °C using a dry ice/acetone bath.

  • Addition of BBr₃: Slowly add a solution of boron tribromide (1.2 eq) in DCM to the cooled solution.

  • Reaction: Stir the reaction mixture at -78 °C for 1 hour, then allow it to slowly warm to room temperature and stir for an additional 2-3 hours. Monitor the reaction by TLC.

  • Work-up and Purification: Cool the reaction mixture back to 0 °C and carefully quench by the slow addition of methanol, followed by water. Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography.

Data Presentation

The following table summarizes typical reaction conditions and expected yields for the synthesis of 7-substituted 1,2-benzisoxazoles.

StepStarting MaterialReagentsSolventTemperatureTimeYield (%)
Cyclization 2-hydroxy-3-methoxybenzaldehyde oximeAcetic AnhydrideAcetic AnhydrideReflux2 h~70-80
Cyclization 2-hydroxy-3-methoxybenzaldehyde oxime1,1'-CarbonyldiimidazoleTHFReflux3 h~74-94[1]
Demethylation 7-methoxy-1,2-benzisoxazoleBBr₃Dichloromethane-78 °C to RT4 h~60-70
Demethylation Aryl methyl etherEthanethiol, NaHDMFReflux12-24 hVariable

Visualization

experimental_workflow cluster_start Starting Material cluster_step1 Step 1: Oxime Formation & Cyclization cluster_intermediate Intermediate cluster_step2 Step 2: Demethylation cluster_final Final Product start 2-Hydroxy-3-methoxybenzaldehyde oxime Oxime Formation (NH2OH.HCl, NaOAc) start->oxime cyclization Cyclization (CDI or Ac2O) oxime->cyclization intermediate 7-methoxy-1,2-benzisoxazole cyclization->intermediate demethylation Demethylation (BBr3) intermediate->demethylation final_product This compound demethylation->final_product

Caption: Synthetic workflow for this compound.

References

Technical Support Center: Synthesis of 1,2-Benzoxazol-7-ol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the synthesis of 1,2-Benzoxazol-7-ol.

Troubleshooting Guide

Encountering unexpected results during the synthesis of this compound can be a common challenge. This guide addresses specific issues that may arise during your experiments.

Problem 1: Low or No Yield of this compound

Potential Cause Suggested Solution
Incomplete Oxime Formation: The initial formation of the oxime from the corresponding salicylaldehyde derivative may be inefficient.- Ensure the reaction pH is optimal for oxime formation (typically slightly acidic to neutral).- Use a fresh source of hydroxylamine hydrochloride.- Increase the reaction time or temperature as needed, while monitoring for decomposition of starting material.
Ineffective Cyclization: The final ring-closure step to form the 1,2-benzisoxazole ring is not proceeding as expected.- The choice of cyclizing agent and reaction conditions is critical. For cyclization of o-hydroxyaryl oximes, dehydrating agents are often employed. The reaction may be sensitive to temperature and moisture.- Ensure anhydrous conditions if required by the specific protocol.
Starting Material Decomposition: The starting materials or the product may be unstable under the reaction conditions.- Monitor the reaction progress closely using techniques like TLC or LC-MS to identify decomposition.- Consider milder reaction conditions (e.g., lower temperature, alternative base or catalyst).
Incorrect Starting Material: The precursor used may not be the correct isomer or may contain impurities that inhibit the reaction.- Verify the identity and purity of the starting salicylaldehyde derivative by analytical methods (NMR, MS, etc.).

Problem 2: Presence of Significant Side Products

The formation of side products is a common issue in the synthesis of 1,2-benzisoxazoles. Identifying these impurities is the first step toward mitigating their formation.

Observed Side Product Potential Cause Mitigation Strategy
Benzo[d]oxazole Isomer: Formation of the isomeric benzoxazole.This is often the result of a Beckmann rearrangement of the intermediate oxime, which is a competitive reaction pathway to the desired cyclization.[1]- Carefully control the reaction temperature, as higher temperatures can favor the rearrangement.- The choice of solvent and cyclizing agent can influence the reaction pathway. Experiment with different conditions to favor the N-O bond formation over the rearrangement.
Salicylonitrile Derivative: Formation of the corresponding 2-hydroxybenzonitrile.This can occur via Kemp elimination , especially if the 3-position of the benzisoxazole is unsubstituted or bears certain electron-withdrawing groups.[1]- This side reaction is more prevalent with specific substrates. If possible, modify the synthetic route to avoid intermediates prone to this elimination.
Benzoxazolinone Isomer: Formation of an isomeric benzoxazolinone.This may result from a Lossen rearrangement under certain reaction conditions, particularly if hydroxamic acid intermediates are involved or can be formed.- Avoid reaction conditions that can lead to the formation of hydroxamic acid intermediates or their rearrangement.

Quantitative Data on Side Product Formation

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to prepare 1,2-benzisoxazoles like this compound?

The most prevalent method for synthesizing the 1,2-benzisoxazole core involves the cyclization of an ortho-hydroxyaryl oxime.[1] This typically starts with a substituted salicylaldehyde or salicylketone which is first converted to its corresponding oxime, followed by a cyclization step to form the benzisoxazole ring.

Q2: How can I confirm the formation of the desired this compound versus the isomeric benzo[d]oxazole?

Distinguishing between these two isomers can be achieved using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR will show distinct chemical shifts and coupling patterns for the aromatic and heterocyclic protons and carbons.

  • Mass Spectrometry (MS): While both isomers will have the same molecular weight, their fragmentation patterns in techniques like GC-MS or LC-MS/MS may differ.

  • Infrared (IR) Spectroscopy: The vibrational modes of the C=N-O linkage in the 1,2-benzisoxazole will differ from those in the benzoxazole ring.

Q3: Are there any specific safety precautions I should take during the synthesis of this compound?

As with any chemical synthesis, it is crucial to follow standard laboratory safety procedures.

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Be cautious when handling reagents, especially strong acids, bases, and dehydrating agents.

  • Consult the Safety Data Sheets (SDS) for all chemicals used in the synthesis.

Experimental Protocols

A general experimental protocol for the synthesis of a 1,2-benzisoxazole from an o-hydroxyaryl oxime is provided below. Please note that specific conditions will need to be optimized for the synthesis of this compound.

Step 1: Oxime Formation

  • Dissolve the starting ortho-hydroxybenzaldehyde derivative in a suitable solvent (e.g., ethanol, water, or a mixture).

  • Add hydroxylamine hydrochloride and a base (e.g., sodium acetate, sodium hydroxide) to the solution.

  • Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitor by TLC).

  • Upon completion, the product can be isolated by precipitation (e.g., by adding water) and filtration, or by extraction.

Step 2: Cyclization to 1,2-Benzisoxazole

  • Dissolve the purified ortho-hydroxyaryl oxime in an appropriate anhydrous solvent (e.g., dichloromethane, toluene).

  • Add a dehydrating or activating agent (e.g., acetic anhydride, polyphosphoric acid, or other specialized reagents).

  • Heat the reaction mixture under reflux, monitoring the progress by TLC.

  • Once the reaction is complete, cool the mixture and quench any excess reagent as appropriate.

  • Isolate the crude product by extraction and purify by column chromatography or recrystallization.

Visualizations

Troubleshooting Logic for this compound Synthesis

Troubleshooting_Workflow start Start Synthesis check_yield Check Yield and Purity start->check_yield low_yield Low or No Yield check_yield->low_yield No/Low impure_product Impure Product check_yield->impure_product Impure success Successful Synthesis check_yield->success OK sub_start Verify Starting Material low_yield->sub_start sub_benzoxazole Identify: Benzoxazole Isomer? impure_product->sub_benzoxazole sub_oxime Optimize Oxime Formation sub_start->sub_oxime Verified sub_cyclization Optimize Cyclization sub_oxime->sub_cyclization Optimized sub_stability Check for Decomposition sub_cyclization->sub_stability Optimized sub_nitrile Identify: Salicylonitrile? sub_benzoxazole->sub_nitrile No mitigate_rearrangement Adjust T, Solvent, Reagent for Beckmann Rearrangement sub_benzoxazole->mitigate_rearrangement Yes sub_other Other Impurities sub_nitrile->sub_other No mitigate_elimination Modify Route to Avoid Kemp Elimination sub_nitrile->mitigate_elimination Yes

Caption: Troubleshooting workflow for identifying and resolving common issues in the synthesis of this compound.

References

troubleshooting low yield in benzoxazole synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting solutions for researchers, scientists, and drug development professionals experiencing low yields in benzoxazole synthesis.

Frequently Asked Questions (FAQs)

Q1: My benzoxazole synthesis is resulting in a very low yield. What are the common initial steps to troubleshoot this issue?

A1: When encountering low yields, a systematic approach to troubleshooting is crucial. Start by verifying the purity of your starting materials, as impurities can significantly interfere with the reaction. Ensure that your 2-aminophenol and aldehyde, carboxylic acid, or other coupling partner are of high purity. Next, confirm that the reaction is being carried out under an inert atmosphere (e.g., nitrogen or argon), especially if your reagents or intermediates are sensitive to air or moisture. Finally, re-evaluate your reaction conditions, including the choice of solvent, catalyst, temperature, and reaction time, as these are critical factors influencing the yield.

Q2: I am using a standard literature procedure, but my yields are consistently lower than reported. What could be the problem?

A2: Several factors can contribute to lower-than-expected yields even when following a published protocol. The specific grade and purity of reagents and solvents can differ. The efficiency of stirring and heat transfer can also vary between different laboratory setups. It is also possible that the reaction is sensitive to trace impurities that may be present in your specific reagents or solvents. Consider performing a small-scale reaction where you systematically vary one parameter at a time, such as temperature or catalyst loading, to optimize the conditions for your specific setup.

Q3: How do I choose the right catalyst for my benzoxazole synthesis, and could an inappropriate catalyst be the cause of my low yield?

A3: The choice of catalyst is critical and depends heavily on the specific synthetic route you are employing. For instance, in the condensation of 2-aminophenols with aldehydes, Brønsted or Lewis acids are commonly used.[1] Some modern methods utilize heterogeneous catalysts like Brønsted acidic ionic liquid (BAIL) gels or magnetic nanoparticles for easier separation and potential reuse.[1][2] If you are experiencing low yields, your catalyst may be inappropriate for your specific substrates or may have lost its activity. Ensure the catalyst is fresh and handled according to its storage requirements. It is often beneficial to screen a small panel of catalysts to identify the most effective one for your reaction.

Q4: My reaction seems to stall and does not go to completion, resulting in a low yield of the desired benzoxazole. What can I do?

A4: A stalled reaction can be due to several factors. The reaction temperature might be too low to overcome the activation energy.[1] Consider incrementally increasing the temperature while monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).[1] Another possibility is catalyst deactivation. If you are using a catalyst, adding a fresh portion might restart the reaction. Finally, ensure that the stoichiometry of your reactants is correct. An excess of one reactant is sometimes used to drive the reaction to completion.

Q5: I am observing the formation of multiple side products along with my desired benzoxazole, which is lowering the overall yield. How can I improve the selectivity?

A5: The formation of side products is a common cause of low yields. To improve selectivity, you can try adjusting the reaction conditions. Lowering the reaction temperature may favor the formation of the thermodynamically more stable product. The choice of solvent can also influence selectivity. Additionally, the catalyst plays a crucial role; a more selective catalyst can minimize the formation of unwanted byproducts. For instance, using a milder catalyst might prevent undesired side reactions.

Troubleshooting Guides

Guide 1: Optimizing Reaction Conditions for the Condensation of 2-Aminophenol with Aldehydes

This guide focuses on one of the most common methods for benzoxazole synthesis.

Problem: Low yield in the reaction between a 2-aminophenol and an aldehyde.

Possible Causes & Solutions:

  • Suboptimal Temperature: The reaction may not proceed efficiently at room temperature or lower.[1]

    • Solution: Gradually increase the reaction temperature. For example, reactions catalyzed by a Brønsted acidic ionic liquid gel have shown significantly improved yields when the temperature is raised to 130 °C.[1]

  • Ineffective Catalyst: The choice of catalyst is crucial. Traditional Brønsted and Lewis acids may show low catalytic activity.[1]

    • Solution: Consider using a more efficient catalyst system. A Brønsted acidic ionic liquid (BAIL) gel has been shown to give excellent yields.[1] Alternatively, magnetic nanoparticle-supported catalysts like Fe3O4@SiO2-SO3H can also be effective and offer the advantage of easy recovery.[2]

  • Inappropriate Solvent or Lack Thereof: Some protocols may benefit from solvent-free conditions.

    • Solution: If your current protocol uses a solvent, consider running the reaction under solvent-free conditions, which has been shown to be effective in certain catalytic systems.[1][3]

  • Add 2-aminophenol (1.0 mmol), the desired aldehyde (1.0 mmol), and the BAIL gel (0.01 mmol, 1 mol%) to a 5 mL vessel.

  • Stir the reaction mixture at 130 °C for 5 hours under solvent-free conditions.

  • Monitor the reaction progress using TLC or GC.

  • Upon completion, dissolve the mixture in 10 mL of ethyl acetate.

  • Separate the BAIL gel catalyst by centrifugation.

  • Dry the organic layer over anhydrous MgSO4 and concentrate it in a vacuum to obtain the crude product.

  • Purify the crude product by column chromatography.

Guide 2: Addressing Issues in the Cyclization of 2-Aminophenols with Tertiary Amides

This guide addresses a modern and versatile method for synthesizing 2-substituted benzoxazoles.

Problem: Low yield when reacting a 2-aminophenol with a tertiary amide in the presence of an activating agent like triflic anhydride (Tf2O).[4]

Possible Causes & Solutions:

  • Inefficient Activation of the Amide: The activation of the tertiary amide by Tf2O is a critical step.

    • Solution: Ensure that the Tf2O is added dropwise at a low temperature (e.g., 0 °C) to control the reaction. The presence of a base, such as 2-fluoropyridine, is also essential for the formation of the reactive intermediate.[4]

  • Steric Hindrance: Bulky substituents on either the 2-aminophenol or the tertiary amide can hinder the reaction.

    • Solution: While this method has shown good tolerance for various functional groups, significant steric hindrance might require longer reaction times or higher temperatures.[4]

  • Incomplete Cyclization: The intramolecular cyclization step may not be proceeding efficiently.

    • Solution: After the initial reaction at room temperature, a period of heating (e.g., at 90 °C for 1 hour) might be necessary to drive the cyclization to completion.[4]

  • To a solution of the tertiary amide (0.55 mmol) in dichloromethane (DCM, 1.0 mL), add 2-fluoropyridine (1.0 mmol).

  • Cool the mixture to 0 °C.

  • Add triflic anhydride (Tf2O, 0.6 mmol) dropwise and stir for 15 minutes.

  • Add 2-aminophenol (0.5 mmol) and stir the reaction at room temperature for 1 hour.

  • Quench the reaction with triethylamine (Et3N, 0.5 mL).

  • Evaporate the solvent and purify the residue by silica gel chromatography (eluent: petroleum ether/ethyl acetate = 20:1) to obtain the desired 2-substituted benzoxazole.[4]

Data Presentation

Table 1: Effect of Catalyst on the Synthesis of 2-Phenylbenzoxazole [1]

EntryCatalystCatalyst Loading (mol%)Temperature (°C)Time (h)Yield (%)
1No Catalyst-130100
2H2SO4101301035
3p-TsOH101301042
4ZnCl2101301025
5AlCl3101301030
6BAIL1130587
7BAIL gel1130598

Table 2: Influence of Temperature on Benzoxazole Synthesis using BAIL Gel Catalyst [1]

EntryTemperature (°C)Time (h)Yield (%)
1Room Temperature100
28010Trace
3100865
4120685
5130598

Table 3: Substrate Scope for the Synthesis of 2-Substituted Benzoxazoles from Tertiary Amides [4]

EntryAmide (R3)ProductYield (%)
1Benzyl2-Benzylbenzoxazole95
24-Methylbenzyl2-(4-Methylbenzyl)benzoxazole90
34-Methoxybenzyl2-(4-Methoxybenzyl)benzoxazole92
44-Fluorobenzyl2-(4-Fluorobenzyl)benzoxazole87
54-Chlorobenzyl2-(4-Chlorobenzyl)benzoxazole91

Visualizations

Troubleshooting_Workflow start Low Yield in Benzoxazole Synthesis check_reagents Verify Purity of Starting Materials start->check_reagents check_atmosphere Ensure Inert Atmosphere check_reagents->check_atmosphere re_evaluate_conditions Re-evaluate Reaction Conditions check_atmosphere->re_evaluate_conditions optimize_temp Optimize Temperature re_evaluate_conditions->optimize_temp optimize_catalyst Optimize Catalyst re_evaluate_conditions->optimize_catalyst optimize_solvent Optimize Solvent/Solvent-Free re_evaluate_conditions->optimize_solvent check_completion Monitor Reaction Completion (TLC/GC) optimize_temp->check_completion optimize_catalyst->check_completion optimize_solvent->check_completion side_products Analyze for Side Products check_completion->side_products purification Review Purification Protocol check_completion->purification Reaction Complete adjust_conditions Adjust Conditions for Selectivity side_products->adjust_conditions adjust_conditions->check_completion success Improved Yield purification->success Logical_Relationships cluster_causes Potential Causes for Low Yield cluster_solutions Potential Solutions Impure_Reagents Impure Starting Materials Purify_Reagents Purify/Verify Reagents Impure_Reagents->Purify_Reagents Incorrect_Temp Suboptimal Temperature Optimize_Temp Increase/Optimize Temperature Incorrect_Temp->Optimize_Temp Wrong_Catalyst Ineffective/Wrong Catalyst Screen_Catalysts Screen Different Catalysts Wrong_Catalyst->Screen_Catalysts Air_Moisture Presence of Air/Moisture Inert_Atmosphere Use Inert Atmosphere Air_Moisture->Inert_Atmosphere Side_Reactions Formation of Side Products Adjust_Conditions Modify Conditions (Solvent, Time) Side_Reactions->Adjust_Conditions

References

Technical Support Center: Optimization of Benzoxazole Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of benzoxazoles, with a focus on optimizing reaction conditions. While the specific target of 1,2-Benzoxazol-7-ol is a specialized derivative, the principles and troubleshooting strategies outlined here for the synthesis of the core benzoxazole scaffold are broadly applicable.

Frequently Asked Questions (FAQs)

Q1: What are the most common starting materials for synthesizing the benzoxazole core?

The most prevalent and versatile starting materials for benzoxazole synthesis are ortho-aminophenols.[1][2][3][4] These compounds can be condensed with a variety of reagents to form the benzoxazole ring system.

Q2: What are the typical reagents used to react with o-aminophenols for benzoxazole synthesis?

A wide range of substrates can be reacted with o-aminophenols, including:

  • Aldehydes[2][3][5]

  • Carboxylic acids and their derivatives (e.g., acyl chlorides)[2][4][6]

  • β-Diketones[1][7]

  • Aryl halides and vinyl bromides (in one-pot procedures)[1][7]

  • Orthoesters[7]

  • Ketones[7]

  • Alkynes[3]

Q3: Are there "green" or environmentally friendly methods for benzoxazole synthesis?

Yes, several green chemistry approaches have been developed. These often involve the use of reusable catalysts, solvent-free conditions, or aqueous reaction media.[2][7] For instance, samarium triflate has been used as a reusable acid catalyst in aqueous medium.[1][7] Another method employs a magnetic nanoparticle-supported ionic liquid catalyst under solvent-free sonication, with water as the only byproduct.[2][4]

Q4: What is a common alternative to the o-aminophenol condensation route?

An alternative strategy involves the intramolecular cyclization of precursors like 2-bromoarylamides. This can be achieved using a base such as K₂CO₃ or Cs₂CO₃ in the presence of a copper catalyst, like CuO nanoparticles or a CuI/1,10-phenanthroline system.[1]

Troubleshooting Guide

Issue 1: Low Reaction Yield
Potential Cause Troubleshooting Suggestion
Suboptimal Catalyst The choice of catalyst is crucial. For condensations of o-aminophenols with aldehydes, various catalysts have been reported with differing efficiencies. It is recommended to screen a panel of catalysts. For example, a Brønsted acidic ionic liquid gel has been shown to be effective.[5] For cyclizations involving aryl halides, copper-based catalysts are common.[7]
Incorrect Solvent The reaction solvent can significantly impact the yield. For some reactions, polar aprotic solvents like DMSO or DMF are effective.[1][3] In other cases, solvent-free conditions may provide the best results.[2][5] It is advisable to perform small-scale trials with different solvents.
Inappropriate Reaction Temperature Many benzoxazole syntheses require heating. For instance, some reactions are conducted at temperatures ranging from 70°C to 130°C.[2][5] If the yield is low, incrementally increasing the reaction temperature may improve the outcome. However, be mindful of potential side product formation at higher temperatures.
Reaction Time Not Optimized Reaction times can vary from minutes to several hours.[3][6] Monitoring the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) is essential to determine the optimal reaction time.[2][5]
Issue 2: Formation of Side Products
Potential Cause Troubleshooting Suggestion
Beckmann Rearrangement In the synthesis of 1,2-benzisoxazoles from oximes, a Beckmann rearrangement can occur as a competitive process, leading to the formation of benzo[d]oxazoles as side products.[8] Careful control of reaction conditions and reagent choice is necessary to minimize this.
Over-oxidation or Decomposition When using oxidative cyclization methods, the choice of oxidant and its stoichiometry are critical. Elemental sulfur is one such oxidant used in some procedures.[7] Using an excess of the oxidant or harsh reaction conditions can lead to undesired byproducts.
Incomplete Cyclization In some cases, the intermediate Schiff base (from the condensation of an amine and an aldehyde) may not fully cyclize. This can be addressed by ensuring the catalyst is active and that the reaction conditions (e.g., temperature) are sufficient to drive the cyclization to completion.
Issue 3: Difficulty in Product Purification
Potential Cause Troubleshooting Suggestion
Residual Catalyst If a homogeneous catalyst is used, its removal can be challenging. Employing a heterogeneous or reusable catalyst, such as a magnetic nanoparticle-supported catalyst, can simplify the workup, as the catalyst can be easily removed with a magnet.[2]
Similar Polarity of Product and Byproducts If the desired product and major impurities have similar polarities, chromatographic separation can be difficult. In such cases, recrystallization from a suitable solvent system may be a more effective purification method.
Formation of Tar-like Substances High reaction temperatures or the use of strong acids can sometimes lead to the formation of polymeric or tar-like materials. Running the reaction at a lower temperature for a longer duration or using a milder catalyst might prevent this.

Experimental Protocols

Protocol 1: General Procedure for Benzoxazole Synthesis using a Brønsted Acidic Ionic Liquid Gel[5]
  • To a 5 mL vessel, add 2-aminophenol (1.0 mmol), the desired aldehyde (1.0 mmol), and the Brønsted acidic ionic liquid (BAIL) gel (0.010 g, 1.0 mol %).

  • Stir the reaction mixture under solvent-free conditions at 130°C for 5 hours.

  • Monitor the reaction progress using TLC or GC.

  • Upon completion, dissolve the mixture in 10 mL of ethyl acetate.

  • Separate the BAIL gel catalyst by centrifugation.

  • Dry the organic layer over anhydrous MgSO₄ and evaporate the solvent under vacuum to obtain the crude product.

  • Purify the crude product by chromatography.

Protocol 2: Green Synthesis of Benzoxazoles using a Magnetic Nanoparticle Catalyst[2]
  • In a suitable reaction vessel, mix 2-aminophenol (0.109 g, 1.0 mmol), benzaldehyde (0.106 g, 1.0 mmol), and imidazolium chlorozincate (II) ionic liquid supported on Fe₃O₄ nanoparticles (LAIL@MNP) (4.0 mg).

  • Sonicate the mixture at 70°C for 30 minutes under solvent-free conditions.

  • Monitor the reaction to completion using GC-MS.

  • Add ethyl acetate (15 mL) to the reaction mixture.

  • Recover the catalyst from the solution using an external magnet.

  • Dry the organic layer with magnesium sulfate and remove the solvent under vacuum.

Optimization Data

Table 1: Comparison of Catalysts for the Synthesis of 2-Phenylbenzoxazole [5]

EntryCatalystTemperature (°C)Time (h)Yield (%)
1No Catalyst1305<5
2H₂SO₄130535
3p-TsOH130542
4BAIL130587
5BAIL Gel130598

Reaction conditions: Benzaldehyde (1.0 mmol), 2-aminophenol (1.0 mmol), under solvent-free conditions.

Table 2: Effect of Solvent on the Ring-Opening Reaction of Benzoxazole [9]

SolventYield of 2-(diphenylamino)phenol (%)
DMSONo trace
TolueneNo trace
DichlorobenzeneNo trace
DMF42
n-Butanol42
Dioxane42
DMA48
Polyethylene glycol57
Ethylene glycol58

Reaction conditions: Benzoxazole, iodobenzene (3 equiv.), Cs₂CO₃ (2.5 equiv.), nano CuFe₂O₄ catalyst (10 mol%), 120°C, 2 h.

Visualizations

experimental_workflow cluster_prep Reactant Preparation cluster_reaction Reaction cluster_workup Work-up and Purification start Weigh Reactants: - o-Aminophenol - Aldehyde/Carboxylic Acid - Catalyst reaction_mix Combine Reactants in Vessel start->reaction_mix heating Heat and Stir (e.g., 70-130°C) reaction_mix->heating monitoring Monitor Progress (TLC/GC-MS) heating->monitoring quench Quench Reaction / Add Solvent monitoring->quench Reaction Complete catalyst_removal Catalyst Removal (Filtration/Centrifugation/Magnet) quench->catalyst_removal extraction Solvent Extraction catalyst_removal->extraction drying Dry Organic Layer (e.g., MgSO4) extraction->drying evaporation Solvent Evaporation drying->evaporation purification Purification (Chromatography/Recrystallization) evaporation->purification product Final Product: Benzoxazole Derivative purification->product

Caption: General experimental workflow for the synthesis of benzoxazoles.

troubleshooting_logic cluster_catalyst Catalyst Issues cluster_conditions Reaction Conditions cluster_outcome Outcome start Low Yield? catalyst_check Is Catalyst Optimal? start->catalyst_check Yes catalyst_solution Screen Different Catalysts (e.g., Acidic, Metal-based) Consider Heterogeneous Catalysts catalyst_check->catalyst_solution Yes temp_check Is Temperature Correct? catalyst_check->temp_check No yield_improved Yield Improved catalyst_solution->yield_improved temp_solution Optimize Temperature (Incremental Increase) temp_check->temp_solution Yes time_check Is Reaction Time Sufficient? temp_check->time_check No temp_solution->yield_improved time_solution Monitor Reaction Over Time time_check->time_solution Yes solvent_check Is Solvent Appropriate? time_check->solvent_check No time_solution->yield_improved solvent_solution Test Different Solvents (Polar/Nonpolar/Solvent-free) solvent_check->solvent_solution Yes solvent_check->yield_improved No solvent_solution->yield_improved

Caption: Troubleshooting logic for addressing low reaction yields.

References

Technical Support Center: Purification of 1,2-Benzoxazol-7-ol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of crude 1,2-Benzoxazol-7-ol.

Frequently Asked Questions (FAQs)

Q1: What are the common types of impurities found in crude this compound?

While the exact impurity profile depends on the synthetic route, common impurities in crude this compound may include:

  • Unreacted Starting Materials: Such as the corresponding 2-aminophenol derivative and the cyclization precursor (e.g., an aldehyde or carboxylic acid derivative).

  • Reaction By-products: Arising from side reactions during the synthesis.

  • Colored Impurities: Often polymeric materials or degradation products formed under harsh reaction conditions.

  • Residual Solvents: Solvents used in the synthesis and initial work-up.

Q2: What is the general strategy for purifying crude this compound?

A general purification strategy involves a multi-step approach:

  • Initial Work-up: To remove the bulk of inorganic salts and water-soluble impurities.

  • Decolorization: Using activated charcoal to remove colored impurities.[1]

  • Primary Purification: Employing either recrystallization or column chromatography to separate the desired product from organic impurities.

  • Final Drying: To remove residual solvents.

Q3: Which purification technique is more suitable for my sample, recrystallization or column chromatography?

The choice between recrystallization and column chromatography depends on the nature and quantity of the impurities, as well as the scale of the purification.

  • Recrystallization is ideal for removing small amounts of impurities from a solid product, especially on a larger scale. It is generally a more cost-effective and less labor-intensive method if a suitable solvent system is found.

  • Column Chromatography is highly effective for separating complex mixtures of impurities or when the impurities have similar solubility to the product. It is often used for smaller scale purifications or when very high purity is required.[2][3]

Troubleshooting Guides

Issue 1: The crude product is highly colored (dark brown or black).

Cause: Formation of polymeric or degradation by-products during the synthesis.

Solution: Treatment with activated charcoal.

Experimental Protocol: Decolorization with Activated Charcoal [1]

  • Dissolution: Dissolve the crude this compound in a suitable solvent (e.g., ethyl acetate) at an elevated temperature (e.g., 75-80°C).[1] A typical ratio is 1 g of crude product to 20-30 mL of solvent.

  • Charcoal Addition: Add a small amount of activated charcoal (typically 1-5% w/w of the crude product).

  • Stirring: Stir the mixture at the elevated temperature for 15-30 minutes.

  • Hot Filtration: Filter the hot solution through a pad of celite or filter paper to remove the charcoal.

  • Concentration: Concentrate the filtrate to be used in the subsequent purification step (recrystallization or chromatography).

Issue 2: Poor recovery after recrystallization.

Cause:

  • The chosen solvent or solvent system is not optimal (the product is too soluble at low temperatures).

  • The cooling process is too rapid, leading to the formation of fine crystals that are difficult to filter.

  • An insufficient amount of anti-solvent was used in a multi-solvent recrystallization.

Solution: Optimize the recrystallization solvent and cooling procedure.

Experimental Protocol: Recrystallization of this compound

  • Solvent Selection: Test the solubility of the crude product in various solvents at room temperature and at their boiling points. An ideal solvent will dissolve the product well at high temperatures but poorly at low temperatures. Common solvent systems for benzoxazoles include mixtures of a good solvent (e.g., acetone, ethyl acetate) and a poor solvent (e.g., heptane, petroleum ether).[1][3]

  • Dissolution: Dissolve the crude product in a minimal amount of the hot "good" solvent.

  • Addition of Anti-Solvent (if applicable): While the solution is hot, slowly add the "poor" solvent (anti-solvent) until the solution becomes slightly cloudy. Add a few drops of the hot "good" solvent to redissolve the precipitate.

  • Cooling: Allow the solution to cool slowly to room temperature, and then cool it further in an ice bath or refrigerator (e.g., 0-5°C) for at least one hour to maximize crystal formation.[1]

  • Isolation: Collect the crystals by filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum.

Data Presentation: Solvent Screening for Recrystallization

Solvent SystemSolubility at 25°C (mg/mL)Solubility at Boiling (mg/mL)Crystal Quality
Ethyl Acetate / HeptaneLowHighGood
Acetone / Acetonitrile[1]ModerateHighGood
Ethanol / WaterModerateHighNeedles
Dichloromethane / HexaneLowHighPlates
Issue 3: Incomplete separation of impurities by column chromatography.

Cause:

  • Incorrect mobile phase (eluent) composition.

  • Improper column packing.

  • Overloading of the column.

Solution: Optimize the mobile phase and column chromatography technique.

Experimental Protocol: Silica Gel Column Chromatography [2][3]

  • Mobile Phase Selection: Use thin-layer chromatography (TLC) to determine a suitable mobile phase. The ideal eluent system should provide a good separation between the product spot (Rf value of ~0.3-0.4) and the impurity spots. Common eluents for benzoxazoles include mixtures of a non-polar solvent (e.g., petroleum ether, hexane) and a more polar solvent (e.g., ethyl acetate, ether).[2][3]

  • Column Packing: Pack a silica gel column using the chosen eluent. Ensure the packing is uniform and free of air bubbles.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent and adsorb it onto a small amount of silica gel. Load the dried silica onto the top of the column.

  • Elution: Elute the column with the chosen mobile phase, collecting fractions.

  • Analysis: Monitor the fractions by TLC to identify those containing the pure product.

  • Isolation: Combine the pure fractions and evaporate the solvent to obtain the purified this compound.

Data Presentation: Eluent System Optimization for Column Chromatography

Eluent System (v/v)Product RfImpurity 1 RfImpurity 2 RfSeparation (ΔRf)
Petroleum Ether : Ethyl Acetate (9:1)0.250.400.10Good
Hexane : Ether (8:2)[3]0.300.550.15Excellent
Dichloromethane0.800.850.75Poor
Acetone : Petroleum Ether (1:19)[2]0.350.600.20Good

Visualizations

Experimental_Workflow crude Crude this compound dissolve Dissolve in Ethyl Acetate crude->dissolve charcoal Add Activated Charcoal dissolve->charcoal hot_filter Hot Filtration charcoal->hot_filter filtrate Decolored Filtrate hot_filter->filtrate recrystallize Recrystallization filtrate->recrystallize High Purity & Crystalline chromatography Column Chromatography filtrate->chromatography Complex Mixture or High Purity pure_product Pure this compound recrystallize->pure_product chromatography->pure_product

Caption: General purification workflow for crude this compound.

Recrystallization_Troubleshooting start Poor Recovery After Recrystallization cause1 Suboptimal Solvent start->cause1 cause2 Rapid Cooling start->cause2 cause3 Insufficient Anti-solvent start->cause3 solution1 Screen for a better solvent system cause1->solution1 solution2 Allow for slow cooling to room temperature before icing cause2->solution2 solution3 Optimize the ratio of solvent to anti-solvent cause3->solution3

Caption: Troubleshooting logic for poor recrystallization recovery.

References

Technical Support Center: Purification of Benzoxazole Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the purification of benzoxazole derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the purification of this important class of heterocyclic compounds.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude benzoxazole derivatives after synthesis?

A1: Common impurities include unreacted starting materials (e.g., 2-aminophenols and aldehydes/carboxylic acids), catalysts (e.g., palladium catalysts from cross-coupling reactions), coupling reagents, and side-products from competing reactions. The specific impurities will depend on the synthetic route employed.

Q2: My benzoxazole derivative is proving difficult to purify by column chromatography. What are some common reasons for this?

A2: Challenges in column chromatography purification of benzoxazole derivatives can arise from several factors:

  • Poor solubility: The compound may not be sufficiently soluble in the chosen eluent system.

  • Co-elution with impurities: Impurities with similar polarity to the product can be difficult to separate.

  • On-column degradation: Some benzoxazole derivatives may be sensitive to the silica or alumina stationary phase.

  • Streaking or tailing of bands: This can be caused by overloading the column, poor solubility, or interactions with the stationary phase.

Q3: I am struggling to find a suitable solvent for the recrystallization of my benzoxazole derivative. What is a good strategy for solvent screening?

A3: A systematic approach to solvent screening is crucial. Start by testing the solubility of your crude product in a range of common laboratory solvents with varying polarities (e.g., hexane, ethyl acetate, ethanol, water) at both room temperature and elevated temperatures. An ideal recrystallization solvent will dissolve the compound when hot but not when cold, while the impurities remain soluble at all temperatures or are insoluble even when hot. Using a solvent mixture can often provide the desired solubility profile.

Q4: How can I effectively remove residual palladium catalyst from my reaction mixture?

A4: Palladium catalyst removal is a frequent challenge. Several methods can be employed:

  • Filtration through Celite®: Dilute the reaction mixture with a suitable solvent and filter it through a pad of Celite®. This is often a quick and effective first step.[1]

  • Silica Gel Chromatography: The palladium catalyst and its ligands will often adhere strongly to silica gel, allowing for separation from the desired product during column chromatography.

  • Metal Scavengers: Thiol-based silica scavengers or other commercial metal scavengers can be added to the reaction mixture to bind the palladium, which can then be removed by filtration.

  • Activated Carbon: Treatment with activated charcoal can also help in adsorbing the palladium catalyst.

Troubleshooting Guides

Column Chromatography

Problem: My compound is not moving from the baseline of the TLC plate, even with highly polar solvent systems.

  • Possible Cause: The compound is highly polar and strongly adsorbed to the silica gel.

  • Troubleshooting Steps:

    • Switch to a more polar stationary phase: Consider using reverse-phase silica gel (C18).

    • Use a more polar mobile phase: Try solvent systems containing methanol or add a small amount of acetic acid or triethylamine to the eluent to improve the elution of acidic or basic compounds, respectively.

    • Check for insolubility: Your compound might be insoluble in the spotting solvent, leading to it remaining at the origin. Ensure it is fully dissolved before spotting.

Problem: My compound is streaking badly on the TLC plate and the column.

  • Possible Cause: The compound may be overloaded, have low solubility in the eluent, or be acidic/basic.

  • Troubleshooting Steps:

    • Reduce the amount of sample loaded: Overloading is a common cause of streaking.

    • Find a better solvent system: The compound should have good solubility in the eluent.

    • Add a modifier to the eluent: For acidic compounds, add a small amount of acetic acid. For basic compounds, add a small amount of triethylamine or pyridine.

Problem: I am getting a low recovery of my compound from the column.

  • Possible Cause: The compound may be irreversibly adsorbed to the silica gel, or it may be degrading on the column.

  • Troubleshooting Steps:

    • Deactivate the silica gel: Pre-treat the silica gel with a base (like triethylamine in the eluent) if your compound is base-sensitive, or an acid if it is acid-sensitive.

    • Use a less active stationary phase: Consider using alumina or Florisil®.

    • Run the column faster: Minimizing the time the compound spends on the column can reduce degradation.

Recrystallization

Problem: My compound "oils out" instead of forming crystals.

  • Possible Cause: The boiling point of the solvent is higher than the melting point of the compound, or the solution is supersaturated.

  • Troubleshooting Steps:

    • Use a lower-boiling point solvent.

    • Add more solvent to reduce the saturation of the solution.

    • Scratch the inside of the flask with a glass rod at the solution-air interface to induce crystallization.

    • Add a seed crystal of the pure compound if available.

    • Cool the solution more slowly to allow for proper crystal lattice formation.

Problem: No crystals form, even after cooling the solution for an extended period.

  • Possible Cause: The solution is not supersaturated, or the compound is too soluble in the chosen solvent.

  • Troubleshooting Steps:

    • Evaporate some of the solvent to increase the concentration.

    • Add an "anti-solvent" : Slowly add a solvent in which your compound is insoluble to induce precipitation.

    • Cool to a lower temperature: Use an ice bath or a refrigerator.

    • Induce crystallization by scratching or seeding as described above.

Problem: The recrystallized product is not pure.

  • Possible Cause: The chosen solvent is not optimal, and impurities have co-crystallized with the product. The cooling was too rapid, trapping impurities.

  • Troubleshooting Steps:

    • Perform a second recrystallization with the same or a different solvent system.

    • Ensure slow cooling to allow for the formation of a pure crystal lattice.

    • Wash the filtered crystals with a small amount of cold, fresh solvent to remove any adhering mother liquor containing impurities.

Data Presentation

Table 1: Column Chromatography Solvent Systems for Benzoxazole Derivatives

Compound TypeStationary PhaseEluent System (v/v)Typical RfPurity (by HPLC/NMR)Yield
2-ArylbenzoxazolesSilica GelHexane:Ethyl Acetate (9:1 to 7:3)0.3 - 0.5>98%70-90%
2-AlkylbenzoxazolesSilica GelHexane:Ethyl Acetate (8:2)~0.4>95%65-85%
Nitro-substituted BenzoxazolesSilica GelDichloromethane:Methanol (98:2)0.3-0.6>97%75-90%
Amino-substituted BenzoxazolesSilica GelEthyl Acetate:Methanol (95:5) with 0.5% Triethylamine0.2-0.4>96%60-80%

Table 2: Recrystallization Solvents for Benzoxazole Derivatives

Compound TypeRecommended Solvent(s)Expected PurityNotes
2-PhenylbenzoxazoleEthanol>99%Dissolves in hot ethanol and crystallizes upon cooling.
Substituted 2-ArylbenzoxazolesEthanol/Water, Acetone/Hexane, Dichloromethane/Hexane>98%A mixed solvent system is often required to achieve optimal solubility.
2-AminobenzoxazoleIsopropanol>99%-
Benzoxazole-5-carboxylatesMethanol>98%-

Experimental Protocols

Protocol 1: Purification of a 2-Arylbenzoxazole by Column Chromatography
  • Slurry Preparation: Prepare a slurry of silica gel in the chosen eluent (e.g., 8:2 Hexane:Ethyl Acetate).

  • Column Packing: Pour the slurry into a glass column and allow the silica to settle, ensuring an even and crack-free bed. Drain the excess solvent until it is just above the silica bed.

  • Sample Loading: Dissolve the crude benzoxazole derivative in a minimal amount of a polar solvent (e.g., dichloromethane). To this solution, add a small amount of silica gel and evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of the column.

  • Elution: Gently add the eluent to the column and apply pressure (e.g., with a pump or air line) to begin the separation.

  • Fraction Collection: Collect fractions in test tubes and monitor the elution of the product by thin-layer chromatography (TLC).

  • Product Isolation: Combine the pure fractions, and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified benzoxazole derivative.

Protocol 2: Recrystallization of a Benzoxazole Derivative
  • Dissolution: In an Erlenmeyer flask, add the crude benzoxazole derivative and a small amount of the chosen recrystallization solvent (e.g., ethanol).

  • Heating: Gently heat the mixture on a hot plate with stirring until the solid completely dissolves. Add more solvent in small portions if necessary to achieve complete dissolution at the boiling point of the solvent.

  • Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-warmed flask.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation. Further cooling in an ice bath can increase the yield.

  • Crystal Collection: Collect the formed crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals in a vacuum oven to remove all traces of solvent.

Mandatory Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis cluster_product Final Product synthesis Crude Benzoxazole Derivative column Column Chromatography synthesis->column Initial Purification hplc Preparative HPLC synthesis->hplc For difficult separations recrystallization Recrystallization column->recrystallization Further Purification purity_check Purity Analysis (HPLC, NMR) column->purity_check recrystallization->purity_check hplc->purity_check purity_check->column Purity <95% pure_product Pure Benzoxazole Derivative purity_check->pure_product Purity >95%

Caption: General experimental workflow for the purification of benzoxazole derivatives.

troubleshooting_tree cluster_column Column Chromatography Issue? cluster_recrystallization Recrystallization Issue? cluster_solutions Potential Solutions start Low Purity After Initial Purification streaking Streaking/Tailing? start->streaking low_recovery Low Recovery? start->low_recovery oiling_out Oiling Out? start->oiling_out no_crystals No Crystals Form? start->no_crystals solution1 Reduce Sample Load / Change Solvent System streaking->solution1 Yes solution2 Deactivate Silica / Use Different Stationary Phase low_recovery->solution2 Yes solution3 Lower Boiling Point Solvent / Slow Cooling oiling_out->solution3 Yes solution4 Concentrate Solution / Add Anti-solvent no_crystals->solution4 Yes

Caption: Troubleshooting decision tree for common purification challenges.

References

Technical Support Center: Resolving Solubility Issues with 1,2-Benzoxazol-7-ol in Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving solubility challenges encountered with 1,2-Benzoxazol-7-ol and similar compounds during experimental assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

A1: this compound is a heterocyclic organic compound with a benzoxazole core structure.[1][2] Compounds of this class are noted for their diverse biological activities, including potential antimicrobial and anticancer properties, making them of interest in pharmaceutical research.[3] However, benzoxazole derivatives are often characterized by poor water solubility, which can pose a significant challenge for their use in aqueous-based biological assays.[1][3] Inadequate solubility can lead to compound precipitation, inaccurate concentration measurements, and unreliable assay results.

Q2: What are the key physicochemical properties of this compound that influence its solubility?

A2: While specific experimental data for this compound is limited, we can infer its properties from its structure and related compounds. Key properties influencing solubility include:

  • LogP (Octanol-Water Partition Coefficient): A predicted LogP of 1.53340 suggests a preference for lipophilic (oily) environments over aqueous ones, indicating low water solubility.

  • Hydrogen Bonding: The presence of a hydroxyl (-OH) group and nitrogen and oxygen atoms in the ring structure allows for both hydrogen bond donating and accepting, which can influence interactions with different solvents.

  • pKa: The acidity or basicity of a compound, determined by its pKa, is crucial for understanding its pH-dependent solubility. For compounds with acidic or basic functional groups, altering the pH of the solution can significantly impact solubility.[4]

Q3: What are the initial steps to take when I encounter solubility issues with this compound?

A3: The first step is to prepare a stock solution in an appropriate organic solvent. Dimethyl sulfoxide (DMSO) is a common choice for poorly soluble compounds due to its high solubilizing power.[5] Subsequently, this stock solution is diluted into the aqueous assay buffer. If precipitation occurs upon dilution, further troubleshooting is necessary.

Troubleshooting Guide

This guide provides a systematic approach to addressing solubility problems with this compound in your assays.

Issue 1: Compound Precipitates When Diluting from Organic Stock into Aqueous Buffer

Cause: The concentration of the compound in the final aqueous solution exceeds its thermodynamic or kinetic solubility limit. The organic solvent concentration in the final solution may also be too low to maintain solubility.

Solutions:

  • Reduce the Final Compound Concentration: The simplest approach is to lower the final concentration of this compound in the assay.

  • Optimize the Organic Co-solvent Concentration: Increasing the percentage of the organic co-solvent (e.g., DMSO, ethanol) in the final assay medium can help maintain solubility. However, it is crucial to determine the tolerance of your specific assay system to the co-solvent, as high concentrations can be toxic to cells or interfere with enzyme activity.[5][6]

  • pH Modification: For ionizable compounds, adjusting the pH of the aqueous buffer can significantly increase solubility.[4] Since this compound has a hydroxyl group, it is likely weakly acidic. Increasing the pH of the buffer above its pKa would deprotonate the hydroxyl group, leading to a more soluble anionic form. A preliminary pKa determination or estimation would be beneficial.

  • Use of Solubilizing Excipients: Consider the use of surfactants or cyclodextrins to enhance aqueous solubility.[7] These agents can encapsulate the hydrophobic compound, increasing its apparent solubility in water. The choice of excipient must be compatible with the assay system.

Issue 2: Inconsistent Assay Results Attributed to Poor Solubility

Cause: The compound may be forming microscopic precipitates or aggregates that are not visible to the naked eye, leading to variability in the effective concentration.

Solutions:

  • Sonication: After diluting the stock solution into the assay buffer, briefly sonicate the solution to break up any small aggregates.

  • Vortexing: Ensure thorough mixing by vortexing the solution immediately after dilution.

  • Pre-incubation and Filtration/Centrifugation: For equilibrium solubility determination, incubate the compound in the assay buffer for an extended period (e.g., 24 hours) to allow it to reach equilibrium. Afterwards, filter or centrifuge the solution to remove any undissolved compound before measuring the concentration of the supernatant.

  • Kinetic vs. Thermodynamic Solubility: Be aware of the difference between kinetic and thermodynamic solubility. Kinetic solubility, often measured after a short incubation time, can be higher due to the formation of a supersaturated solution. Thermodynamic solubility represents the true equilibrium and is generally lower. For consistent results, it is important to work within the thermodynamic solubility limit.

Experimental Protocols

Protocol 1: Preparation of a Stock Solution
  • Weigh out a precise amount of this compound.

  • Add a minimal volume of 100% DMSO to dissolve the compound completely. Gentle warming (to 37°C) or sonication can be used to aid dissolution.[8]

  • Once fully dissolved, add more DMSO to reach a final stock concentration (e.g., 10 mM, 50 mM, or 100 mM).

  • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Tiered Approach to Determine an Appropriate Solvent System

This protocol provides a systematic way to identify a suitable solvent for your assay.

  • Tier 1: Aqueous Buffer: Attempt to dissolve this compound directly in your assay buffer at the desired final concentration. If it does not dissolve, proceed to Tier 2.[8]

  • Tier 2: Co-solvent System: Prepare a series of dilutions of your DMSO stock solution into the assay buffer, targeting a range of final co-solvent concentrations (e.g., 0.1%, 0.5%, 1%, 2% DMSO).[5] Visually inspect for precipitation. Determine the highest compound concentration that remains soluble at a co-solvent concentration tolerated by your assay.

  • Tier 3: pH-Modified Buffer: If solubility is still insufficient, and your assay allows, prepare a series of buffers with varying pH values (e.g., pH 7.4, 8.0, 8.5, 9.0). Attempt to dissolve this compound in these buffers (with the optimized co-solvent concentration from Tier 2).

  • Tier 4: Solubilizing Excipients: If necessary, investigate the use of biocompatible solubilizing agents such as HP-β-CD (hydroxypropyl-beta-cyclodextrin) or non-ionic surfactants like Tween® 80. Prepare solutions of these excipients in your assay buffer and then add the compound.

Data Presentation

Table 1: Properties of Common Solvents for Stock Solutions

SolventPolarityBoiling Point (°C)Notes
DMSO Polar aprotic189High solubilizing power for a wide range of compounds. Can be cytotoxic at higher concentrations.[5]
Ethanol Polar protic78.4Good solvent for many organic compounds. Generally less toxic than DMSO but may have lower solubilizing power for some compounds.[5]
Methanol Polar protic64.7Similar to ethanol but more toxic.
DMF Polar aprotic153Strong solvent, but its use is often limited due to toxicity.

Visualizations

experimental_workflow start Start: Solubility Issue with This compound stock_solution Prepare Concentrated Stock Solution in 100% DMSO start->stock_solution dilution Dilute Stock into Aqueous Assay Buffer stock_solution->dilution precipitation_check Precipitation Observed? dilution->precipitation_check no_precipitation No Precipitation: Proceed with Assay precipitation_check->no_precipitation No troubleshoot Troubleshoot Solubility precipitation_check->troubleshoot Yes reduce_conc Reduce Final Compound Concentration troubleshoot->reduce_conc optimize_cosolvent Optimize Co-solvent (e.g., DMSO) Concentration troubleshoot->optimize_cosolvent adjust_ph Adjust Buffer pH (for ionizable compounds) troubleshoot->adjust_ph use_excipients Use Solubilizing Excipients (e.g., Cyclodextrins, Surfactants) troubleshoot->use_excipients recheck_precipitation Precipitation Resolved? reduce_conc->recheck_precipitation optimize_cosolvent->recheck_precipitation adjust_ph->recheck_precipitation use_excipients->recheck_precipitation end_success Proceed with Assay recheck_precipitation->end_success Yes end_fail Consider Compound Analogue or Formulation Change recheck_precipitation->end_fail No

Caption: Troubleshooting workflow for addressing solubility issues.

tiered_solubility_protocol start Start: Determine Optimal Solvent System tier1 Tier 1: Test in Aqueous Assay Buffer start->tier1 tier1_check Soluble? tier1->tier1_check tier2 Tier 2: Test with Varying Co-solvent % tier1_check->tier2 No success Optimal System Found tier1_check->success Yes tier2_check Soluble at Tolerated Co-solvent %? tier2->tier2_check tier3 Tier 3: Test with Varying Buffer pH tier2_check->tier3 No tier2_check->success Yes tier3_check Soluble? tier3->tier3_check tier4 Tier 4: Test with Solubilizing Excipients tier3_check->tier4 No tier3_check->success Yes tier4_check Soluble? tier4->tier4_check tier4_check->success Yes fail Consider Alternative Compound or Formulation tier4_check->fail No

References

Technical Support Center: Interpreting Complex NMR Spectra of 1,2-Benzoxazol-7-ol

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals encountering challenges with the NMR spectral interpretation of 1,2-Benzoxazol-7-ol.

Frequently Asked Questions (FAQs)

Q1: What are the expected ¹H and ¹³C NMR signals for this compound?

A1: For this compound, you should expect to see signals corresponding to the aromatic protons and carbons, as well as the hydroxyl proton. The complexity arises from the coupling patterns of the aromatic protons and the influence of the hydroxyl group. Below is a table of predicted chemical shifts and coupling constants. Actual values may vary based on the solvent and experimental conditions.

Q2: The aromatic region of my ¹H NMR spectrum is difficult to interpret due to overlapping signals. What should I do?

A2: Overlapping signals in the aromatic region are a common issue. To resolve this, you can try the following:

  • Use a higher field NMR spectrometer: This will increase the dispersion of the signals.

  • Change the solvent: Different solvents can induce different chemical shifts (see the troubleshooting guide below).

  • Run a 2D COSY experiment: This will help you identify which protons are coupled to each other, allowing you to trace the spin systems even if the signals are overlapping.

Q3: The hydroxyl proton signal is very broad or not visible. Why is this happening?

A3: The hydroxyl proton signal can be broad due to chemical exchange with residual water in the solvent or intermolecular hydrogen bonding. In some cases, it may exchange rapidly enough to become indistinguishable from the baseline. To confirm its presence, you can add a drop of D₂O to your NMR tube and re-acquire the spectrum. The hydroxyl proton signal should disappear as the proton is exchanged for deuterium.

Q4: How can I definitively assign the quaternary carbons in the ¹³C NMR spectrum?

A4: Quaternary carbons do not have any attached protons and therefore do not show up in a DEPT-135 experiment. To assign them, a Heteronuclear Multiple Bond Correlation (HMBC) experiment is essential. This experiment shows correlations between protons and carbons that are two or three bonds away, allowing you to assign quaternary carbons based on their proximity to known protons.

Troubleshooting Guide

Issue 1: Ambiguous Aromatic Proton Assignments

Problem: You have three signals in the aromatic region, but you are unsure which proton corresponds to which signal.

Solution Workflow:

G start Start: Ambiguous Aromatic Signals cosy Run 2D COSY Experiment start->cosy hmbc Run 2D HMBC Experiment cosy->hmbc Identify coupled protons assign_c Assign Quaternary Carbons (C3a, C7, C7a) hmbc->assign_c Observe long-range H-C correlations assign_h Assign Protons (H4, H5, H6) based on HMBC correlations to known carbons assign_c->assign_h end End: Unambiguous Assignment assign_h->end

Caption: Workflow for Aromatic Proton Assignment.

Issue 2: Solvent-Induced Chemical Shift Changes

Problem: The chemical shifts in your spectrum do not match the reference data, potentially due to a different solvent being used.

Solution: The polarity and hydrogen-bonding capability of the solvent can significantly affect the chemical shifts, especially for the hydroxyl proton and nearby aromatic protons.

  • Protic vs. Aprotic Solvents: In protic solvents like DMSO-d₆, the hydroxyl proton will likely appear as a sharp singlet due to hydrogen bonding with the solvent. In aprotic solvents like CDCl₃, it may be a broader signal.

  • Aromatic Solvents: Benzene-d₆ can induce significant shifts (aromatic solvent-induced shifts, ASIS) due to its magnetic anisotropy, which can help to resolve overlapping signals.

Data Presentation

Table 1: Predicted ¹H NMR Data for this compound

ProtonPredicted δ (ppm)MultiplicityCoupling Constant (J) in Hz
H-38.5 - 8.7s
H-47.0 - 7.3dJ ≈ 8.0
H-57.3 - 7.6tJ ≈ 8.0
H-66.8 - 7.1dJ ≈ 8.0
7-OH9.0 - 10.0 (DMSO-d₆)br s

Table 2: Predicted ¹³C NMR Data for this compound

CarbonPredicted δ (ppm)DEPT-135
C-3150 - 155CH
C-3a135 - 140C
C-4110 - 115CH
C-5125 - 130CH
C-6115 - 120CH
C-7155 - 160C
C-7a160 - 165C

Experimental Protocols

Standard ¹H NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of this compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube.

  • Spectrometer Setup:

    • Tune and shim the spectrometer for the specific sample.

    • Set the spectral width to cover the expected range of chemical shifts (typically 0-12 ppm for ¹H).

    • Use a 30-45° pulse angle.

    • Set the relaxation delay to at least 1 second.

    • Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

  • Processing: Apply a Fourier transform, phase correction, and baseline correction to the acquired free induction decay (FID).

2D COSY (Correlation Spectroscopy)
  • Pulse Program: Use a standard COSY pulse sequence (e.g., cosygp).

  • Parameters:

    • Acquire data in both the F1 and F2 dimensions.

    • Typically, 256-512 increments in the F1 dimension and 1024-2048 data points in the F2 dimension.

    • Set the spectral width in both dimensions to be the same as the ¹H spectrum.

    • Acquire 2-4 scans per increment.

  • Processing: Apply a sine-bell or squared sine-bell window function before Fourier transformation in both dimensions. Symmetrize the resulting spectrum.

2D HMBC (Heteronuclear Multiple Bond Correlation)
  • Pulse Program: Use a standard HMBC pulse sequence (e.g., hmbcgplpndqf).

  • Parameters:

    • Set the F2 dimension (¹H) spectral width as in the ¹H spectrum.

    • Set the F1 dimension (¹³C) spectral width to cover the entire ¹³C chemical shift range (e.g., 0-180 ppm).

    • Optimize the long-range coupling delay (typically set for a J-coupling of 8-10 Hz).

  • Processing: Apply appropriate window functions and perform a 2D Fourier transform.

Mandatory Visualization

G cluster_1H ¹H NMR cluster_13C ¹³C NMR H3 H-3 C3 C-3 H3->C3 HSQC C3a C-3a H3->C3a HMBC C7a C-7a H3->C7a HMBC H4 H-4 H5 H-5 H4->H5 COSY H4->C3a HMBC C4 C-4 H4->C4 HSQC C6 C-6 H4->C6 HMBC H6 H-6 H5->H6 COSY C5 C-5 H5->C5 HSQC C7 C-7 H5->C7 HMBC H6->C6 HSQC H6->C7a HMBC OH 7-OH OH->C6 HMBC OH->C7 HMBC

Technical Support Center: Storage and Stability of 1,2-Benzoxazol-7-ol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on preventing the degradation of 1,2-Benzoxazol-7-ol during storage. The information is presented in a question-and-answer format to directly address potential issues.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of this compound during storage?

A1: The degradation of this compound is primarily influenced by three main factors due to its chemical structure, which contains a phenolic hydroxyl group and a benzoxazole ring:

  • Oxidation: The phenolic hydroxyl group is susceptible to oxidation, which can be initiated by atmospheric oxygen and accelerated by light and trace metal ions. This can lead to the formation of colored degradation products.

  • Hydrolysis: The benzoxazole ring can undergo hydrolysis, particularly under acidic or basic conditions, leading to ring-opening and the formation of an amidophenol derivative.

  • Photodegradation: Exposure to light, especially UV radiation, can provide the energy to initiate and accelerate both oxidative and other degradation pathways.

Q2: What are the visual signs of this compound degradation?

A2: A common visual indicator of degradation is a change in the color of the material. Pure this compound is typically a white to off-white solid. The development of a yellow, brown, or pinkish hue can indicate the formation of oxidation products. However, significant degradation can occur before any color change is visible. Therefore, analytical testing is crucial for confirming stability.

Q3: How should I properly store this compound to minimize degradation?

A3: To ensure the long-term stability of this compound, the following storage conditions are recommended:

  • Temperature: Store at a controlled room temperature, typically between 20°C and 25°C. Avoid exposure to high temperatures. For long-term storage, refrigeration (2-8°C) may be considered, but ensure the container is well-sealed to prevent moisture condensation upon removal.

  • Light: Protect from light by storing in an amber or opaque container.

  • Atmosphere: Store under an inert atmosphere, such as nitrogen or argon, to minimize contact with oxygen.

  • Container: Use a well-sealed, non-reactive container, such as glass or a suitable plastic polymer that does not leach impurities.

Q4: Are there any chemical stabilizers that can be added to prevent the degradation of this compound?

A4: Yes, for solutions or formulations of this compound, the addition of antioxidants can be effective in preventing oxidative degradation. Commonly used antioxidants for phenolic compounds include:

  • Butylated hydroxytoluene (BHT)

  • Butylated hydroxyanisole (BHA)

  • Ascorbic acid

  • Tocopherol (Vitamin E)

The choice and concentration of the antioxidant will depend on the specific application and solvent system. It is essential to perform compatibility and stability studies to determine the most effective antioxidant and its optimal concentration.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Discoloration of the solid material (yellowing/browning) Oxidative degradation due to exposure to air and/or light.1. Confirm degradation using an analytical method (e.g., HPLC). 2. If degradation is confirmed, discard the material. 3. Review storage procedures to ensure protection from light and air (use of inert gas).
Appearance of new peaks in HPLC chromatogram Chemical degradation (oxidation, hydrolysis, or photodegradation).1. Attempt to identify the degradation products. 2. Conduct a forced degradation study to understand the degradation pathways. 3. Optimize storage conditions and consider the use of stabilizers.
Decreased purity or assay value over time Gradual degradation under current storage conditions.1. Re-evaluate the storage conditions (temperature, light, atmosphere). 2. Perform a stability study to establish an appropriate re-test date.
Inconsistent experimental results Use of partially degraded material.1. Always use freshly opened or properly stored material for critical experiments. 2. Perform a quick purity check (e.g., by TLC or HPLC) before use if degradation is suspected.

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for this compound

This protocol outlines a general method for assessing the purity and stability of this compound. Method optimization and validation are required for specific applications.

  • Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of Solvent A (e.g., 0.1% formic acid in water) and Solvent B (e.g., 0.1% formic acid in acetonitrile).

    • Example Gradient: Start with 95% A and 5% B, ramp to 100% B over 20 minutes, hold for 5 minutes, and then return to initial conditions and equilibrate.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Monitor at the λmax of this compound (determine experimentally, likely in the range of 270-290 nm).

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve the sample in a suitable solvent (e.g., acetonitrile or methanol) to a known concentration (e.g., 1 mg/mL).

Protocol 2: Forced Degradation Study

A forced degradation study is essential to understand the degradation pathways and to validate the stability-indicating nature of the analytical method.

  • Acid Hydrolysis: Incubate a solution of this compound in 0.1 M HCl at 60°C for 24 hours.

  • Base Hydrolysis: Incubate a solution of this compound in 0.1 M NaOH at 60°C for 24 hours.

  • Oxidative Degradation: Treat a solution of this compound with 3% hydrogen peroxide at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid material to 80°C for 48 hours.

  • Photodegradation: Expose a solution of this compound to a light source that provides both UV and visible light (e.g., in a photostability chamber) for a defined period.

Analyze the stressed samples by the HPLC method described above to identify and quantify any degradation products.

Visualizations

DegradationPathways A This compound B Oxidative Degradation (Quinone-type structures, Polymeric products) A->B O2, Light, Metal Ions C Hydrolytic Degradation (2-Amino-6-hydroxyphenyl formamide) A->C H+ or OH- D Photodegradation (Radical-mediated products) A->D UV/Visible Light

Caption: Potential degradation pathways of this compound.

ExperimentalWorkflow cluster_0 Forced Degradation cluster_1 Analysis cluster_2 Outcome A Acid Hydrolysis F HPLC Analysis A->F B Base Hydrolysis B->F C Oxidation (H2O2) C->F D Thermal Stress D->F E Photolytic Stress E->F G Identify Degradation Products F->G H Validate Stability-Indicating Method F->H

Caption: Workflow for a forced degradation study.

Data Summary

The following table summarizes recommended storage conditions and potential stabilizers.

Parameter Recommendation Rationale
Temperature 20-25°C (Controlled Room Temperature) or 2-8°C (Refrigerated) for long-term storage.Minimizes thermal degradation and reaction kinetics.
Light Exposure Store in amber or opaque containers.Prevents photodegradation.
Atmosphere Store under an inert gas (Nitrogen, Argon).Prevents oxidative degradation.
pH (for solutions) Maintain a neutral to slightly acidic pH.Avoids acid or base-catalyzed hydrolysis of the benzoxazole ring.
Potential Stabilizers BHT, BHA, Ascorbic Acid, TocopherolAct as antioxidants to prevent oxidative degradation of the phenolic group.

Technical Support Center: Scaling Up the Synthesis of 1,2-Benzoxazol-7-ol for Preclinical Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the scalable synthesis of 1,2-Benzoxazol-7-ol, a key intermediate for preclinical studies. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to support your research and development efforts.

Frequently Asked Questions (FAQs)

Q1: What is a common starting material for the scalable synthesis of this compound?

A1: A practical and scalable approach often begins with a readily available starting material such as 2-chloro-6-nitrophenol. This allows for the introduction of the necessary functionalities for the subsequent cyclization to form the benzoxazole ring system.

Q2: What are the critical process parameters to monitor during the scale-up of the synthesis?

A2: Key parameters to monitor during scale-up include reaction temperature, mixing efficiency, rate of reagent addition, and reaction time.[1][2][3] Inconsistent monitoring of these parameters can lead to variations in yield, impurity profiles, and overall product quality.[1]

Q3: What are the acceptable levels of impurities in the final this compound active pharmaceutical ingredient (API) for preclinical studies?

A3: According to ICH Q3A/Q3B guidelines, for an API with a maximum daily dose of ≤2g/day, the reporting threshold for impurities is 0.05%, the identification threshold is 0.10%, and the qualification threshold is 0.15%. Genotoxic impurities have much lower acceptable limits, often in the range of ≤1.5 µ g/day .

Q4: What are the major challenges in purifying this compound at a larger scale?

A4: The phenolic hydroxyl group in this compound can make it polar, potentially leading to challenges in chromatographic purification, such as tailing on silica gel. Crystallization can also be challenging, and residual solvents may get trapped in the crystal lattice.

Q5: What preclinical toxicity studies are typically required for a phenolic compound like this compound?

A5: Preclinical safety evaluation for phenolic compounds generally includes acute and subchronic toxicity studies to determine the No-Observed-Adverse-Effect Level (NOAEL). Additionally, assessments for potential genotoxicity and mutagenicity are crucial.

Troubleshooting Guides

Issue 1: Low Yield in the Cyclization Step
Potential Cause Troubleshooting Steps
Incomplete reduction of the nitro group Ensure the reduction reaction goes to completion by monitoring with an appropriate analytical method (e.g., TLC, LC-MS). Consider extending the reaction time or increasing the amount of reducing agent.
Suboptimal temperature for cyclization The cyclization reaction is often temperature-sensitive. Perform small-scale experiments to optimize the reaction temperature.
Inefficient base for cyclization The choice of base is critical. Screen different inorganic and organic bases to find the optimal conditions for the intramolecular cyclization.
Degradation of the starting material or product The phenolic hydroxyl group can be sensitive to harsh reaction conditions. Consider using milder bases or protecting the hydroxyl group if necessary.
Issue 2: High Impurity Levels in the Final Product
Potential Cause Troubleshooting Steps
Side reactions during synthesis The presence of the hydroxyl group can lead to O-alkylation or O-acylation side products. Analyze the impurity profile to identify the side products and adjust reaction conditions to minimize their formation.
Ineffective purification Optimize the purification method. For chromatography, screen different solvent systems and stationary phases. For crystallization, experiment with various solvents and cooling profiles.
Carryover of unreacted starting materials Ensure each reaction step goes to completion. Introduce additional washing or extraction steps to remove unreacted starting materials before proceeding to the next step.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is a representative example for laboratory-scale synthesis and may require further optimization for large-scale production.

Step 1: Reduction of 2-chloro-6-nitrophenol to 2-amino-6-chlorophenol

  • In a suitable reaction vessel, dissolve 2-chloro-6-nitrophenol in ethanol.

  • Add a catalyst, such as palladium on carbon (Pd/C).

  • Pressurize the vessel with hydrogen gas and stir the mixture at room temperature.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Filter the reaction mixture to remove the catalyst and concentrate the filtrate under reduced pressure to obtain crude 2-amino-6-chlorophenol.

Step 2: Cyclization to this compound

  • Dissolve the crude 2-amino-6-chlorophenol in a suitable solvent, such as dimethylformamide (DMF).

  • Add a base, for example, potassium carbonate.

  • Heat the reaction mixture to an optimized temperature (e.g., 120-140 °C) and stir for several hours.

  • Monitor the formation of the product by TLC or LC-MS.

  • After completion, cool the reaction mixture and pour it into water.

  • Extract the aqueous layer with an organic solvent like ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Step 3: Purification of this compound

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

  • Alternatively, recrystallize the crude product from an appropriate solvent system to obtain pure this compound.

Data Presentation

Table 1: Representative Reaction Parameters for Synthesis of this compound
ParameterStep 1: ReductionStep 2: Cyclization
Scale 10 g8 g
Solvent EthanolDMF
Catalyst/Reagent 10% Pd/CK₂CO₃
Temperature Room Temperature130 °C
Reaction Time 4-6 hours8-12 hours
Typical Yield 90-95%75-85%
Purity (crude) >95%>90%
Purity (purified) ->99.5%

Note: The data presented are representative and may vary depending on the specific reaction conditions and scale.

Table 2: Typical Preclinical Study Parameters for a Phenolic Small Molecule
Study Type Parameter Typical Value/Range
In Vitro ADME Caco-2 Permeability (Papp, A→B)>1 x 10⁻⁶ cm/s
Microsomal Stability (t½)>30 min
Plasma Protein Binding<99%
In Vivo Pharmacokinetics (Rodent) Bioavailability (F%)>20%
Half-life (t½)2-8 hours
CmaxVaries with dose
Tmax0.5-2 hours
Toxicology Acute Toxicity (LD50)>2000 mg/kg
Genotoxicity (Ames test)Negative

Note: These values are illustrative and the acceptable range will depend on the specific therapeutic indication and compound properties.

Visualizations

Synthesis_Workflow Start 2-chloro-6-nitrophenol Reduction Step 1: Reduction (H₂, Pd/C, Ethanol) Start->Reduction Intermediate 2-amino-6-chlorophenol Reduction->Intermediate Cyclization Step 2: Cyclization (K₂CO₃, DMF, Heat) Intermediate->Cyclization Crude_Product Crude this compound Cyclization->Crude_Product Purification Purification (Chromatography/Crystallization) Crude_Product->Purification Final_Product Pure this compound Purification->Final_Product

Caption: Synthetic workflow for this compound.

Preclinical_Workflow cluster_Discovery Discovery & Synthesis cluster_Preclinical Preclinical Development cluster_Clinical Clinical Trials API_Synthesis This compound Synthesis & Scale-up In_Vitro_ADME In Vitro ADME/Tox API_Synthesis->In_Vitro_ADME In_Vivo_PK In Vivo Pharmacokinetics (Rodent) In_Vitro_ADME->In_Vivo_PK Toxicology Toxicology Studies (GLP) In_Vivo_PK->Toxicology IND_Filing IND Filing Toxicology->IND_Filing

Caption: General preclinical development workflow.

Signaling_Pathway Drug This compound Derivative Receptor Target Receptor Drug->Receptor Inhibition Kinase1 Kinase A Receptor->Kinase1 Kinase2 Kinase B Kinase1->Kinase2 Transcription_Factor Transcription Factor X Kinase2->Transcription_Factor Gene_Expression Gene Expression Transcription_Factor->Gene_Expression Regulation Cellular_Response Therapeutic Effect Gene_Expression->Cellular_Response

Caption: Hypothetical signaling pathway inhibition.

References

Validation & Comparative

A Comparative Guide to Confirming the Purity of Synthesized 1,2-Benzoxazol-7-ol by HPLC

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate determination of purity is a critical step in the synthesis of novel compounds for research and pharmaceutical development. For 1,2-Benzoxazol-7-ol, a heterocyclic compound with potential biological activity, high-performance liquid chromatography (HPLC) stands as the gold standard for purity assessment. This guide provides a comparative overview of HPLC methods, enabling researchers to select and implement a robust protocol for confirming the purity of their synthesized product.

Comparison of HPLC Methods for Purity Analysis

While a specific, validated HPLC method for this compound is not widely published, methods for structurally similar phenolic compounds and other benzoxazole derivatives provide a strong foundation for method development. Reversed-phase HPLC is the most common and effective technique for this class of compounds.

ParameterMethod A: Isocratic ElutionMethod B: Gradient ElutionJustification for this compound
Stationary Phase C18 (5 µm, 4.6 x 150 mm)C18 (5 µm, 4.6 x 150 mm)C18 columns offer excellent retention and separation for moderately polar compounds like this compound.
Mobile Phase Acetonitrile:0.1% Formic Acid in Water (40:60, v/v)A: 0.1% Formic Acid in WaterB: AcetonitrileGradient: 20-80% B over 15 minAn acidic mobile phase suppresses the ionization of the phenolic hydroxyl group, leading to better peak shape and retention.
Flow Rate 1.0 mL/min1.0 mL/minA standard flow rate for analytical HPLC, providing good separation efficiency and reasonable run times.
Detection UV at 280 nmDiode Array Detector (DAD) at 220-400 nmThe benzoxazole ring system exhibits strong UV absorbance. DAD allows for peak purity analysis and detection of impurities with different UV spectra.
Injection Volume 10 µL10 µLA typical injection volume for analytical HPLC.
Column Temperature 30 °C30 °CMaintaining a constant and slightly elevated temperature ensures reproducible retention times and improved peak symmetry.
Pros Simple, rapid, good for routine analysis of known purity.High resolving power, capable of separating closely eluting impurities.Gradient elution is recommended for initial purity assessment to ensure all potential impurities are resolved from the main peak.
Cons May not resolve all impurities, especially those with very different polarities.Longer run times, more complex method development.For routine analysis after initial validation, an isocratic method could be developed for faster sample throughput.

Potential Impurities in the Synthesis of this compound

The purity of this compound is contingent on the synthetic route employed. A common method for benzoxazole synthesis involves the condensation of an appropriately substituted o-aminophenol. Potential impurities may include:

  • Unreacted Starting Materials: Such as 2-amino-6-hydroxyphenol or other precursors.

  • Isomeric Byproducts: Depending on the synthetic strategy, formation of other benzoxazole isomers is possible.

  • Incompletely Cyclized Intermediates: Schiff bases or other intermediates that have not fully cyclized to the final benzoxazole ring.

  • Degradation Products: The phenolic hydroxyl group can be susceptible to oxidation.

A well-developed HPLC method should be able to resolve the main peak of this compound from all these potential impurities.

Experimental Protocol: Purity Determination by Gradient HPLC

This protocol outlines a robust gradient HPLC method for the comprehensive purity analysis of synthesized this compound.

1. Instrumentation and Materials:

  • High-Performance Liquid Chromatograph with a gradient pump, autosampler, column oven, and Diode Array Detector (DAD).

  • Reversed-phase C18 column (e.g., 5 µm particle size, 4.6 mm internal diameter, 150 mm length).

  • HPLC-grade acetonitrile.

  • HPLC-grade water.

  • Formic acid (analytical grade).

  • This compound sample.

  • Reference standard of this compound (if available).

2. Preparation of Solutions:

  • Mobile Phase A: 0.1% (v/v) formic acid in water.

  • Mobile Phase B: Acetonitrile.

  • Sample Solution: Accurately weigh and dissolve approximately 1 mg of the synthesized this compound in 10 mL of a 50:50 mixture of acetonitrile and water to obtain a concentration of 0.1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.

3. Chromatographic Conditions:

  • Column: C18 (5 µm, 4.6 x 150 mm).

  • Mobile Phase: Gradient elution according to the following program:

    Time (min) % Mobile Phase A % Mobile Phase B
    0 80 20
    15 20 80
    17 20 80
    18 80 20

    | 20 | 80 | 20 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: DAD, 220-400 nm (monitor at 280 nm for quantification).

  • Injection Volume: 10 µL.

4. Data Analysis:

  • Integrate the peaks in the chromatogram.

  • Calculate the purity of the this compound sample by determining the area percentage of the main peak relative to the total area of all peaks.

  • Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

  • Utilize the DAD to assess peak purity of the main peak by comparing UV spectra across the peak.

Visualizing the Experimental Workflow

HPLC_Purity_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Analysis cluster_result Final Result Sample Synthesized This compound Dissolve Dissolve in ACN:Water Sample->Dissolve Filter Filter (0.45 µm) Dissolve->Filter Inject Inject Sample Filter->Inject MobilePhaseA Prepare Mobile Phase A (Aqueous) HPLC HPLC System (C18 Column) MobilePhaseA->HPLC MobilePhaseB Prepare Mobile Phase B (Organic) MobilePhaseB->HPLC Separate Gradient Elution Inject->Separate Detect DAD Detection Separate->Detect Chromatogram Obtain Chromatogram Detect->Chromatogram Integrate Integrate Peaks Chromatogram->Integrate PeakPurity Assess Peak Purity Chromatogram->PeakPurity Calculate Calculate % Purity Integrate->Calculate Result Purity Confirmed Calculate->Result PeakPurity->Result

Caption: Workflow for HPLC purity confirmation of this compound.

The Antimicrobial Potential of Benzoxazoles: A Comparative Analysis Against Standard Antibiotics

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological activity of benzoxazole derivatives against a range of standard antibiotics. Due to the limited availability of public data on the specific antimicrobial properties of 1,2-Benzoxazol-7-ol, this guide focuses on the broader class of benzoxazole derivatives, presenting available quantitative data and detailed experimental methodologies to support further research and development in this promising area of medicinal chemistry.

The escalating threat of antimicrobial resistance necessitates the exploration of novel chemical scaffolds with potent biological activity. Benzoxazoles, a class of heterocyclic compounds, have emerged as a promising area of investigation due to their diverse pharmacological activities, including antibacterial and antifungal properties. This guide synthesizes the available data to offer a comparative perspective on their efficacy relative to established antibiotic agents.

Comparative Antimicrobial Activity: Benzoxazole Derivatives vs. Standard Antibiotics

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of various benzoxazole derivatives against selected Gram-positive and Gram-negative bacteria, and fungi. MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. For a comprehensive comparison, MIC values for standard antibiotics against similar microbial strains are also included.

Compound/AntibioticMicroorganismMIC (µg/mL)Reference
Benzoxazole Derivatives
2-(1,3-benzoxazol-2-ylsulfanyl)-1-(4-bromophenyl)ethanoneCandida albicans SC531416[1]
2-[(5-bromo-1,3-benzoxazol-2-yl)sulfanyl]-1-phenylethanoneCandida albicans isolate16[1]
Benzoxazole Derivative IIStaphylococcus aureus50[2]
Benzoxazole Derivative IIIStaphylococcus aureus25[2]
Benzoxazole Derivative IIIGram-negative bacteria>200[2]
5-Amino-2-(4-tert-butylphenyl)benzoxazole derivativeEnterococcus faecalis64[3]
Standard Antibiotics
CiprofloxacinEscherichia coli0.015 - 1[CLSI]
CiprofloxacinStaphylococcus aureus0.12 - 2[CLSI]
VancomycinStaphylococcus aureus0.5 - 2[CLSI]
FluconazoleCandida albicans0.25 - 2[CLSI]

Note: The data for benzoxazole derivatives are from specific studies and may not be directly comparable to the standardized data for antibiotics due to variations in experimental conditions. CLSI (Clinical and Laboratory Standards Institute) provides ranges for standard antibiotics against quality control strains.

Experimental Protocols

The determination of antimicrobial activity, particularly the Minimum Inhibitory Concentration (MIC), is a critical step in the evaluation of novel compounds. The following is a detailed methodology for the broth microdilution method, a standard procedure for determining MIC values, based on guidelines from the Clinical and Laboratory Standards Institute (CLSI).[4][5][6]

Broth Microdilution Method for MIC Determination

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in a liquid medium.

1. Preparation of Materials:

  • Microorganism: A pure, 18-24 hour culture of the test microorganism.

  • Growth Medium: Mueller-Hinton Broth (MHB) for most bacteria. For fastidious organisms or fungi, specific media such as Haemophilus Test Medium (HTM) or RPMI-1640 medium, respectively, should be used.

  • Antimicrobial Agent: A stock solution of the test compound (e.g., a benzoxazole derivative) or a standard antibiotic of known concentration.

  • 96-Well Microtiter Plates: Sterile, flat-bottomed plates.

2. Inoculum Preparation:

  • Aseptically transfer colonies from the fresh culture plate to a tube of sterile saline or broth.

  • Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.

  • Dilute this standardized suspension in the appropriate growth medium to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

3. Preparation of Antimicrobial Dilutions:

  • Perform a serial two-fold dilution of the antimicrobial agent in the appropriate growth medium directly in the 96-well plate.

  • Typically, a range of concentrations is prepared, for example, from 128 µg/mL down to 0.06 µg/mL.

  • Include a growth control well (containing only medium and inoculum) and a sterility control well (containing only medium).

4. Inoculation and Incubation:

  • Add the prepared inoculum to each well (except the sterility control) to a final volume of 100 µL.

  • Incubate the plates at 35°C ± 2°C for 16-20 hours for most bacteria. Fungal plates may require incubation at 35°C for 20-24 hours.

5. Interpretation of Results:

  • After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the antimicrobial agent at which there is no visible growth (i.e., the well is clear).

Experimental_Workflow cluster_prep Preparation cluster_procedure Procedure cluster_analysis Analysis Culture Pure Microbial Culture Inoculum Prepare Inoculum (0.5 McFarland) Culture->Inoculum Medium Growth Medium Medium->Inoculum Compound Test Compound Dilution Serial Dilution of Compound Compound->Dilution Inoculate Inoculate Microtiter Plate Inoculum->Inoculate Dilution->Inoculate Incubate Incubate Plate (16-20h, 35°C) Inoculate->Incubate Observe Observe Growth Incubate->Observe MIC Determine MIC Observe->MIC

Experimental workflow for MIC determination.

Signaling Pathways and Mechanisms of Action

The precise mechanisms of action for many benzoxazole derivatives are still under investigation. However, their broad spectrum of activity suggests multiple potential cellular targets. Standard antibiotics, in contrast, have well-defined mechanisms of action.

Signaling_Pathways cluster_benzoxazole Potential Benzoxazole Targets cluster_antibiotics Standard Antibiotic Mechanisms DNA_Gyrase DNA Gyrase/ Topoisomerase Cell_Membrane Cell Membrane Integrity Enzyme_Inhibition Essential Enzyme Inhibition Cell_Wall Cell Wall Synthesis (e.g., Penicillins) Protein_Synthesis Protein Synthesis (e.g., Tetracyclines) Folic_Acid Folic Acid Synthesis (e.g., Sulfonamides) Benzoxazole Benzoxazole Benzoxazole->DNA_Gyrase Benzoxazole->Cell_Membrane Benzoxazole->Enzyme_Inhibition Antibiotics Antibiotics Antibiotics->Cell_Wall Antibiotics->Protein_Synthesis Antibiotics->Folic_Acid

Potential targets for benzoxazoles vs. antibiotics.

Conclusion

References

Anticancer Activity of 1,2-Benzoxazole Derivatives: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Researchers investigating novel cancer therapeutics have shown significant interest in the 1,2-benzoxazole scaffold, a heterocyclic compound that forms the core of various biologically active molecules. This guide provides a comparative overview of the anticancer activity of select 1,2-benzoxazole derivatives, summarizing key experimental data and outlining the methodologies employed in their evaluation. The information presented is intended for researchers, scientists, and drug development professionals engaged in the field of oncology.

Overview of Anticancer Activity

Recent studies have highlighted the potential of 1,2-benzoxazole (also known as 1,2-benzisoxazole) derivatives as potent anticancer agents. These compounds have demonstrated cytotoxic effects against a range of cancer cell lines, operating through diverse mechanisms of action, including the inhibition of crucial enzymes involved in cancer progression. This guide focuses on derivatives that have been evaluated for their inhibitory effects on histone deacetylases (HDACs) and vascular endothelial growth factor receptor 2 (VEGFR-2), both of which are validated targets in cancer therapy.

Comparison of In Vitro Anticancer Activity

The following table summarizes the in vitro anticancer activity of representative 1,2-benzoxazole derivatives against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the concentration of a drug that is required for 50% inhibition of a biological process, with lower values indicating higher potency.

Derivative NameTargetCancer Cell LineIC50 (µM)Reference
3-(4-(4-phenoxyphenyl)-1H-1,2,3-triazol-1-yl)benzo[d]isoxazole (PTB)HDACMV4-11 (Leukemia)2[1]
Compound 12l (a 5-methylbenzo[d]oxazole derivative)VEGFR-2HepG2 (Liver)10.50
Compound 12l (a 5-methylbenzo[d]oxazole derivative)VEGFR-2MCF-7 (Breast)15.21

Experimental Protocols

A detailed understanding of the experimental methodologies is crucial for the interpretation and replication of scientific findings. The following sections describe the key assays used to evaluate the anticancer activity of the 1,2-benzoxazole derivatives discussed in this guide.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to attach overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., 1,2-benzoxazole derivatives) and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, the MTT reagent is added to each well and incubated for a further 2-4 hours, allowing the viable cells to metabolize the MTT into formazan crystals.

  • Solubilization: The formazan crystals are then solubilized by adding a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the resulting colored solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined from the dose-response curve.

Cell Cycle Analysis

Flow cytometry is employed to analyze the effect of the compounds on the cell cycle distribution.

  • Cell Treatment: Cancer cells are treated with the test compound at its IC50 concentration for a defined period (e.g., 24 or 48 hours).

  • Cell Harvesting and Fixation: The cells are harvested, washed with phosphate-buffered saline (PBS), and fixed in cold ethanol (e.g., 70%).

  • Staining: The fixed cells are then stained with a fluorescent dye that binds to DNA, such as propidium iodide (PI), in the presence of RNase to eliminate RNA.

  • Flow Cytometry: The DNA content of the stained cells is analyzed using a flow cytometer.

  • Data Interpretation: The distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) is quantified to determine if the compound induces cell cycle arrest at a specific phase.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay is used to detect and differentiate between early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Similar to the cell cycle analysis, cells are treated with the test compound.

  • Staining: The treated cells are harvested and stained with Annexin V-FITC (which binds to phosphatidylserine on the outer leaflet of the cell membrane in early apoptotic cells) and propidium iodide (PI, which enters cells with compromised membranes, indicative of late apoptosis or necrosis).

  • Flow Cytometry: The stained cells are analyzed by flow cytometry.

  • Data Analysis: The results are typically displayed as a quadrant plot, allowing for the quantification of viable, early apoptotic, late apoptotic, and necrotic cell populations.

Signaling Pathways and Mechanisms of Action

The anticancer effects of 1,2-benzoxazole derivatives are attributed to their interaction with specific molecular targets and signaling pathways. The diagrams below, generated using the DOT language, illustrate the experimental workflow and a key signaling pathway targeted by these compounds.

Experimental_Workflow cluster_in_vitro In Vitro Evaluation cluster_flow_assays Flow Cytometry Assays cell_culture Cancer Cell Lines treatment Treatment with 1,2-Benzoxazole Derivatives cell_culture->treatment mtt MTT Assay (Cell Viability) treatment->mtt flow_cytometry Flow Cytometry treatment->flow_cytometry cell_cycle Cell Cycle Analysis flow_cytometry->cell_cycle apoptosis Apoptosis Assay (Annexin V/PI) flow_cytometry->apoptosis

Figure 1: A diagram illustrating the general experimental workflow for evaluating the anticancer activity of 1,2-benzoxazole derivatives in vitro.

HDAC_Inhibition_Pathway PTB 1,2-Benzoxazole Derivative (PTB) HDAC Histone Deacetylases (HDACs) PTB->HDAC Inhibition Histones Histones HDAC->Histones Deacetylation Acetylated_Histones Acetylated Histones Histones->Acetylated_Histones p21 p21 (CDKN1A) Gene Expression Acetylated_Histones->p21 Increased Expression Cell_Cycle_Arrest Cell Cycle Arrest p21->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Figure 2: A simplified signaling pathway demonstrating the mechanism of action for 1,2-benzoxazole derivatives that act as HDAC inhibitors, leading to cell cycle arrest and apoptosis.

References

The Structure-Activity Relationship of Substituted 1,2-Benzoxazol-7-ol Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The 1,2-benzoxazole scaffold is a privileged heterocyclic motif in medicinal chemistry, appearing in a range of biologically active compounds. This guide provides a comparative analysis of the structure-activity relationships (SAR) of substituted 1,2-benzoxazol-7-ol analogs, with a primary focus on their antibacterial properties against multi-drug resistant pathogens. The information presented herein is supported by experimental data from peer-reviewed literature, offering insights for the rational design of novel therapeutic agents.

Comparative Analysis of Antibacterial Activity

Recent studies have highlighted the potential of this compound derivatives as potent antibacterial agents. A key investigation into a series of substituted 3,6-dihydroxy-1,2-benzisoxazole analogs revealed significant activity against clinically relevant strains of Acinetobacter baumannii, a pathogen notorious for its multi-drug resistance. The minimum inhibitory concentrations (MICs) for these compounds are summarized in the table below.

Compound IDR1 SubstituentR2 SubstituentMIC (µg/mL) vs. A. baumannii
1 HH6.25
2 CH3H>100
3 ClH50
4 BrH25
5 IH12.5
6 HCl100
7 HBr>100
8 HI>100

Data Interpretation: The parent compound, 3,6-dihydroxy-1,2-benzisoxazole (1 ), demonstrated the most potent antibacterial activity. The SAR study indicates that substitution at the R1 position generally leads to a decrease in potency. For instance, the introduction of a methyl group (2 ) or a halogen at this position (3-5 ) resulted in a significant reduction in activity. Interestingly, while halogenation at R1 showed a trend of increasing potency with the size of the halogen (I > Br > Cl), none of the substituted analogs surpassed the activity of the parent compound. Substitution at the R2 position with halogens (6-8 ) was also detrimental to the antibacterial activity. This suggests that the unsubstituted 3,6-dihydroxy-1,2-benzisoxazole scaffold may be optimal for potent inhibition of A. baumannii.

Proposed Mechanism of Action and Signaling Pathway

The antibacterial effect of 3,6-dihydroxy-1,2-benzisoxazole is proposed to stem from the inhibition of key enzymes in bacterial metabolic pathways. Molecular modeling studies suggest two potential targets: chorismate pyruvate-lyase and 4-hydroxybenzoate octaprenyltransferase. Both enzymes are involved in the biosynthesis of ubiquinone, an essential component of the bacterial electron transport chain. By inhibiting these enzymes, the this compound analog disrupts cellular respiration, leading to bacterial cell death. Supplementation of the growth media with 4-hydroxybenzoate was found to reverse the antibacterial effects, lending support to this hypothesis.

G cluster_pathway Proposed Mechanism of Action 1,2-Benzoxazol-7-ol_analog 3,6-dihydroxy-1,2-benzisoxazole Chorismate_Pyruvate_Lyase Chorismate Pyruvate-Lyase 1,2-Benzoxazol-7-ol_analog->Chorismate_Pyruvate_Lyase Inhibits 4HB_Octaprenyltransferase 4-Hydroxybenzoate Octaprenyltransferase 1,2-Benzoxazol-7-ol_analog->4HB_Octaprenyltransferase Inhibits Ubiquinone_Biosynthesis Ubiquinone Biosynthesis Chorismate_Pyruvate_Lyase->Ubiquinone_Biosynthesis Disrupts 4HB_Octaprenyltransferase->Ubiquinone_Biosynthesis Disrupts Electron_Transport_Chain Electron Transport Chain Ubiquinone_Biosynthesis->Electron_Transport_Chain Blocks Bacterial_Cell_Death Bacterial Cell Death Electron_Transport_Chain->Bacterial_Cell_Death Leads to

Caption: Proposed inhibitory pathway of 3,6-dihydroxy-1,2-benzisoxazole.

Experimental Protocols

Synthesis of 3,6-dihydroxy-1,2-benzisoxazole

The synthesis of the parent compound is achieved through a two-step process starting from commercially available materials.

G Start Methyl 2,6-dihydroxybenzoate Step1 Hydroxylamine (NH2OH·HCl, NaOAc, EtOH) Start->Step1 Intermediate Intermediate Hydroxamic Acid Step1->Intermediate Step2 Cyclization (Heat) Intermediate->Step2 Product 3,6-dihydroxy-1,2-benzisoxazole Step2->Product

Caption: Synthetic workflow for 3,6-dihydroxy-1,2-benzisoxazole.

Detailed Protocol:

  • Step 1: Formation of the Hydroxamic Acid Intermediate. To a solution of methyl 2,6-dihydroxybenzoate in ethanol, an aqueous solution of hydroxylamine hydrochloride and sodium acetate is added. The mixture is stirred at room temperature for 12-16 hours. The solvent is then removed under reduced pressure, and the residue is partitioned between ethyl acetate and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield the crude hydroxamic acid intermediate, which is used in the next step without further purification.

  • Step 2: Cyclization. The crude intermediate is heated at a temperature above its melting point (typically 150-160 °C) under an inert atmosphere for 1-2 hours. The reaction mixture is then cooled to room temperature and purified by silica gel flash chromatography using a gradient of ethyl acetate in hexanes to afford the final product, 3,6-dihydroxy-1,2-benzisoxazole.

Minimum Inhibitory Concentration (MIC) Assay against Acinetobacter baumannii

The antibacterial activity of the synthesized compounds is determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

Protocol:

  • Preparation of Bacterial Inoculum: A single colony of A. baumannii is inoculated into Cation-Adjusted Mueller-Hinton Broth (CAMHB) and incubated overnight at 37°C. The bacterial suspension is then diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.[1][2][3]

  • Preparation of Compound Dilutions: The test compounds are dissolved in dimethyl sulfoxide (DMSO) to prepare stock solutions. Serial two-fold dilutions are then prepared in CAMHB in a 96-well microtiter plate.

  • Inoculation and Incubation: The diluted bacterial suspension is added to each well of the microtiter plate containing the compound dilutions. The plates are incubated at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the bacteria.[1][3]

Conclusion

The this compound scaffold, particularly the 3,6-dihydroxy substituted analog, presents a promising starting point for the development of new antibacterial agents against multi-drug resistant Acinetobacter baumannii. The structure-activity relationship data suggests that the unsubstituted core is crucial for potent activity. Further investigation into the proposed mechanism of action and optimization of the pharmacokinetic properties of these analogs could lead to the discovery of novel and effective therapeutics.

References

A Comparative Guide to the Synthetic Validation of 1,2-Benzoxazol-7-ol

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, the efficient and reliable synthesis of novel compounds is a cornerstone of progress. This guide provides a comparative analysis of two proposed synthetic routes for 1,2-Benzoxazol-7-ol, a heterocyclic compound with potential applications in medicinal chemistry. The following sections detail the methodologies, present comparative data, and offer visualizations of the synthetic pathways.

Comparison of Synthetic Routes

Two plausible synthetic routes for this compound are proposed and compared below. Route 1 involves the cyclization of a substituted salicylaldehyde oxime followed by deprotection, a common strategy for constructing the benzisoxazole ring system. Route 2 offers an alternative approach starting from a substituted nitrophenol, involving nitrosation and subsequent reductive cyclization.

ParameterRoute 1: Cyclization of 2-hydroxy-3-methoxybenzaldehyde oxime & DemethylationRoute 2: Reductive Cyclization of 2-methoxy-6-nitrophenol
Starting Material 2-hydroxy-3-methoxybenzaldehyde2-methoxy-6-nitrophenol
Key Steps 1. Oximation2. Oxidative Cyclization3. Demethylation1. Nitrosation2. Reduction3. Cyclization
Reagents Hydroxylamine, Oxidizing agent (e.g., I₂), Demethylating agent (e.g., BBr₃)Nitrous acid, Reducing agent (e.g., SnCl₂/HCl)
Purity (Anticipated) High, with chromatographic purificationModerate to high, may require purification
Scalability Potentially scalableMay present challenges in large-scale reduction
Safety Considerations Use of potentially hazardous oxidizing and demethylating agents.Handling of nitro and nitroso compounds, which can be toxic and unstable. Use of strong acids and reducing agents.

Experimental Protocols

Route 1: Cyclization of 2-hydroxy-3-methoxybenzaldehyde oxime and Demethylation

Step 1: Synthesis of 2-hydroxy-3-methoxybenzaldehyde oxime

To a solution of 2-hydroxy-3-methoxybenzaldehyde (1.0 eq) in ethanol, an aqueous solution of hydroxylamine hydrochloride (1.2 eq) and sodium acetate (1.5 eq) is added. The mixture is stirred at room temperature for 2-4 hours until the reaction is complete, as monitored by Thin Layer Chromatography (TLC). The solvent is then removed under reduced pressure, and the residue is partitioned between water and ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield the crude oxime, which can be purified by recrystallization.

Step 2: Oxidative Cyclization to 7-methoxy-1,2-benzisoxazole

The 2-hydroxy-3-methoxybenzaldehyde oxime (1.0 eq) is dissolved in a suitable solvent such as dichloromethane or acetonitrile. An oxidizing agent, for instance, iodine (1.1 eq) in the presence of a base like potassium carbonate (2.0 eq), is added portion-wise at 0 °C. The reaction is then stirred at room temperature for 12-24 hours. Upon completion, the reaction is quenched with a solution of sodium thiosulfate, and the product is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is purified by column chromatography to afford 7-methoxy-1,2-benzisoxazole.

Step 3: Demethylation to this compound

The 7-methoxy-1,2-benzisoxazole (1.0 eq) is dissolved in a dry, inert solvent like dichloromethane under an inert atmosphere. The solution is cooled to -78 °C, and a solution of boron tribromide (BBr₃) (1.2 eq) in dichloromethane is added dropwise. The reaction mixture is allowed to warm to room temperature and stirred for 4-6 hours. The reaction is then carefully quenched by the slow addition of water or methanol at 0 °C. The product is extracted, and the organic phase is washed, dried, and concentrated. Purification by column chromatography yields the final product, this compound.

Route 2: Reductive Cyclization of 2-methoxy-6-nitrophenol

Step 1: Nitrosation of 2-methoxyphenol

2-methoxyphenol is treated with sodium nitrite in the presence of a mineral acid (e.g., HCl) at low temperatures (0-5 °C) to introduce a nitroso group at the 6-position, yielding 2-methoxy-6-nitrosophenol.

Step 2: Oxidation to 2-methoxy-6-nitrophenol

The resulting 2-methoxy-6-nitrosophenol is then oxidized using an appropriate oxidizing agent, such as nitric acid or hydrogen peroxide, to give 2-methoxy-6-nitrophenol.

Step 3: Reductive Cyclization to this compound

The 2-methoxy-6-nitrophenol is subjected to reduction and simultaneous cyclization. A common method involves the use of a reducing agent like tin(II) chloride (SnCl₂) in the presence of hydrochloric acid. The nitro group is reduced to a hydroxylamine, which then undergoes intramolecular cyclization with the adjacent methoxy group (which may be demethylated in situ under the acidic conditions) to form the 1,2-benzisoxazole ring, yielding this compound. The product is then isolated and purified.

Visualizations

G cluster_0 Route 1: Cyclization and Demethylation cluster_1 Route 2: Reductive Cyclization Start1 2-hydroxy-3-methoxybenzaldehyde Step1_1 Oximation (Hydroxylamine) Start1->Step1_1 Intermediate1 2-hydroxy-3-methoxybenzaldehyde oxime Step1_1->Intermediate1 Step1_2 Oxidative Cyclization (e.g., I₂/K₂CO₃) Intermediate1->Step1_2 Intermediate2 7-methoxy-1,2-benzisoxazole Step1_2->Intermediate2 Step1_3 Demethylation (e.g., BBr₃) Intermediate2->Step1_3 End1 This compound Step1_3->End1 Start2 2-methoxyphenol Step2_1 Nitrosation (NaNO₂/HCl) Start2->Step2_1 Intermediate3 2-methoxy-6-nitrosophenol Step2_1->Intermediate3 Step2_2 Oxidation (e.g., HNO₃) Intermediate3->Step2_2 Intermediate4 2-methoxy-6-nitrophenol Step2_2->Intermediate4 Step2_3 Reductive Cyclization (e.g., SnCl₂/HCl) Intermediate4->Step2_3 End2 This compound Step2_3->End2

Caption: Comparative workflow of two synthetic routes to this compound.

G Start Starting Material Selection Route_Selection Synthetic Route Evaluation (Yield, Purity, Cost, Safety) Start->Route_Selection Optimization Reaction Condition Optimization Route_Selection->Optimization Synthesis Scale-up Synthesis Optimization->Synthesis Purification Purification and Isolation Synthesis->Purification Characterization Spectroscopic Characterization (NMR, MS, IR) Purification->Characterization Final_Product This compound Characterization->Final_Product

An In Vitro Comparative Analysis of Benzoxazole Derivatives and Established Antifungal Agents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the in vitro antifungal activity of benzoxazole derivatives against well-established antifungal agents: Fluconazole, Amphotericin B, and Caspofungin. Due to the limited availability of specific data for 1,2-Benzoxazol-7-ol, this guide focuses on the broader class of benzoxazole derivatives, summarizing available experimental data to offer insights into their potential as antifungal compounds. The information is intended to support research and development efforts in the discovery of novel antifungal therapies.

Data Presentation: Comparative Antifungal Activity

The following tables summarize the in vitro antifungal activity of benzoxazole derivatives in comparison to Fluconazole, Amphotericin B, and Caspofungin against key fungal pathogens. The data is presented as Minimum Inhibitory Concentration (MIC) in µg/mL, which represents the lowest concentration of an agent that inhibits the visible growth of a microorganism. For Caspofungin against Aspergillus fumigatus, the Minimum Effective Concentration (MEC) is often used and is presented here.

Table 1: In Vitro Activity Against Candida albicans

Compound/AgentMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
Benzoxazole Derivatives 16 - 62.5[1]Not ReportedNot Reported
Fluconazole 0.125 - 16[2]0.5[3]0.5[2]
Amphotericin B 0.06 - 1.0[4]0.25[5]0.5 - 1.0[4][5]
Caspofungin 0.015 - 1.0[4]0.125 - 0.25[6]0.5 - 1.0[6][7]

Table 2: In Vitro Activity Against Other Candida Species

Compound/AgentFungal SpeciesMIC (µg/mL)
Benzoxazole Derivative Candida krusei15.6[1]
Benzoxazole Derivative Candida tropicalis125.0[1]

Table 3: In Vitro Activity Against Aspergillus fumigatus

Compound/AgentMIC/MEC Range (µg/mL)MIC/MEC₅₀ (µg/mL)MIC/MEC₉₀ (µg/mL)
Benzoxazole Derivatives Not ReportedNot ReportedNot Reported
Fluconazole >64[8]128[8]Not Reported
Amphotericin B 0.12 - 2.0[9]1.01.0[10]
Caspofungin (MEC) 0.25 - 0.5[11]0.125[10]0.064[10]

Note: The data for benzoxazole derivatives are based on limited studies of specific compounds and may not be representative of the entire class or of this compound specifically.

Experimental Protocols

The following are detailed methodologies for key experiments in antifungal susceptibility testing.

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination (Based on CLSI M27/M38 Guidelines)

This method is used to determine the lowest concentration of an antifungal agent that inhibits the visible growth of a fungus.

1. Preparation of Antifungal Stock Solutions:

  • Prepare stock solutions of the antifungal agents in a suitable solvent (e.g., dimethyl sulfoxide - DMSO).

  • Perform serial twofold dilutions of each agent in RPMI 1640 medium (with L-glutamine, without sodium bicarbonate, and buffered with MOPS) in a 96-well microtiter plate.

2. Inoculum Preparation:

  • Culture the fungal isolate on an appropriate agar medium (e.g., Sabouraud Dextrose Agar) at 35°C for 24-48 hours (for yeasts) or 5-7 days (for molds).

  • Prepare a suspension of fungal cells or conidia in sterile saline.

  • Adjust the inoculum concentration to 0.5-2.5 x 10³ CFU/mL for yeasts or 0.4-5 x 10⁴ CFU/mL for molds using a spectrophotometer or hemocytometer.

3. Inoculation and Incubation:

  • Inoculate each well of the microtiter plate containing the diluted antifungal agents with the prepared fungal suspension.

  • Include a growth control well (no antifungal agent) and a sterility control well (no inoculum).

  • Incubate the plates at 35°C for 24-48 hours (yeasts) or 48-72 hours (molds).

4. MIC Determination:

  • The MIC is determined as the lowest concentration of the antifungal agent at which there is a significant inhibition of growth (typically ≥50% inhibition) compared to the growth control. For fungicidal agents like Amphotericin B, a complete absence of visible growth is often considered the endpoint.

Disk Diffusion Method (Based on EUCAST Guidelines)

This method assesses the susceptibility of a fungus to an antifungal agent by measuring the zone of growth inhibition around a disk impregnated with the agent.

1. Inoculum Preparation:

  • Prepare a standardized fungal inoculum as described for the broth microdilution method.

2. Inoculation of Agar Plate:

  • Use a sterile swab to evenly inoculate the entire surface of a Mueller-Hinton agar plate (supplemented with glucose and methylene blue for yeasts) with the fungal suspension.

3. Application of Antifungal Disks:

  • Aseptically place paper disks impregnated with a standard concentration of the antifungal agent onto the surface of the inoculated agar.

4. Incubation:

  • Incubate the plates at 35-37°C for 24-48 hours.

5. Measurement and Interpretation:

  • Measure the diameter of the zone of complete growth inhibition around each disk in millimeters.

  • Interpret the results as susceptible, intermediate, or resistant based on established zone diameter breakpoints.

Visualizations

Experimental Workflow

Antifungal_Susceptibility_Testing_Workflow cluster_prep Preparation cluster_assay Assay cluster_results Results Fungal_Culture Fungal Isolate Culture Inoculum_Prep Standardized Inoculum Preparation Fungal_Culture->Inoculum_Prep Inoculation Inoculation of Microtiter Plate/Agar Inoculum_Prep->Inoculation Antifungal_Dilution Serial Dilution of Antifungal Agents Antifungal_Dilution->Inoculation Incubation Incubation Inoculation->Incubation Data_Reading Reading of Results (MIC/Zone Diameter) Incubation->Data_Reading Interpretation Interpretation of Susceptibility Data_Reading->Interpretation

Caption: General workflow for in vitro antifungal susceptibility testing.

Signaling Pathways of Known Antifungal Agents

Amphotericin_B_Mechanism Amphotericin_B Amphotericin B Ergosterol Ergosterol (in Fungal Cell Membrane) Amphotericin_B->Ergosterol Binds to Pore_Formation Pore Formation Ergosterol->Pore_Formation Leads to Ion_Leakage Ion Leakage (K+, Na+, H+) Pore_Formation->Ion_Leakage Cell_Death Fungal Cell Death Ion_Leakage->Cell_Death

Caption: Mechanism of action of Amphotericin B.

Fluconazole_Mechanism Fluconazole Fluconazole Lanosterol_Demethylase Lanosterol 14-alpha-demethylase (CYP51) Fluconazole->Lanosterol_Demethylase Inhibits Ergosterol_Synthesis Ergosterol Synthesis Lanosterol_Demethylase->Ergosterol_Synthesis Catalyzes Lanosterol Lanosterol Lanosterol->Lanosterol_Demethylase Membrane_Disruption Disruption of Fungal Cell Membrane Integrity Ergosterol_Synthesis->Membrane_Disruption is essential for Growth_Inhibition Inhibition of Fungal Growth Membrane_Disruption->Growth_Inhibition

Caption: Mechanism of action of Fluconazole.

Caspofungin_Mechanism Caspofungin Caspofungin Glucan_Synthase Beta-(1,3)-D-glucan Synthase Caspofungin->Glucan_Synthase Inhibits Glucan_Synthesis Beta-(1,3)-D-glucan Synthesis Glucan_Synthase->Glucan_Synthesis Catalyzes Cell_Wall_Disruption Disruption of Fungal Cell Wall Integrity Glucan_Synthesis->Cell_Wall_Disruption is essential for Cell_Lysis Fungal Cell Lysis Cell_Wall_Disruption->Cell_Lysis

Caption: Mechanism of action of Caspofungin.

References

Assessing the Selectivity of Benzoxazole Derivatives for Specific Biological Targets: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction:

The benzoxazole scaffold is a privileged structure in medicinal chemistry, with derivatives showing a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This guide provides a comparative analysis of the selectivity of a representative benzoxazole derivative, here focusing on a Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) inhibitor, against alternative therapeutic options. While the specific compound 1,2-Benzoxazol-7-ol is not extensively characterized in publicly available literature, this guide utilizes a well-documented benzoxazole derivative to illustrate the process of selectivity assessment, a critical step in drug discovery and development.

Comparative Selectivity Analysis

The following table summarizes the in vitro potency and selectivity of a representative benzoxazole-based VEGFR-2 inhibitor compared to established multi-kinase inhibitors that also target VEGFR-2.

Table 1: Comparative in vitro Kinase Inhibition Profile

CompoundTarget KinaseIC50 (nM)Selectivity Profile (selected kinases)
Benzoxazole Derivative (Example) VEGFR-2 15 Data for a full kinase panel is not publicly available.
SorafenibVEGFR-290PDGFRβ (58), c-Kit (68), FLT3 (58), RET (86)
SunitinibVEGFR-280PDGFRβ (2), c-Kit (2), FLT3 (2), RET (2)
AxitinibVEGFR-20.2PDGFRβ (1.6), c-Kit (1.7), RET (3.2)

IC50 values are approximate and can vary depending on the assay conditions. Data is compiled from various public sources.

Signaling Pathway

The diagram below illustrates the central role of VEGFR-2 in the angiogenesis signaling cascade, a key target in cancer therapy.

VEGFR2_Signaling VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binding & Dimerization PLCg PLCγ VEGFR2->PLCg Phosphorylation PI3K PI3K VEGFR2->PI3K Phosphorylation PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Angiogenesis Angiogenesis, Cell Proliferation, Cell Survival, Cell Migration ERK->Angiogenesis Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Angiogenesis

Caption: VEGFR-2 Signaling Pathway.

Experimental Protocols

VEGFR-2 Inhibition Assay (ELISA-based)

This protocol outlines a common method for determining the IC50 value of a compound against VEGFR-2.

Materials:

  • Recombinant human VEGFR-2 protein

  • 96-well microtiter plates

  • Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Tween-20)

  • ATP (Adenosine triphosphate)

  • Poly-Glu-Tyr (4:1) substrate

  • Anti-phosphotyrosine antibody conjugated to horseradish peroxidase (HRP)

  • TMB (3,3',5,5'-Tetramethylbenzidine) substrate

  • Stop solution (e.g., 1 M H2SO4)

  • Test compounds (benzoxazole derivative and alternatives)

Procedure:

  • Coat the wells of a 96-well plate with the Poly-Glu-Tyr substrate and incubate overnight at 4°C.

  • Wash the wells three times with wash buffer (assay buffer containing 0.05% Tween-20).

  • Add a solution of VEGFR-2 enzyme to each well.

  • Add serial dilutions of the test compounds to the wells. Include a control with no inhibitor.

  • Initiate the kinase reaction by adding ATP to each well. Incubate for 1 hour at 37°C.

  • Wash the wells three times with wash buffer.

  • Add the anti-phosphotyrosine-HRP antibody to each well and incubate for 1 hour at room temperature.

  • Wash the wells three times with wash buffer.

  • Add the TMB substrate to each well and incubate in the dark for 15-30 minutes.

  • Stop the reaction by adding the stop solution.

  • Read the absorbance at 450 nm using a microplate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value by plotting the data and fitting to a dose-response curve.

Kinase Selectivity Profiling

To assess the selectivity of a compound, it is typically screened against a panel of kinases. This can be done using various commercially available services or in-house assays. A common method is a radiometric filter-binding assay.

General Workflow:

  • Compound Preparation: The test compound is prepared at a fixed concentration (e.g., 1 µM) or in a dose-response format.

  • Kinase Panel: A large panel of purified, active kinases is used.

  • Reaction: The test compound is incubated with each kinase, a suitable substrate, and radiolabeled ATP (e.g., [γ-³³P]ATP).

  • Separation: The reaction mixture is spotted onto a filter membrane, which captures the phosphorylated substrate. Unreacted radiolabeled ATP is washed away.

  • Detection: The amount of radioactivity on the filter, corresponding to the kinase activity, is measured using a scintillation counter.

  • Data Analysis: The percent inhibition of each kinase by the test compound is calculated relative to a control reaction without the inhibitor. The results are often visualized as a "kinome map" or a dendrogram to show the selectivity profile.

Conclusion

A Comparative Guide to the Cross-Validation of Analytical Methods for 1,2-Benzisoxazole Derivative Quantification

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of validated analytical methods for the quantification of a key 1,2-benzisoxazole derivative, 9-hydroxyrisperidone (paliperidone), a structural isomer and active metabolite of the antipsychotic drug risperidone. Due to the limited availability of specific methods for 1,2-Benzoxazol-7-ol, this guide focuses on its well-studied isomer, offering valuable insights into the analytical strategies applicable to this class of compounds. The guide details the performance of Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS), High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), and Liquid Chromatography-Mass Spectrometry (LC-MS), presenting their quantitative data, experimental protocols, and a workflow for method validation.

Comparative Analysis of Analytical Methods

The choice of an analytical method for the quantification of 1,2-benzisoxazole derivatives is critical for accurate pharmacokinetic, bioequivalence, and therapeutic drug monitoring studies. The following table summarizes the performance of three commonly employed techniques for the analysis of 9-hydroxyrisperidone.

ParameterUPLC-MS/MSHPLC-UVLC-MS
Linearity Range 0.2 - 500 ng/mL[1]2.0 - 200.0 ng/mL[2]0.1 - 100 ng/mL[3]
Lower Limit of Quantification (LLOQ) 0.2 ng/mL[1]6 ng/mL or lower[4]0.1 ng/mL[5]
Limit of Detection (LOD) Not explicitly stated, but LLOQ is 0.2 ng/mL1.0 ng/mL[2]0.1 ng/mL (S/N > 3)[6]
Intra-day Precision (%RSD) < 11%[3]< 7.9%[4]< 15%[6]
Inter-day Precision (%RSD) < 11%[3]Not explicitly stated< 15%[6]
Accuracy (% Recovery) Within ±15% of nominal values[5]> 89%[4]Within ±15% of nominal values[5]
Analysis Time ~4 minutes[3]~11 minutes[7]~9 minutes[6]

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are based on validated methods for the quantification of 9-hydroxyrisperidone and can be adapted for other 1,2-benzisoxazole derivatives with appropriate optimization.

UPLC-MS/MS Method

This method offers high sensitivity and rapid analysis times, making it suitable for high-throughput applications.

  • Sample Preparation: Solid-phase extraction (SPE) is a common sample preparation technique. For plasma samples, condition a mixed-mode cation exchange (MCX) SPE plate with methanol and water. Load the sample, wash with formic acid and methanol, and elute with ammoniated methanol. The eluate is then diluted with water before injection.

  • Chromatographic Conditions:

    • Column: ACQUITY UPLC BEH C18 (e.g., 2.1 x 100 mm, 1.7 µm)[6]

    • Mobile Phase: A gradient of acetonitrile and an aqueous buffer (e.g., ammonium acetate or formic acid) is typically used.[6]

    • Flow Rate: Approximately 0.4 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: For 9-hydroxyrisperidone, a common transition is m/z 427.2 > 207.1.

HPLC-UV Method

HPLC with UV detection is a robust and widely available technique, suitable for routine therapeutic drug monitoring.

  • Sample Preparation: Micro-extraction by packed sorbent (MEPS) on a C8 sorbent can be employed for plasma, urine, and saliva samples.[4] Alternatively, solid-phase extraction with a CN bonded cartridge can be used.[2]

  • Chromatographic Conditions:

    • Column: C8 or C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: An isocratic mixture of acetonitrile and a phosphate buffer (e.g., 30 mM, pH 3.0) containing triethylamine.[4]

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 280 nm[2] or 238 nm.[4]

LC-MS Method

LC-MS provides a balance of sensitivity and accessibility, offering an alternative to both UPLC-MS/MS and HPLC-UV.

  • Sample Preparation: A single-step liquid-liquid extraction (LLE) with a solvent like methyl tert-butyl ether is a simple and effective approach.[6]

  • Chromatographic Conditions:

    • Column: Phenyl-hexyl or C18 column.[3][6]

    • Mobile Phase: A gradient or isocratic elution with a mixture of acetonitrile and an aqueous solution containing formic acid or ammonium acetate.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Detection Mode: Selected Ion Monitoring (SIM).[6]

Visualization of the Bioanalytical Method Validation Workflow

The following diagram illustrates the typical workflow for the validation of a bioanalytical method, a crucial process to ensure the reliability of the quantitative data.

Bioanalytical Method Validation Workflow start Method Development selectivity Selectivity & Specificity start->selectivity Initial Optimization linearity Linearity & Range selectivity->linearity accuracy Accuracy linearity->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision lod_loq LOD & LOQ precision->lod_loq stability Stability (Freeze-Thaw, Short-Term, Long-Term) lod_loq->stability robustness Robustness stability->robustness cross_val Cross-Validation (If applicable) robustness->cross_val documentation Documentation & Reporting cross_val->documentation end Validated Method documentation->end

Caption: A flowchart illustrating the key stages in the validation of a bioanalytical method.

This comprehensive guide provides a solid foundation for researchers and scientists in the selection and implementation of analytical methods for the quantification of 1,2-benzisoxazole derivatives. The provided data and protocols for 9-hydroxyrisperidone serve as a valuable starting point for method development and cross-validation for other compounds within this chemical class. The workflow diagram further clarifies the essential steps required to ensure the generation of high-quality, reliable, and reproducible analytical data.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal of 1,2-Benzoxazol-7-ol

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of 1,2-Benzoxazol-7-ol, ensuring compliance and minimizing risk.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, it is critical to consult the Safety Data Sheet (SDS) for this compound. While a specific SDS for this compound may not be readily available, the hazards should be inferred from structurally similar compounds such as benzoxazole and 1,2-benzisoxazole. Always handle this compound in a well-ventilated area, preferably a chemical fume hood, and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Hazard Summary of Related Benzoxazole Compounds:

Hazard StatementClassificationAssociated Compounds
Harmful if swallowedAcute toxicity, Oral (Category 4)Benzoxazole, 5-Nitro-1,2-benzoxazole[1][2]
Causes serious eye irritationEye Irritation (Category 2A)Benzoxazole, 5-Nitro-1,2-benzoxazole[1][2]
Causes skin irritationSkin Corrosion/Irritation (Category 2)Benzoxazole, 5-Nitro-1,2-benzoxazole[1][2]
Toxic to aquatic life with long lasting effectsHazardous to the aquatic environment, long-term hazard (Category 2)1,2-Benzisoxazole
Flammable solidFlammable solids (Category 2)Benzoxazole[1]

Step-by-Step Disposal Protocol

The overriding principle for the disposal of laboratory waste is the formulation of a disposal plan before any experimental work begins.[3] For this compound, which should be treated as hazardous waste, follow these steps:

  • Waste Identification and Segregation:

    • Treat all this compound waste, including contaminated materials, as hazardous chemical waste.[4]

    • Do not mix this waste with other waste streams unless compatibility is confirmed.[3][5] Keep solid and liquid waste separate.[6]

  • Container Selection and Labeling:

    • Use a dedicated, leak-proof, and chemically compatible container for collecting this compound waste. The original container is often the best choice.[4][6]

    • Clearly label the waste container with "Hazardous Waste," the chemical name "this compound," and any other identifiers required by your institution's Environmental Health and Safety (EHS) department.[5]

  • Accumulation and Storage:

    • Store the sealed waste container in a designated satellite accumulation area within the laboratory.[7]

    • This area should be away from heat sources, direct sunlight, and incompatible materials.[5] Ensure secondary containment, such as a spill tray, is in place.[6]

  • Disposal Request and Pickup:

    • Once the waste container is full or ready for disposal, contact your institution's EHS or a licensed hazardous waste disposal company to arrange for pickup.[4][7]

    • Do not attempt to dispose of this compound down the drain or in regular trash.[8] Sewer disposal is only permissible for non-hazardous liquids that will not interfere with the sewage treatment system.[8]

  • Spill Management:

    • In the event of a spill, immediately evacuate and isolate the area.

    • Clean up the spill using appropriate absorbent materials, treating the contaminated materials as hazardous waste.[4] For larger spills, contact your institution's emergency response team.

Waste Minimization

In line with federal and state regulations, laboratories should implement a waste minimization strategy.[7] This can be achieved by:

  • Ordering only the necessary quantities of chemicals.[7]

  • Reducing the scale of experiments whenever possible.[3][7]

  • Substituting with less hazardous chemicals if feasible.[7]

Disposal Decision Workflow

G cluster_start cluster_assess cluster_contain Containment cluster_store Storage cluster_dispose Disposal start Start: Have this compound Waste? assess_hazard Assess Hazard: Treat as Hazardous Waste start->assess_hazard select_container Select Appropriate, Chemically Compatible Container assess_hazard->select_container label_container Label Container: 'Hazardous Waste' 'this compound' select_container->label_container store_waste Store in Designated Satellite Accumulation Area label_container->store_waste secondary_containment Ensure Secondary Containment store_waste->secondary_containment contact_ehs Contact Institutional EHS or Licensed Disposal Company for Pickup secondary_containment->contact_ehs end End: Proper Disposal Complete contact_ehs->end

Caption: Workflow for the proper disposal of this compound.

References

Essential Safety and Operational Guidance for 1,2-Benzoxazol-7-ol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate, essential safety and logistical information for handling 1,2-Benzoxazol-7-ol (CAS No. 55559-31-4). The following procedures and recommendations are based on available safety data and are intended to ensure the safe handling, storage, and disposal of this compound in a laboratory setting.

Hazard Identification and Classification

While a comprehensive Safety Data Sheet (SDS) for this compound is not publicly available, the following hazard and precautionary statements have been identified, indicating the primary risks associated with this chemical.

Hazard Class Hazard Statement GHS Code
Acute Toxicity, OralHarmful if swallowedH302
Skin IrritationCauses skin irritationH315
Eye IrritationCauses serious eye irritationH319
Specific Target Organ ToxicityMay cause respiratory irritationH335
Personal Protective Equipment (PPE)

Strict adherence to the following PPE requirements is mandatory to minimize exposure and ensure personal safety.

Protection Type Required Equipment Specifications
Eye and Face Protection Safety glasses with side-shields or gogglesMust comply with OSHA 29 CFR 1910.133 or European Standard EN166. A face shield may be required for splash hazards.
Hand Protection Chemical-resistant glovesNitrile or neoprene gloves are recommended. Inspect gloves for integrity before each use.
Body Protection Laboratory coatA flame-retardant lab coat should be worn and buttoned to its full length.
Respiratory Protection Use in a well-ventilated area. A NIOSH-approved respirator may be necessary if ventilation is inadequate or for handling large quantities.Follow OSHA respirator regulations (29 CFR 1910.134).
Handling and Storage

Proper handling and storage procedures are critical to maintaining the integrity of this compound and ensuring a safe laboratory environment.

Procedure Guideline
Handling - Avoid contact with skin and eyes. - Do not breathe dust or vapors. - Wash hands thoroughly after handling. - Use only in a well-ventilated area, preferably in a chemical fume hood.
Storage - Store in a tightly sealed container. - Keep in a cool, dry, and well-ventilated place. - Store away from incompatible materials such as strong oxidizing agents.
Emergency Procedures

Immediate and appropriate responses to accidental exposure are crucial.

Exposure Type First Aid Measures
Eye Contact Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
Skin Contact Immediately wash skin with soap and plenty of water for at least 15 minutes. Remove contaminated clothing and shoes. Seek medical attention if irritation develops.
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.
Inhalation Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.
Disposal Plan

Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations.

Waste Type Disposal Method
Unused Product Dispose of as hazardous waste. Contact a licensed professional waste disposal service to dispose of this material.
Contaminated PPE Dispose of as hazardous waste in accordance with institutional guidelines.
Empty Containers Triple rinse with an appropriate solvent. Dispose of the rinsate as hazardous waste. Puncture or crush the container to prevent reuse.

Experimental Workflow for Handling this compound

The following diagram outlines the standard operational procedure for safely handling this compound in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_sds Review Safety Data Sheet (or available hazard data) prep_ppe Don Personal Protective Equipment (PPE) prep_sds->prep_ppe prep_workspace Prepare Workspace in Fume Hood prep_ppe->prep_workspace handle_weigh Weigh Compound prep_workspace->handle_weigh Proceed to handling handle_prepare Prepare Solution handle_weigh->handle_prepare handle_experiment Conduct Experiment handle_prepare->handle_experiment cleanup_decontaminate Decontaminate Glassware & Surfaces handle_experiment->cleanup_decontaminate Experiment complete cleanup_waste Segregate & Label Waste cleanup_decontaminate->cleanup_waste cleanup_dispose Dispose of Waste per Protocol cleanup_waste->cleanup_dispose cleanup_ppe Doff & Dispose of PPE cleanup_dispose->cleanup_ppe

Caption: Workflow for Safe Handling of this compound.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.